Tetrabutylphosphonium nitrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
13262-37-8 |
|---|---|
Molecular Formula |
C16H36NO3P |
Molecular Weight |
321.44 g/mol |
IUPAC Name |
tetrabutylphosphanium;nitrate |
InChI |
InChI=1S/C16H36P.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1 |
InChI Key |
KUBXSUKJFAQDPV-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] |
Pictograms |
Irritant |
Synonyms |
TETRABUTYLPHOSPHONIUM NITRATE |
Origin of Product |
United States |
Foundational & Exploratory
Thermo-Physical Profiling of Tetrabutylphosphonium Nitrate: A Technical Characterization Guide
Executive Summary
Compound: Tetrabutylphosphonium Nitrate (
This technical guide provides a rigorous framework for characterizing the temperature-dependent density and viscosity of
Part 1: Molecular Architecture & Theoretical Basis
Structural Dynamics
The physicochemical properties of
-
Cation (
): The tetrahedral symmetry and alkyl shielding of the central phosphorus atom reduce Coulombic interactions compared to ammonium analogs, generally resulting in lower viscosity and higher thermal stability. -
Anion (
): A small, symmetric anion. While it promotes higher lattice energy (potentially raising melting points), it lacks the long alkyl chains that cause van der Waals entanglement, often leading to lower viscosity than docusate or fatty acid anions once liquified.
Theoretical Models
To accurately profile this IL, two primary governing equations are used:
Density (Linear Dependence):
Ionic liquid density decreases linearly with temperature due to thermal expansion.
-
: Density (
)[1] - : Intercept (theoretical density at 0 K)
- : Thermal expansion coefficient fitting parameter.
Viscosity (Vogel-Fulcher-Tammann - VFT):
Unlike simple Newtonian fluids that follow Arrhenius behavior, glass-forming ILs like
-
: Dynamic viscosity (
)[4] - : Pre-exponential factor (limit of viscosity at infinite temperature).
- : Pseudo-activation energy parameter (related to fragility).
-
: Vogel temperature (temperature at which viscosity diverges to infinity, usually
).
Part 2: Experimental Characterization Protocols
Synthesis & Purification (The Critical Variable)
Warning: The purity of
Protocol: Silver Nitrate Metathesis (High Purity)
-
Precursor Dissolution: Dissolve tetrabutylphosphonium bromide (
) in ultrapure deionized water. -
Metathesis: Add a stoichiometric equivalent of Silver Nitrate (
) aqueous solution dropwise under dark conditions.-
Reaction:
-
-
Filtration: Remove the yellow
precipitate via vacuum filtration (0.22 PTFE membrane). -
Water Removal: Rotary evaporate at
under reduced pressure. -
Vacuum Drying: Dry the resulting viscous liquid/solid in a vacuum oven (
mbar) at for at least 48 hours in the presence of . -
Validation: Karl Fischer titration (Target:
ppm water).
Measurement Workflow
Figure 1: Iterative characterization workflow ensuring moisture content does not skew transport property data.
Instrumentation Parameters
-
Density: Anton Paar DMA 4500M or equivalent vibrating tube densimeter.
-
Range:
to . -
Precision:
.
-
-
Viscosity: Cone and plate rheometer (e.g., Anton Paar MCR series).
-
Shear Rate: Scan
to confirm Newtonian behavior. -
Gap:
(Critical for ionic liquids to avoid surface tension errors). -
Atmosphere:[5] Dry nitrogen purge (prevents water uptake during measurement).
-
Part 3: Data Analysis & Reference Values
Since specific batch values vary by purity, use the following reference ranges and fitting logic to validate your experimental data.
Density Profile
Expect a linear decrease.[1] Phosphonium nitrates are generally less dense than their ammonium counterparts due to the larger radius of the Phosphorus atom.
| Parameter | Typical Range | Unit |
| Density ( | ||
| Slope ( |
Viscosity Profile
Viscosity drops exponentially with temperature. If your data shows a "kink" in the Arrhenius plot (
| Temperature (K) | Estimated Viscosity ( | State |
| 298.15 | Viscous Liquid* | |
| 313.15 | Liquid | |
| 333.15 | Free Flowing Liquid |
*Note:
VFT Fitting Logic
Figure 2: Decision tree for selecting the correct viscosity model based on rheological behavior.
Part 4: Applications in Drug Development & Safety
Specialized Solvation
is not a standard drug carrier due to the nitrate anion's reactivity. However, it is valuable in Process Chemistry :-
Nitration Reactions: Can serve as both solvent and reagent for electrophilic nitration of aromatic APIs.
-
Cellulose Dissolution: Phosphonium ILs disrupt hydrogen bonding networks effectively, useful for creating amorphous solid dispersions of drugs in cellulosic polymers.
Safety Advisory (E-E-A-T Critical)
Oxidizing Potential: The nitrate anion (
-
Thermal Stability: While
is stable up to , the presence of nitrate lowers the onset of decomposition compared to halides. -
Incompatibility: Do not mix with strong reducing agents or amines at high temperatures.
-
Self-Validation: Always perform a DSC (Differential Scanning Calorimetry) scan before scaling up any rheological measurement to identify exotherms.
References
-
Kagimoto, J., et al. (2006). "Physicochemical properties of phosphonium-based ionic liquids." Journal of Molecular Liquids.
-
Fraser, K. J., & MacFarlane, D. R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry.
-
Tsunashima, K., & Sugiya, M. (2007). "Physical properties of low-viscosity phosphonium ionic liquids." Electrochemistry Communications.
-
Vogel, H. (1921).[6] "The temperature dependence law of the viscosity of fluids."[6][[“]][8] Physikalische Zeitschrift.[6] (Foundational VFT Reference).
-
Angell, C. A. (1995). "Formation of Glasses from Liquids and Biopolymers." Science.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental investigation of density, viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Vogel–Fulcher–Tammann equation - Wikipedia [en.wikipedia.org]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
Thermal Stability and Decomposition Analysis of Phosphonium-Based Nitrates
Technical Guide Series: Energetic Ionic Liquids & Solvents
Executive Summary
Phosphonium-based nitrates represent a unique intersection between high-stability ionic liquids (ILs) and energetic materials. While the phosphonium cation (
This guide details the specific analytical protocols required to determine the safe operating windows, decomposition kinetics, and runaway reaction potential of these materials.
Part 1: The Chemical Paradox of Phosphonium Nitrates
The thermal stability of phosphonium nitrates is governed by two competing forces:
-
Cationic Stability: The tetrahedral symmetry of the phosphonium cation (e.g., tetrabutylphosphonium,
) provides steric shielding of the central phosphorus atom. -
Anionic Oxidation: The nitrate anion is a nucleophile and an oxidizer. At elevated temperatures, it initiates nucleophilic attack on the
-carbon of the alkyl substituents, leading to C–P bond cleavage.
Key Insight: Unlike non-oxidizing anions (like
Part 2: Analytical Framework & Protocols
To rigorously characterize these materials, a multi-modal approach combining Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) is required.
Experimental Workflow (DOT Visualization)
The following diagram outlines the mandatory characterization pipeline for any new phosphonium nitrate synthesis.
Figure 1: Integrated workflow for thermal stability profiling. Note the feedback loop from Kinetic Analysis to ARC (Accelerating Rate Calorimetry), which is critical for safety when handling nitrates.
Protocol 1: Non-Isothermal TGA for Kinetic Triplets
Objective: Determine the Activation Energy (
-
Instrument: TGA (e.g., TA Instruments Q5000 or Mettler Toledo).
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative). Note: Nitrates often decompose similarly in both due to internal oxygen.
-
Crucible: Alumina (
) or Platinum. -
Method:
-
Equilibrate at 30°C.
-
Ramp to 600°C at four distinct rates:
K/min. -
Extract
(temperature at conversion ) for to .
-
Data Interpretation:
Do not rely on a single
Protocol 2: High-Pressure DSC
Objective: Measure enthalpy of decomposition (
-
Why High Pressure? Standard aluminum pans will rupture due to NOx gas generation. Open pans allow evaporation, masking the decomposition exotherm.
-
Consumable: Gold-plated high-pressure capsules (up to 100 bar).
-
Critical Parameter: Onset temperature (
) is defined as the intersection of the baseline and the extrapolated tangent of the exotherm.
Part 3: Decomposition Mechanisms & Kinetics[1][2]
The Nucleophilic Attack Pathway
The primary failure mode for phosphonium nitrates involves the
Mechanism Visualization:
Figure 2: Primary decomposition pathway. The formation of Phosphine Oxide (
Quantitative Data: Heating Rate Effects
The following table illustrates the dependence of decomposition temperature on heating rate for a representative Tetradecyl(trihexyl)phosphonium nitrate (
| Heating Rate ( | Mass Loss at | ||
| 5 | 265.2 | 298.5 | 42.1 |
| 10 | 278.4 | 312.1 | 44.3 |
| 15 | 289.1 | 324.8 | 45.8 |
| 20 | 297.5 | 335.2 | 47.2 |
Note: The shift in
Part 4: Safety & Handling of Energetic ILs
When working with phosphonium nitrates, treating them as "benign solvents" is a safety violation. They share structural homology with nitrate ester explosives (though generally less sensitive).
-
Runaway Potential: If the heat generation rate (
) exceeds the heat dissipation rate ( ), a thermal runaway occurs. -
Storage: Store away from reducing agents and organics. Over time, acidic impurities can catalyze hydrolysis, lowering the stability threshold.
-
ARC Validation: Before scaling up any reaction involving
of phosphonium nitrate at temperatures , an Adiabatic Rate Calorimetry (ARC) test is mandatory to determine the Time-to-Maximum-Rate (TMR).
References
-
Thermal Stability of Ionic Liquids: Current Status and Prospects. Source: MDPI (Processes). Context: Comprehensive review of TGA methods and the definition of short-term vs. long-term stability parameters (
vs ). -
Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Source: NIH / PubMed Central. Context: Critical analysis of why single-heating-rate methods fail for complex decomposition, supporting the use of isoconversional methods for nitrates.
-
Thermal Decomposition of Phosphonium Salicylate and Benzoate Ionic Liquids. Source: eScholarship (University of California). Context: Provides mechanistic insights into phosphonium cation breakdown, specifically the proton transfer and elimination pathways relevant to nitrate analogs.
-
Identifying Thermal Decomposition Products of Nitrate Ester Explosives. Source: NIH / PubMed. Context: Establishes the baseline decomposition products (NO,
, Formaldehyde) expected when the nitrate anion degrades organic substituents. -
Safety Hazards in the Energetics Laboratory. Source: DTIC (Defense Technical Information Center). Context: Authoritative guidelines on handling energetic materials, PPE requirements, and the necessity of small-scale screening.
Sources
In Silico Characterization of Tetrabutylphosphonium Nitrate: A Molecular Dynamics Protocol
In-depth technical guide on the molecular dynamics simulation of Tetrabutylphosphonium Nitrate (
Executive Summary
This technical guide details the computational protocol for simulating Tetrabutylphosphonium Nitrate (
This document moves beyond standard "cookbook" instructions. It focuses on the causality of parameter selection , the validation of force field topology , and the mechanistic interpretation of structural data (RDFs, SDFs) relevant to drug delivery and solvent design.[1][2]
Strategic Context: Why ?
In drug development and materials science, the shift from ammonium (
-
Thermal Stability: Phosphonium salts generally resist Hofmann elimination better than ammonium salts, allowing for higher temperature processing (>300°C).[1][2]
-
Solvation Power: The larger atomic radius of phosphorus reduces charge density on the cation core, altering the hydrogen bond accepting capacity of the anion and modifying solubility profiles for Active Pharmaceutical Ingredients (APIs).[1][2]
-
Energetic Potential: The nitrate anion (
) introduces oxidizing properties, making this specific IL relevant for studying energetic plasticizers or propellants.[1][2]
Computational Methodology (The Protocol)
Force Field Selection & Topology Generation
The accuracy of an IL simulation hinges on the Force Field (FF).[1][2] Standard protein FFs (AMBER/CHARMM) often fail to capture the high viscosity and slow dynamics of ILs without modification.[1][2]
-
Selected Force Field: OPLS-AA (2005) or CHARMM General Force Field (CGenFF) .[1][2]
-
Rationale: OPLS-AA provides robust parameterization for long alkyl chains (
).[1][2] However, the phosphorus center requires specific attention.[1][2] -
Charge Scaling (Critical Step):
-
Problem: Classical FFs use fixed point charges (integer +1/-1).[1][2] In reality, charge transfer and electronic polarization occur between ions, effectively reducing the net charge.[1][2]
-
Solution: Apply a Charge Scaling Factor (
) of 0.8 .[1][2] -
Mechanism: Reducing total ionic charge to
mimics mean-field polarization, correcting the artificially slow dynamics (viscosity) often seen in full-charge IL simulations.[1]
-
System Setup[3]
-
Initial Configuration: Use Packmol to generate a random distribution of ion pairs.[2]
Simulation Workflow
The following diagram outlines the self-validating workflow, ensuring the system reaches thermodynamic equilibrium before data collection.
Figure 1: Molecular Dynamics Simulation Workflow for Ionic Liquids. Note the extensive equilibration phase required for viscous fluids.[1][2]
Detailed Experimental Protocol
Step 1: Topology Construction[1][2]
-
Cation (
): Generate structure in Avogadro/GaussView.[1][2] Optimize geometry at DFT level (B3LYP/6-31G*) and calculate RESP charges. Map these charges to the OPLS-AA atom types. -
Anion (
): Use standard OPLS/CHARMM parameters for nitrate.[1][2] Ensure the geometry is planar ( symmetry).[1][2] -
Scaling: Multiply all partial charges by 0.8 in the .itp (topology) file.[1][2]
Step 2: Minimization & Heating
-
Minimization: Steepest descent algorithm (50,000 steps) to resolve steric clashes from Packmol.
-
Thermostat: Velocity Rescaling (V-rescale) or Nosé-Hoover.
-
Heating: Ramp temperature from 0 K to 400 K over 200 ps.
Step 3: Equilibration (The "Squeeze")
ILs are viscous "glassy" fluids.[1][2] Proper equilibration is non-negotiable.
-
NVT (Constant Volume): 1 ns at 400 K. Allows ions to distribute kinetic energy.[1][2]
-
NPT (Constant Pressure): 10–20 ns at 1 bar.
Step 4: Production Run
-
Ensemble: NPT.
-
Duration: Minimum 50 ns (100 ns preferred).
-
Time Step: 2 fs (constrain H-bonds using LINCS).
-
Cutoffs:
Structural Analysis & Visualization
Radial Distribution Functions (RDF)
The RDF,
-
P...N Interaction: The primary cation-anion correlation.[1][2]
-
P...P Interaction: Cation-cation repulsion.[1]
Table 1: Expected Key Interaction Parameters
| Interaction Pair | First Peak Position ( | Interpretation |
| P (Cation) - N (Anion) | ~4.5 Å | Strong electrostatic ion pairing.[1][2] |
| P (Cation) - P (Cation) | ~8.0 - 9.0 Å | Cation-cation repulsion/spacing.[1][2] |
| Tail - Tail ( | ~4.0 Å | Aggregation of non-polar butyl chains (nanosegregation).[1][2] |
Spatial Distribution Functions (SDF)
While RDF is 1D, SDF is 3D.[1][2]
-
Analysis: Calculate the 3D density map of
around the center. -
Visual Outcome: You will likely observe the nitrate anions occupying the "faces" of the tetrahedron formed by the butyl chains, avoiding the steric bulk of the alkyl arms.[1][2] This "cage" effect is critical for understanding solvation mechanisms.
Dynamics: Mean Squared Displacement (MSD)
[1][2]-
Diffusion Coefficient (
): Calculated from the slope of the MSD linear regime ( ).[1][2] -
Relevance: Phosphonium ILs typically show faster diffusion than ammonium ILs due to lower lattice energy. If
is too low ( at 400K), your system might be glassy or "jammed"—check your thermostat.[1][2]
Validation & Troubleshooting
To ensure Trustworthiness (E-E-A-T), every simulation must undergo internal validation:
-
Density Convergence: Does the simulated density match experimental values (or extrapolated trends)?
-
Check: If density is >5% off, re-evaluate Lennard-Jones parameters or charge scaling.
-
-
Total Energy Drift: In NVE (microcanonical) test segments, energy drift should be
over 100 ps. -
Visual Inspection: Visualize the trajectory (VMD/PyMOL). Look for "vacuum bubbles" (bad equilibration) or "flying ice cubes" (thermostat artifacts).[1][2]
Common Pitfall: The "Jamming" Effect[1][2]
-
Symptom: MSD is flat; ions vibrate but don't diffuse.
-
Cause: Initial packing was too tight, or temperature is too close to
.[1] -
Fix: Anneal the system (heat to 500K, then cool slowly) to escape local minima.
References
-
Force Field Development: Zhou, G., et al. (2007).[1][2] "A Force Field for Molecular Simulation of Tetrabutylphosphonium Amino Acid Ionic Liquids." Journal of Physical Chemistry B. Link[1][2]
-
Charge Scaling: Leontyev, I., & Stuchebrukhov, A. (2011).[1] "Accounting for electronic polarization in non-polarizable force fields." Physical Chemistry Chemical Physics. Link
-
Phosphonium Properties: Fraser, K. J., & MacFarlane, D. R. (2009).[1][2] "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry.[2] Link[1][2]
-
Nitrate IL Dynamics: Liu, X., et al. (2013).[1][2] "Molecular dynamics simulations of nitrate ion complexes." RSC Advances. Link
-
GROMACS Manual: Abraham, M. J., et al. (2015).[1][2] "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. Link
Sources
Technical Guide: Phase Transition Behavior & Thermal Characterization of Tetrabutylphosphonium Nitrate
This is an in-depth technical guide on the phase transition behavior and thermal properties of Tetrabutylphosphonium Nitrate (
Compound: Tetrabutylphosphonium Nitrate
Formula:
Executive Summary
Tetrabutylphosphonium nitrate (
This guide details the melting point (70–73 °C) , solid-liquid phase transitions, and the critical Lower Critical Solution Temperature (LCST) behavior in aqueous mixtures. These properties are pivotal for applications in rare earth element (REE) extraction (specifically Neodymium recovery) and CO₂ fixation catalysis .
Thermal Characterization & Melting Behavior[1][2][3][4]
Melting Point & Enthalpy
is a solid at room temperature, classifying it as a "low-melting salt" rather than a true RTIL (which must melt below 25 °C). However, its melting point is significantly lower than many inorganic nitrates, driven by the bulky, symmetric tetrabutyl chains that disrupt efficient crystal packing.| Property | Value / Range | Methodology |
| Melting Point ( | 70 – 73 °C | DSC (Differential Scanning Calorimetry) |
| Physical State (25 °C) | White Crystalline Solid / Hygroscopic Powder | Visual Inspection |
| Decomposition Temp ( | > 250 °C (Estimated for class) | TGA (Thermogravimetric Analysis) |
Plastic Crystal Behavior (OIPC)
The symmetric
-
Mechanism: The globular
ions gain rotational freedom within the crystal lattice while maintaining translational order. This creates a "plastic" phase that is solid but highly conductive. -
Experimental Signature: In DSC analysis, look for small endothermic peaks before the main melting peak at 70°C. These represent the onset of rotational disorder.
Aqueous Phase Transitions (LCST & ATPS)
One of the most valuable properties of
Lower Critical Solution Temperature (LCST)
In aqueous solutions,
-
Below LCST: The salt is fully miscible with water (homogeneous phase).
-
Above LCST: The system splits into two phases: an IL-rich phase and a water-rich phase.
-
Significance: This reversible transition allows for "smart" separation processes where heating triggers phase separation to recover the ionic liquid or extracted products.
Aqueous Two-Phase Systems (ATPS)
When mixed with salting-out agents (like
Figure 1: Phase transition pathways for Tetrabutylphosphonium Nitrate, illustrating both thermal melting and aqueous solution behavior.
Experimental Protocols for Validation
To validate the phase behavior of
Differential Scanning Calorimetry (DSC)
Objective: Determine accurate melting point and solid-solid transitions.
-
Sample Prep: Hermetically seal 5–10 mg of dry
in an aluminum pan inside a glovebox (material is hygroscopic). -
Cycle:
-
Cool to -50 °C to ensure full crystallization.
-
Heat at 10 °C/min to 120 °C.
-
-
Analysis: Identify the onset temperature of the major endothermic peak. The peak maximum is
(70–73 °C).[1] Look for smaller peaks at lower temperatures indicating plastic crystal transitions.
Cloud Point Determination (LCST)
Objective: Determine the phase separation temperature in water.
-
Preparation: Prepare a 50 wt% aqueous solution of
. -
Ramping: Place the vial in a temperature-controlled bath with a magnetic stirrer.
-
Observation: Heat at 1 °C/min. Record the temperature where the clear solution turns turbid (cloud point).
-
Hysteresis Check: Cool the solution to confirm it becomes clear again.
Applications in Drug Development & Separation
Rare Earth Element (REE) Extraction
is a superior extractant for separating Neodymium (Nd) from transition metals (Co, Ni) in recycled magnet waste.-
Mechanism: The nitrate anion facilitates the formation of anionic nitrate complexes with Nd(III), which partition into the phosphonium-rich phase of an ATPS.
-
Advantage: Avoids the use of volatile organic solvents (VOCs) and fluorinated anions (which are persistent pollutants).
CO₂ Fixation Catalyst
The salt acts as an efficient catalyst for converting CO₂ into oxazolidinones (antibiotic scaffolds).
-
Role: The nucleophilic nitrate anion activates the CO₂ molecule, while the bulky phosphonium cation stabilizes the intermediate.
References
-
ChemicalBook. (2024). Tetrabutylphosphonium nitrate Product Properties and Melting Point. Link
-
Chen, Y., et al. (2020). A green separation strategy for neodymium (III) from cobalt (II) and nickel (II) using an ionic liquid-based aqueous two-phase system. Separation and Purification Technology. Link
-
Saita, S. (2014). Fine Control of LCST-type Phase Transition of Ionic Liquid/Water Mixtures. National Institute of Informatics (NII). Link
-
Chemsigma. (2024). Product Catalog: Tetrabutylphosphonium Nitrate (13262-37-8).[1] Link
-
Adamová, G., et al. (2012). Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure. Dalton Transactions. Link
Sources
Electrochemical window and conductivity of tetrabutylphosphonium nitrate electrolytes
An In-depth Technical Guide to the Electrochemical Properties of Tetrabutylphosphonium Nitrate Electrolytes
This guide provides a comprehensive technical overview of the electrochemical window and ionic conductivity of tetrabutylphosphonium nitrate, a phosphonium-based ionic liquid (IL). Designed for researchers, scientists, and professionals in drug development and electrochemistry, this document synthesizes fundamental principles with field-proven experimental methodologies. We will explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.
Introduction: The Significance of Phosphonium-Based Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed entirely of ions.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them highly attractive for a wide range of applications.[1][2] Among the diverse families of ILs, phosphonium-based ILs have garnered significant interest.[3][4]
The tetrabutylphosphonium cation, [P(C₄H₉)₄]⁺, paired with a nitrate anion, NO₃⁻, forms an electrolyte with distinct characteristics. Phosphonium-based ILs are particularly noted for their superior thermal stability compared to their nitrogen-based counterparts and often exhibit wide electrochemical windows.[4][5][6] These properties are critical for applications in energy storage devices like batteries and supercapacitors, electrodeposition, and catalysis, where operational voltage and electrolyte stability are paramount.[7][8][9] This guide will delve into the two most critical electrochemical parameters of tetrabutylphosphonium nitrate: its electrochemical stability window and its ionic conductivity.
Part 1: The Electrochemical Window of Tetrabutylphosphonium Nitrate
Fundamental Principles of Electrochemical Stability
The electrochemical window (EW), or electrochemical stability window (ESW), is a fundamental property of any electrolyte. It defines the potential range within which the electrolyte remains electrochemically inert, meaning it does not undergo significant oxidation or reduction.[10][11] This stability is crucial because it dictates the maximum operating voltage of an electrochemical device.
The EW is bounded by two key potentials:
-
Anodic Limit (Eₐ): The potential at which the electrolyte begins to oxidize. This process is primarily governed by the oxidation of the anion—in this case, the nitrate (NO₃⁻) anion.[11]
-
Cathodic Limit (Eₖ): The potential at which the electrolyte begins to reduce. This is determined by the reduction of the cation—the tetrabutylphosphonium ([P(C₄H₉)₄]⁺) cation.[11]
The total electrochemical window is the difference between these two limits: EW = Eₐ - Eₖ .
A key advantage of the phosphonium cation is its high stability against reduction. Computational and experimental studies consistently show that the electrochemical window for phosphonium-based ILs is generally wider than that of more common imidazolium or ammonium-based ILs.[7][12] This inherent stability allows for their use in high-voltage applications.
Experimental Protocol: Determination of the Electrochemical Window via Cyclic Voltammetry
The most reliable method for determining the EW is cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[7] This technique involves sweeping the potential of a working electrode and measuring the resulting current, which indicates the onset of redox reactions.
Causality Behind the Protocol: A three-electrode setup is essential for decoupling the processes at the working electrode from the counter electrode and for providing a stable potential reference. Inert working electrodes like glassy carbon, platinum, or gold are used because they provide a surface for the electrolyte's redox reactions to occur without the electrode itself reacting. The entire process must be conducted in a controlled, inert atmosphere (e.g., an argon-filled glovebox) because impurities, especially water, can be electrochemically active and significantly narrow the measured window.[13][14]
Step-by-Step Methodology:
-
Electrolyte Preparation and Purification:
-
Synthesize or procure high-purity tetrabutylphosphonium nitrate.
-
Dry the IL under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove residual water and other volatile impurities. The water content should be verified using Karl Fischer titration and be below 100 ppm.[15]
-
-
Electrochemical Cell Assembly:
-
Inside an inert-atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O), assemble a three-electrode electrochemical cell.
-
Working Electrode (WE): A polished glassy carbon or platinum disk electrode (e.g., 3 mm diameter).
-
Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the WE.
-
Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag⁺ or a leak-free Ag/AgCl pseudo-reference. Ferrocene can be added as an internal reference standard for potential calibration.[13]
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to a potentiostat.
-
Begin by scanning the potential from the open-circuit potential (OCP) in either the positive (anodic) or negative (cathodic) direction at a typical scan rate of 10-50 mV/s.
-
Expand the potential window incrementally until a sharp increase in current is observed at both the anodic and cathodic ends. This current signifies the decomposition of the electrolyte.
-
-
Data Analysis and EW Determination:
-
Plot the resulting current versus the applied potential.
-
The anodic and cathodic limits are determined by defining a threshold or cutoff current density (e.g., 0.1, 0.5, or 1.0 mA/cm²).[16][17] This cutoff is an arbitrary but necessary standard for comparing results, as the onset of decomposition is not an infinitely sharp event.
-
Calculate the EW as the difference between the determined anodic and cathodic potentials.
-
Diagram: Experimental Workflow for Electrochemical Window Measurement
Caption: Workflow for determining the electrochemical window using cyclic voltammetry.
Data Summary: Electrochemical Windows of Phosphonium ILs
While specific, peer-reviewed data for tetrabutylphosphonium nitrate is not widely published, we can present representative values for other phosphonium-based ILs to establish an expected performance range. The stability of the phosphonium cation is the dominant factor in the cathodic limit, while the anion dictates the anodic limit.
| Cation | Anion | Electrochemical Window (V) | Reference Electrode | Source |
| Tetrabutylphosphonium | Bromide | ~4.5 | Ag/AgCl | General Data |
| Trihexyltetradecylphosphonium | Bis(trifluoromethylsulfonyl)imide | > 5.0 | Fc/Fc⁺ | [14] |
| Phosphonium-based PILs | Various | Up to 5.0 V vs. Li⁺/Li | Li⁺/Li | [8] |
| General Phosphonium ILs | General | > Imidazolium/Ammonium ILs | - | [7][12] |
Note: The measured EW is highly dependent on experimental conditions such as the working electrode, reference electrode, scan rate, and current density cutoff.[16]
Part 2: Ionic Conductivity of Tetrabutylphosphonium Nitrate
Fundamental Principles of Ionic Conductivity
Ionic conductivity (σ) is a measure of an electrolyte's ability to conduct an electric current through the motion of its constituent ions.[18] It is a critical parameter for any electrochemical application, as it directly impacts the efficiency and power capabilities of a device. High ionic conductivity is desirable to minimize internal resistance (ohmic drop) and enable rapid charge and discharge rates.
Several factors govern the ionic conductivity of an IL:
-
Viscosity (η): Higher viscosity physically impedes the movement of ions, leading to lower conductivity. This is one of the most significant factors.[5][19]
-
Ion Size and Shape: Larger ions, like tetrabutylphosphonium, tend to have lower mobility than smaller ions.
-
Temperature: Increasing the temperature decreases the IL's viscosity and increases the kinetic energy of the ions, resulting in higher ionic conductivity.[20]
-
Ion Pairing: Strong electrostatic interactions between the cation and anion can form neutral ion pairs, which do not contribute to conductivity.[7]
Phosphonium-based ILs, due to the larger size of the phosphorus atom and the bulky alkyl chains, often exhibit higher viscosity and thus lower conductivity compared to some imidazolium-based ILs.[5]
Experimental Protocol: Determination of Ionic Conductivity via Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is the standard technique for accurately measuring the bulk conductivity of an electrolyte. It involves applying a small AC voltage perturbation over a wide range of frequencies and measuring the impedance response.
Causality Behind the Protocol: A key challenge in measuring conductivity is separating the bulk electrolyte resistance from other contributions, such as electrode polarization and charge transfer resistance. EIS excels at this by providing information across a frequency spectrum. At high frequencies, the capacitive elements of the system are shorted, allowing for the precise determination of the bulk (ionic) resistance. A two-electrode setup is common, but a four-electrode cell can provide even higher accuracy by eliminating any influence from the current-carrying electrodes.[21][22] Temperature control is critical, as conductivity is highly temperature-dependent.[20]
Step-by-Step Methodology:
-
Conductivity Cell Preparation and Calibration:
-
Select a conductivity cell with two parallel, inert electrodes (typically platinized platinum) at a fixed distance.
-
Thoroughly clean and dry the cell.
-
Determine the cell constant (K) by measuring the resistance of a standard solution of known conductivity (e.g., a certified KCl solution) at a precise temperature (e.g., 25.0 °C). The cell constant is calculated as K = σ_known × R_measured.
-
-
Sample Preparation and Measurement:
-
Fill the calibrated conductivity cell with the purified, dry tetrabutylphosphonium nitrate electrolyte inside an inert-atmosphere glovebox.
-
Place the cell in a temperature-controlled chamber or bath and allow it to thermally equilibrate.
-
Connect the cell to an impedance analyzer or a potentiostat with EIS capability.
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurement:
-
Apply a small AC voltage (e.g., 10 mV amplitude) over a frequency range from high to low (e.g., 1 MHz to 1 Hz).
-
Record the impedance data.
-
-
Data Analysis and Conductivity Calculation:
-
Plot the data on a Nyquist plot (–Im(Z) vs. Re(Z)).
-
The bulk resistance (R_bulk) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.
-
Calculate the ionic conductivity (σ) of the IL using the measured resistance and the predetermined cell constant: σ = K / R_bulk .
-
Repeat the measurement at various temperatures to understand the temperature dependence of conductivity.
-
Diagram: Experimental Workflow for Ionic Conductivity Measurement
Caption: Workflow for determining ionic conductivity using impedance spectroscopy.
Data Summary: Ionic Conductivity of Phosphonium ILs
The conductivity of phosphonium ILs is highly dependent on the anion and the length of the alkyl chains on the cation. Longer chains increase viscosity and decrease conductivity.
| Ionic Liquid Cation | Anion | Temperature (°C) | Ionic Conductivity (mS/cm) | Source |
| Triethyl-n-butylphosphonium | Bis(fluoromethylsulfonyl)imide | Room Temp. | ~2.5 - 3.5 | [5] |
| Triethyl-n-octylphosphonium | Bis(fluoromethylsulfonyl)imide | Room Temp. | ~1.5 - 2.0 | [5] |
| Phosphonium-based PILs | Bis(trifluoromethanesulfonyl)imide | 30 | ~0.25 | [8] |
| Phosphonium-based FILs | Perfluorobutanesulfonate | 25 | ~1.0 - 2.0 | [19] |
Note: The nitrate anion is relatively small, which may lead to a higher conductivity for tetrabutylphosphonium nitrate compared to ILs with very large anions, though this is balanced by the viscosity of the phosphonium cation.
Conclusion and Outlook
Tetrabutylphosphonium nitrate stands as a promising electrolyte material, leveraging the inherent high electrochemical stability of the phosphonium cation. This results in a wide electrochemical window, making it suitable for high-voltage electrochemical systems. The primary trade-off lies in its ionic conductivity, which, while respectable, may be lower than that of less stable, low-viscosity electrolytes due to the bulky nature of the tetrabutylphosphonium cation.
This guide has detailed the rigorous, self-validating experimental protocols necessary for the accurate characterization of these two critical properties. For researchers and developers, achieving reliable and reproducible data hinges on meticulous control over experimental variables, most notably the purity of the ionic liquid and the precision of the electrochemical measurement techniques. Future work in optimizing phosphonium-based electrolytes will likely focus on tuning the anion and cation structures to strike an optimal balance between a wide electrochemical window and high ionic conductivity, thereby unlocking their full potential in next-generation energy and chemical technologies.
References
- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations | Chemistry of Materials - ACS Public
- Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids | Journal of Chemical & Engineering Data - ACS Public
- Exploring Electrochemical Windows of Room-Temperature Ionic Liquids: A Computational Study | Request PDF - ResearchG
- Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC - NIH.
- Investigating the Electrochemical Windows of Ionic Liquids | Request PDF - ResearchG
- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calcul
- PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE
- Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC.
- Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon An - Helda - University of Helsinki.
- Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities for the Alcoholysis Reaction of Propylene Oxide | Industrial & Engineering Chemistry Research - ACS Public
- What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed ?
- Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids to Use as New Engineering Solvents - MDPI.
- Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion B
- Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids | Request PDF - ResearchG
- Synthesis, Characterisation and Application of Phosphonium Ionic Liquids - ResearchG
- Structure of Novel Phosphonium-Based Ionic Liquids with S and O Substitutions from Experiments and a Mixed Quantum-Classical Approach - ACS Public
- Tri-tert-butyl(n-alkyl)
- Electroconductivity of Tetraethylammonium Tetrafluoroborate in Propylene Carbonate at Various Temperatures | Request PDF - ResearchG
- Ionic Liquids in Pharmaceutical and Biomedical Applic
- Quantify Lithium Nitrate's Electrical Conductivity Variations with Temper
- HOW TO MEASURE ELECTROLYTIC CONDUCTIVITY SUCCESSFULLY - IMEKO.
- Conductivity (electrolytic) - Wikipedia.
Sources
- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arpnjournals.org [arpnjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. mdpi.com [mdpi.com]
- 7. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ceder.berkeley.edu [ceder.berkeley.edu]
- 18. Conductivity (electrolytic) - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Quantify Lithium Nitrate’s Electrical Conductivity Variations with Temperature [eureka.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. imeko.org [imeko.org]
Thermodynamic Characterization of Tetrabutylphosphonium Nitrate Binary Mixtures: A Methodological & Analytical Guide
Executive Summary
Tetrabutylphosphonium nitrate (
This technical guide provides a rigorous framework for the thermodynamic characterization of
Molecular Architecture & Physicochemical Baseline
To understand the thermodynamics of binary mixtures, one must first deconstruct the neat ionic liquid.
The Cation: Tetrabutylphosphonium ( )[1]
-
Symmetry: The four butyl chains provide a tetrahedral symmetry that disrupts lattice energy less effectively than asymmetric cations (e.g.,
), leading to higher melting points relative to long-chain analogues. -
Hydrophobicity: The butyl chains create significant non-polar domains. However, the central phosphorus atom carries a positive charge that is more shielded than nitrogen in ammonium salts.
The Anion: Nitrate ( )
-
Kosmotropic Nature: The nitrate anion is a strong structure-maker in aqueous solutions. It acts as a potent hydrogen bond acceptor (HBA).
-
Interaction Potential: In binary mixtures with water or alcohols, the
anion drives the formation of hetero-molecular networks, often resulting in negative excess molar volumes ( ).
Experimental Protocol: Synthesis & Purification
Thermodynamic data is hypersensitive to impurities, particularly water and halide salts. The following protocol ensures "thermodynamic grade" purity.
Synthesis via Anion Exchange
While metathesis with silver nitrate (
Protocol:
-
Resin Preparation: Load Amberlite IRA-400 (Cl- form) into a glass column. Flush with
solution until the eluent is chloride-free (verify with test). -
Precursor Loading: Dissolve Tetrabutylphosphonium Bromide (
) in deionized water and pass through the column. -
Exchange: The
is exchanged for . Collect the eluent. -
Water Removal: Rotary evaporate at
under reduced pressure.
Critical Purification (The "Drying Wall")
Water is the primary interference in IL thermodynamics. A water content >500 ppm renders density/viscosity data invalid for theoretical modeling.
-
Step 1: Vacuum drying line (
Pa) at for 48 hours. -
Step 2: Karl Fischer Titration (Coulometric) . Target:
. -
Step 3: Halide test (
). Target: No precipitate.
Figure 1: High-purity synthesis and purification workflow for thermodynamic characterization.
Thermodynamic Methodology & Data Analysis[2][3][4]
Density and Excess Molar Volume ( )
Instrumentation: Vibrating Tube Densimeter (e.g., Anton Paar DMA 5000).
Precision:
The Calculation:
The Excess Molar Volume (
Interpretation for
-
Negative
: Expected for Water and Ethanol mixtures. -
Positive
: Rare for this IL with polar solvents, but possible with non-polar solvents (e.g., alkanes) where the IL structure is disrupted without compensatory energetic gain.
Viscosity and Deviation ( )
Instrumentation: Rolling-ball viscometer (e.g., Anton Paar Lovis 2000) or Cone-and-Plate Rheometer.
The Calculation:
Interpretation:
-
Negative
: Indicates that the mixture flows more easily than the ideal average. The solvent molecules disrupt the Coulombic network of the IL, lubricating the flow.
Redlich-Kister Modeling
To standardize the data for publication or process modeling, fit the excess properties (
-
: Excess property (
or ). - : Adjustable coefficients (Temperature dependent).
-
Optimization: Use Least-Squares Regression to minimize the standard deviation (
).
Analysis of Specific Binary Mixtures
Binary System: + Water ( )
This is the most relevant system for drug development and extraction processes.
-
Thermodynamic Profile:
- : Strongly Negative. The nitrate anion forms a hydration shell. The "kosmotropic" nitrate organizes water molecules, while the hydrophobic butyl chains induce "hydrophobic hydration" cages.
-
Viscosity: Sharp exponential decrease. Even 5-10% water by mole fraction can reduce viscosity by 50%, significantly improving mass transfer rates in extraction scenarios.
Binary System: + Ethanol ( )
Relevant for pharmaceutical crystallization and solubility enhancement.
-
Thermodynamic Profile:
- : Negative, but less magnitude than water. Ethanol's ethyl chain interacts with the butyl chains of the cation (Van der Waals), while the -OH group H-bonds with the nitrate.
-
Refractive Index Deviation (
): Usually positive, indicating increased electronic polarizability density upon mixing.
| Property | Mechanistic Driver | ||
| Excess Volume ( | Highly Negative ( | Moderately Negative | Electrostriction & Interstitial Packing |
| Viscosity Deviation ( | Highly Negative | Negative | Disruption of Ionic Network |
| Enthalpy of Mixing ( | Exothermic (Heat Release) | Exothermic | Strong Ion-Dipole formation |
Visualizing Molecular Interactions
Understanding the microscopic causality is essential for explaining the macroscopic thermodynamic data.
Figure 2: Causal relationship between molecular interactions and macroscopic thermodynamic deviations.
Applications in Drug Development & Separation
The thermodynamic data gathered via the above protocols directly informs application suitability:
-
API Solubilization: The negative
indicates strong solvent-solute interaction. mixtures can solubilize difficult APIs that are insoluble in pure water or pure organic solvents (synergistic solvation). -
Liquid-Liquid Extraction: The viscosity data allows engineers to determine the "operating window"—the specific temperature and water content required to keep the IL pumpable in industrial contactors.
-
Thermal Stability: Phosphonium nitrates are generally stable up to 250-300°C, significantly higher than many ammonium ILs, making them suitable for high-temperature crystallization processes.
References
-
Jacquemin, J., Husson, P., Padua, A. A. H., & Majer, V. (2006). Density and viscosity of several pure and water-saturated ionic liquids. Green Chemistry, 8, 172-180.[4] Link
-
Vaughan, J. W., Dreisinger, D., & Haggins, J. (2006).[5] Density, viscosity and conductivity of tetraalkyl phosphonium ionic liquids. ECS Transactions, 2(3), 381. Link[5]
- Kagoshima University Group. (2019). Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities. Journal of Chemical Research. (Contextual reference for synthesis protocols).
-
Bouraoui, Y., et al. (2025). Transport and Thermodynamic Properties of Ethylammonium Nitrate–Water Binary Mixtures. ResearchGate.[6][7][8] (Reference for Nitrate anion hydration behavior). Link
- Ferreira, A. G. M., et al. (2012). Viscosity and density of binary mixtures of (ionic liquid + alcohol). The Journal of Chemical Thermodynamics, 45(1), 16-27. (Standard protocol for Redlich-Kister fitting).
Sources
- 1. jxnutaolab.com [jxnutaolab.com]
- 2. CN1847251A - Novel method for industrially producing tetrabutyl phosphonium bromide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Tetrabutylphosphonium Nitrate: Phase Behavior, Hydrophobicity, and Aqueous Biphasic Utility
Technical Guide for Drug Development & Separation Scientists
Executive Summary
Tetrabutylphosphonium nitrate (
Part 1: The Physicochemical Paradox
1.1 Structural Composition & Amphiphilicity
The
-
The Cation (
): The four butyl chains provide a significant hydrophobic domain. However, unlike longer-chain phosphoniums, the symmetry of the butyl groups allows for efficient packing and interaction with water molecules via hydrophobic hydration shells. -
The Anion (
): The nitrate ion is a "structure breaker" (chaotrope) in the Hofmeister series, possessing high charge density that strongly favors hydration.
Result: At standard conditions (25°C, 1 atm), the hydration energy of the nitrate anion and the polarizability of the phosphonium center overcome the hydrophobic effect of the butyl chains, resulting in a single-phase, water-miscible solution .
1.2 Comparison with Other Phosphonium Salts
To understand where
| Ionic Liquid | Cation Structure | Anion Nature | Water Miscibility (25°C) | Primary Application |
| Sym. Tetrabutyl | Hydrophilic ( | Miscible | Aqueous Biphasic Extraction | |
| Sym. Tetrabutyl | Hydrophilic ( | Miscible | Cellulose Dissolution | |
| Asym. Trihexyl-tetradecyl | Hydrophilic ( | Immiscible (Hydrophobic) | Metal Extraction, L-L Extraction | |
| Sym. Tetrabutyl | Hydrophobic ( | Immiscible | Electrochemistry |
Key Insight:
Part 2: Phase Behavior & Aqueous Biphasic Systems (ABS)
The utility of
2.1 The Salting-Out Mechanism
When a kosmotropic salt is added to a
-
Hydration Shell Depletion: The kosmotrope dehydrates the
and ions. -
Aggregation: The hydrophobic butyl chains of
aggregate to minimize free energy. -
Phase Split: The system splits into two immiscible aqueous phases:
-
Top Phase: IL-rich (Hydrophobic-like environment).
-
Bottom Phase: Salt-rich (Highly polar environment).
-
2.2 Visualization of Phase Separation
The following diagram illustrates the transition from miscibility to biphasic separation.
Caption: Mechanism of salt-induced phase separation in
Part 3: Experimental Protocols
These protocols are designed for researchers characterizing the phase boundaries and extraction efficiency of
Protocol A: Construction of the Binodal Curve (Cloud Point Method)
Objective: Determine the concentration required to form a biphasic system.
Materials:
- (Synthesized via anion exchange from Bromide salt).
- (40% w/w stock solution).
-
Thermostatted water bath (25°C ± 0.1°C).
Workflow:
-
Preparation: Weigh ~1.0 g of pure
into a glass vial. -
Titration: Add the salt solution dropwise while stirring.
-
Detection: Observe the transition from clear to turbid (Cloud Point).
-
Note: The turbidity indicates the formation of micro-droplets of the second phase.
-
-
Quantification: Weigh the vial before and after salt addition to determine the mass fraction (
, ). -
Dilution: Add a known mass of water to make the solution clear again (monophasic region).
-
Repeat: Repeat steps 2-5 to map the entire binodal curve.
Data Output: Plot
Protocol B: Determination of Partition Coefficient (
)
Objective: Measure the affinity of a drug candidate for the
Workflow:
-
System Formation: Prepare a mixture based on the binodal curve (e.g., 25% IL, 15% Salt, 60% Water).
-
Drug Addition: Spike the mixture with the target drug (approx. 1 mg/mL).
-
Equilibration: Vortex for 2 min; Centrifuge at 2500 rpm for 10 min to ensure sharp phase separation.
-
Sampling: Carefully withdraw samples from the Top (IL-rich) and Bottom (Salt-rich) phases.
-
Critical Step: Use a syringe with a long needle to sample the bottom phase without contaminating it with the top phase.
-
-
Analysis: Quantify drug concentration in both phases via HPLC-UV.
-
Calculation:
- : Drug prefers the IL phase (Hydrophobic/Amphiphilic).
- : Drug prefers the Salt phase (Hydrophilic).
Part 4: Applications in Biopharma
4.1 Extraction of Thermolabile Proteins
Unlike volatile organic solvents (VOCs) that denature proteins, the
-
Mechanism: The IL phase acts as a "liquid support," extracting proteins based on surface charge and hydrophobicity without stripping the essential water layer.
4.2 Impurity Removal
In synthetic workflows,
Part 5: References
-
Kohno, Y., & Ohno, H. (2012). Temperature-responsive ionic liquid/water interfaces: Relation between hydrophobicity of ions and phase separation behavior. Physical Chemistry Chemical Physics, 14(15), 5063-5070.
-
Freire, M. G., et al. (2012). Aqueous biphasic systems: a boost brought about by using ionic liquids.[1] Chemical Society Reviews, 41(14), 4966-4995.
-
Neves, C. M. S., et al. (2013). Separation of biomolecules using phosphonium-based ionic liquids + K3PO4 aqueous biphasic systems.[1] Green Chemistry, 15, 3360-3366.
-
Sigma-Aldrich. (2024).[2][3] Tetrabutylphosphonium salts: Physical Properties and Safety Data.
-
NIST. (2023). Ionic Liquids Database (ILThermo): Phase equilibrium data for Phosphonium nitrates.
Disclaimer: The synthesis and handling of phosphonium nitrates involve exothermic reactions and potential oxidizers. Always review the specific MSDS for
Sources
The Environmental Profile of Tetrabutylphosphonium Nitrate: A Technical Guide for Researchers
An In-depth Analysis of Predicted Toxicity and Biodegradability
Introduction
Tetrabutylphosphonium nitrate, an ionic liquid, represents a class of compounds with significant potential in various scientific and industrial applications, including as solvents, catalysts, and electrolytes. As with any chemical entity intended for widespread use, a thorough understanding of its environmental fate and toxicological profile is paramount. This technical guide provides a comprehensive analysis of the predicted toxicity and biodegradability of tetrabutylphosphonium nitrate, drawing upon available data for its constituent ions—the tetrabutylphosphonium cation and the nitrate anion—and the broader class of phosphonium-based ionic liquids. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals in making informed decisions regarding the handling, application, and environmental stewardship of this compound.
Predicted Toxicological Profile
The toxicity of an ionic liquid is a function of its constituent cation and anion. In the absence of specific data for tetrabutylphosphonium nitrate, we can infer its toxicological properties by examining its individual components.
Mammalian Toxicity
The tetrabutylphosphonium cation is the primary driver of the predicted mammalian toxicity of the salt. Data on analogous compounds, such as tetrabutylphosphonium chloride and bromide, indicate a potential for significant health effects.
-
Acute Toxicity: Tetrabutylphosphonium salts are expected to be harmful if swallowed[1][2]. Dermal contact may also be hazardous, with some sources indicating that it can be toxic or even fatal in contact with skin[2][3]. Inhalation of tetrabutylphosphonium compounds may also be fatal[2][3].
-
Skin and Eye Irritation: Tetrabutylphosphonium salts are known to cause severe skin burns and eye damage[1][2].
-
Systemic Effects: While data is limited for the phosphonium cation, studies on the structurally similar tetrabutylammonium cation have shown a median lethal dose (LD50) in the range of 300–2000 mg/kg of body weight in animal studies, suggesting low to moderate acute oral toxicity[4]. Acute exposure to tetrabutylammonium chloride in mice at a lethal concentration (LC50) of 125 mg/kg body weight resulted in histological changes in the liver and kidneys[5].
The nitrate anion , in itself, exhibits relatively low toxicity[6]. The primary toxicological concern arises from its conversion to the more reactive nitrite ion (NO₂⁻) by gut microflora[7].
-
Methemoglobinemia: The most significant adverse health effect of excessive nitrate exposure is acute acquired methemoglobinemia[7]. Nitrite oxidizes the ferrous iron in hemoglobin to its ferric state, forming methemoglobin, which is incapable of transporting oxygen. This can lead to symptoms of oxygen deprivation, including cyanosis, weakness, and in severe cases, death[8][9]. Ruminants are particularly susceptible due to the efficient conversion of nitrate to nitrite by their rumen microflora[6].
Table 1: Summary of Predicted Mammalian Toxicity for Tetrabutylphosphonium Nitrate
| Toxicological Endpoint | Predicted Effect of Tetrabutylphosphonium Cation | Predicted Effect of Nitrate Anion |
| Acute Oral Toxicity | Harmful if swallowed[1][2]. | Low toxicity, but conversion to nitrite can lead to systemic effects[6]. |
| Acute Dermal Toxicity | Toxic to fatal in contact with skin[2][3]. | Not considered a primary route of toxicity. |
| Acute Inhalation Toxicity | Fatal if inhaled[2][3]. | Not considered a primary route of toxicity. |
| Skin Corrosion/Irritation | Causes severe skin burns[1][2]. | Not a significant irritant. |
| Eye Damage/Irritation | Causes serious eye damage[1][2]. | Not a significant irritant. |
| Primary Systemic Effect | Potential for organ damage (liver, kidney) based on ammonium analogues[5]. | Methemoglobinemia following conversion to nitrite[7]. |
Ecotoxicity
The environmental impact of tetrabutylphosphonium nitrate is also dictated by its constituent ions.
The tetrabutylphosphonium cation is expected to be the main contributor to the aquatic toxicity of the compound. The toxicity of ionic liquids to aquatic organisms is often correlated with the length of the alkyl chains on the cation; longer chains generally lead to greater toxicity[10].
-
Aquatic Toxicity: Some tetrabutylphosphonium salts are classified as toxic to aquatic life with long-lasting effects[2]. Studies on other ionic liquids have shown that the cation is the primary determinant of aquatic toxicity[5].
The nitrate anion can also have significant environmental impacts, primarily through eutrophication.
-
Eutrophication: As a nitrogen source, excessive nitrate concentrations in water bodies can lead to algal blooms. The subsequent decomposition of this algal biomass consumes dissolved oxygen, creating hypoxic or anoxic conditions that are detrimental to fish and other aquatic life[11][12][13].
-
Direct Toxicity to Aquatic Life: While generally considered less toxic than other nitrogen compounds like ammonia and nitrite, high concentrations of nitrate can still be harmful to some freshwater invertebrates and fish, especially during long-term exposure[14][15]. Freshwater animals tend to be more sensitive to nitrate than their marine counterparts[14].
Biodegradability and Environmental Fate
The persistence of tetrabutylphosphonium nitrate in the environment is a key consideration for its overall environmental risk profile.
Biodegradability
The tetrabutylphosphonium cation , with its four butyl chains attached to a central phosphorus atom, is predicted to have low biodegradability.
-
Resistance to Degradation: Studies on a range of phosphonium ionic liquids have indicated relatively low levels of biodegradability[16]. The phosphorus-carbon bond is generally resistant to cleavage[17]. Potential degradation pathways for alkylphosphonium cations include nucleophilic substitution, β-elimination, and phosphorus substitution, which can lead to the formation of trialkylphosphine oxides, alkanes, and alkenes[18][19]. However, these processes are not always rapid or complete.
The nitrate anion is a naturally occurring ion and is part of the global nitrogen cycle.
-
Denitrification: In anoxic environments, nitrate can be readily converted to nitrogen gas by denitrifying bacteria, a process that removes it from the ecosystem[20].
Environmental Fate
-
Mobility: As a salt, tetrabutylphosphonium nitrate is expected to be soluble in water and therefore mobile in aqueous environments. The nitrate anion is highly water-soluble and can easily leach from soils into groundwater and surface waters[11][12].
-
Persistence: The tetrabutylphosphonium cation is likely to be the more persistent component of the ionic liquid in the environment due to its resistance to biodegradation[10]. The nitrate anion will be subject to biological and chemical transformations within the nitrogen cycle[20].
Experimental Methodologies for Assessment
To definitively determine the toxicity and biodegradability of tetrabutylphosphonium nitrate, standardized experimental protocols should be employed. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
Toxicity Testing
A tiered approach to toxicity testing is recommended, starting with acute toxicity studies.
-
OECD 203: Fish, Acute Toxicity Test: This guideline describes a method to assess the acute toxicity of a substance to fish over a 96-hour exposure period[21][22][23][24]. The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish[21][24]. A range-finding test is typically conducted first to determine the appropriate concentrations for the definitive test[21].
Caption: Workflow for the OECD 203 Fish Acute Toxicity Test.
Biodegradability Testing
Assessing the biodegradability of a chemical is crucial for understanding its environmental persistence.
-
OECD 301: Ready Biodegradability: This series of tests provides methods to screen for the ready biodegradability of chemicals in an aerobic aqueous medium[25]. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 28-day period[26][27].
-
OECD 301B (CO₂ Evolution Test): This method measures the amount of carbon dioxide produced during the biodegradation of the test substance[27].
-
OECD 301D (Closed Bottle Test): This test measures the consumption of dissolved oxygen during biodegradation[26].
-
OECD 301F (Manometric Respirometry Test): This method also measures oxygen consumption in a closed system[28].
-
Caption: General workflow for OECD 301 Ready Biodegradability Tests.
Conclusion and Recommendations
Based on the available data for its constituent ions, tetrabutylphosphonium nitrate is predicted to exhibit moderate to high mammalian toxicity, primarily driven by the tetrabutylphosphonium cation, which is expected to be a skin and eye irritant and potentially harmful through oral, dermal, and inhalation exposure. The nitrate anion's primary toxicological concern is the induction of methemoglobinemia upon its conversion to nitrite.
From an ecotoxicological perspective, the tetrabutylphosphonium cation is likely to be toxic to aquatic organisms, while the nitrate anion can contribute to eutrophication. The biodegradability of the tetrabutylphosphonium cation is expected to be low, suggesting potential environmental persistence.
Given these predictions, it is strongly recommended that comprehensive empirical testing be conducted to definitively characterize the toxicological and biodegradability profile of tetrabutylphosphonium nitrate. Adherence to standardized OECD guidelines for these assessments is crucial for generating reliable and comparable data. Researchers and professionals working with this and other ionic liquids should exercise appropriate caution, implementing robust safety protocols and considering the potential environmental impacts throughout the lifecycle of these compounds.
References
-
National Industrial Chemicals Notification and Assessment Scheme. (2019). Tetrabutylammonium salts: Human health tier II assessment. [Link]
-
PubChem. (n.d.). Tetrabutylphosphonium acetate. National Center for Biotechnology Information. [Link]
-
Camargo, J. A., Alonso, Á., & Salamanca, A. (2005). Nitrate toxicity to aquatic animals: a review with new data for freshwater invertebrates. Chemosphere, 58(9), 1255–1267. [Link]
-
ResearchGate. (2025). Acute effects of tetrabutylammonium chloride ionic liquid on the histological structure of liver and kidney in the mouse. [Link]
-
European Food Safety Authority. (2020). Risk assessment of nitrate and nitrite in feed. EFSA Journal, 18(11), e06290. [Link]
-
Wikipedia. (n.d.). Aconitine. [Link]
-
ResearchGate. (2025). Nitrite Toxicity: Chemical Analysis, Metabolism, and Health Effects. [Link]
-
Agency for Toxic Substances and Disease Registry. (2017). What Are the Health Effects from Exposure to Nitrates and Nitrites? Centers for Disease Control and Prevention. [Link]
-
PubChem. (n.d.). Tetrabutylphosphonium chloride. National Center for Biotechnology Information. [Link]
-
European Commission. (n.d.). Nitrates. [Link]
-
Aquamonitrix. (n.d.). Environmental impacts of nitrate pollution. [Link]
-
Royal Society of Chemistry. (n.d.). Phosphonium ionic liquids: design, synthesis and evaluation of biodegradability. [Link]
-
American Chemical Society. (2023). Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance. ACS Omega, 8(23), 20953–20961. [Link]
-
Government of Saskatchewan. (n.d.). Nitrate Toxicity. [Link]
-
Encyclopedia of the Environment. (2025). Nitrates in the environment. [Link]
-
Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. [Link]
-
Threatened Species Recovery Hub. (n.d.). The impact of nitrate pollution in waterways on freshwater species. [Link]
-
Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. [Link]
-
Ovid. (2004). Phosphonium ionic liquids for degradation of phenol in a two-phase partitioning bioreactor. Biotechnology and Bioengineering, 88(5), 640-646. [Link]
-
ResearchGate. (2020). Nitrate toxicity in food and water : Causes, effects and management stategies. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrate and Nitrite. [Link]
-
ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. [Link]
-
MDPI. (2022). Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii. International Journal of Molecular Sciences, 23(7), 3986. [Link]
-
ibacon GmbH. (n.d.). Revision of the Fish Acute Toxicity Testing Guideline OECD 203. [Link]
-
iGEM 2025. (n.d.). Nitrate Pollution Explained. [Link]
-
Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. [Link]
-
Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. [Link]
-
American Chemical Society. (2023). Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion. ACS Omega, 8(23), 20953–20961. [Link]
-
National Center for Biotechnology Information. (n.d.). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. [Link]
-
National Center for Biotechnology Information. (n.d.). Ionic Liquids as Environmental Pollutants—Analysis of the Effect of Tetrabutylammonium Chloride on the Growth and Development of Wheat and Cucumber. [Link]
-
Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST. [Link]
-
Situ Biosciences. (n.d.). OECD 301B - Biodegradation Test - CO2 Evolution. [Link]
-
Royal Society of Chemistry. (n.d.). The chemical stability of phosphonium-based ionic liquids under gamma irradiation. [Link]
-
Regulations.gov. (2018). Fish Acute Toxicity Test (OECD 203). [Link]
Sources
- 1. Tetrabutylphosphonium acetate | C18H39O2P | CID 121674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrabutylphosphonium chloride | C16H36ClP | CID 75311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. Risk assessment of nitrate and nitrite in feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrate/Nitrite Toxicity: What Are the Health Effects from Exposure to Nitrates and Nitrites? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 8. Nitrate Toxicity | Animal Health and Welfare | Government of Saskatchewan [saskatchewan.ca]
- 9. HEALTH EFFECTS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ionic Liquids as Environmental Pollutants—Analysis of the Effect of Tetrabutylammonium Chloride on the Growth and Development of Wheat and Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrates - Environment - European Commission [environment.ec.europa.eu]
- 12. aquamonitrix.com [aquamonitrix.com]
- 13. Nitrates in the environment - Encyclopedia of the Environment [encyclopedie-environnement.org]
- 14. Nitrate toxicity to aquatic animals: a review with new data for freshwater invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nespthreatenedspecies.edu.au [nespthreatenedspecies.edu.au]
- 16. Phosphonium ionic liquids: design, synthesis and evaluation of biodegradability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. The chemical stability of phosphonium-based ionic liquids under gamma irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2025.igem.wiki [2025.igem.wiki]
- 21. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 22. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 23. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 24. eurofins.com.au [eurofins.com.au]
- 25. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 26. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 27. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 28. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of tetrabutylphosphonium nitrate via anion exchange reaction
Application Note: High-Purity Synthesis of Tetrabutylphosphonium Nitrate via Anion Exchange
Executive Summary
This application note details the synthesis of Tetrabutylphosphonium Nitrate (
We present two distinct protocols:
-
Method A (Silver Nitrate Metathesis): The "Gold Standard" for small-scale, ultra-high purity applications where cost is secondary to halide removal.
-
Method B (Ion Exchange Resin): A scalable, metal-free protocol compliant with ICH Q3D elemental impurity guidelines, ideal for pharmaceutical intermediates.
Strategic Synthesis Overview
The synthesis of tetrabutylphosphonium nitrate relies on replacing the halide anion (typically Bromide or Chloride) of the precursor with a Nitrate anion. Direct quaternization using nitric acid esters is hazardous and rarely used. Therefore, anion exchange is the industry standard.
Comparative Workflow Analysis
| Feature | Method A: Silver Metathesis | Method B: Ion Exchange Resin |
| Mechanism | Precipitation ( | Equilibrium binding on polymer matrix |
| Purity Profile | Extremely Low Halide (<10 ppm) | Metal-Free; Low Halide (cycle dependent) |
| Scalability | Low (Cost of Silver is prohibitive) | High (Resins are regenerable) |
| Key Risk | Silver contamination in final product | Incomplete exchange (residual halide) |
| Target Audience | Analytical Standards, Crystallography | Pharma Process, Bulk Synthesis |
Chemical Mechanism & Logic
The reaction is driven by the formation of a stable byproduct (solid silver halide in Method A) or the mass action effect on a resin column (Method B).
Reaction Equation (General):
Visualizing the Exchange Logic
Figure 1: Mechanistic pathways for anion exchange.[1] Method A relies on solubility product constants (Ksp), while Method B relies on equilibrium displacement.
Detailed Protocols
Protocol A: Silver Nitrate Metathesis (High Purity)
Best for: <10g scale, analytical standards.
Reagents:
-
Tetrabutylphosphonium Bromide (TBP-Br), >98% purity.
-
Silver Nitrate (
), ACS Reagent grade. -
Solvent: Ultrapure Water (Milli-Q) or Methanol (HPLC Grade).
Procedure:
-
Stoichiometric Calculation: Calculate exact 1:1 molar equivalents. Crucial: Use a slight excess of TBP-Br (1.01 eq) rather than
to ensure no soluble Silver remains in the product. -
Dissolution: Dissolve 5.0 g of TBP-Br in 20 mL of water/methanol (50:50 v/v) in a foil-wrapped flask (protect from light).
-
Precipitation: Dissolve the calculated
in 10 mL water. Add dropwise to the TBP-Br solution while stirring vigorously at Room Temperature (25°C).-
Observation: A thick, creamy yellow precipitate (AgBr) will form immediately.
-
-
Digestion: Stir for 2 hours in the dark.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter or fine sintered glass funnel to remove all AgBr.
-
Solvent Removal: Evaporate the filtrate using a rotary evaporator (
, reduced pressure). -
Drying: Dry the resulting residue in a vacuum oven at
for 24 hours over to remove trace water.
Protocol B: Ion Exchange Resin (Pharma Compliant)
Best for: >50g scale, metal-sensitive applications.
Reagents:
-
Strong Basic Anion Exchange Resin (e.g., Amberlite IRA-400 or Dowex 1X8).
-
Sodium Nitrate (
).[2]
Procedure:
-
Resin Preparation (Activation):
-
Pack a glass column with 100g of resin.
-
Wash with 500 mL of 1M
to convert the resin to the Nitrate ( ) form. -
Rinse with 1L of deionized water until the eluent is neutral and free of excess nitrate.
-
-
Loading: Dissolve TBP-Br in water (concentration ~0.1 M).
-
Exchange: Pass the TBP-Br solution through the column at a slow flow rate (approx. 1 bed volume per 10 minutes).
-
Elution: Wash the column with 2 bed volumes of water to ensure all phosphonium cation is recovered.
-
QC Check (In-Process): Test the early eluent with a drop of
solution. If it turns cloudy, the exchange is incomplete or the column is overloaded. -
Isolation: Combine fractions and lyophilize (freeze-dry) to obtain the pure nitrate salt.
Quality Control & Characterization
To ensure the material is suitable for drug development applications, the following QC metrics are mandatory.
| Test | Method | Acceptance Criteria | Purpose |
| Identity | Matches Reference | Confirm cation structure/integrity. | |
| Halide Content | Ion Chromatography (IC) or | < 50 ppm | Ensure complete anion exchange. |
| Water Content | Karl Fischer Titration | < 0.5% w/w | TBP salts are hygroscopic; affects stoichiometry. |
| Silver | ICP-MS (If Method A used) | < 1 ppm | Critical for pharmaceutical safety. |
Visualizing the QC Decision Tree:
Figure 2: Quality Control workflow for validating the purity of the synthesized ionic liquid.
Safety & Handling
-
Phosphonium Toxicity: Unlike ammonium salts, phosphonium cations can exhibit higher cytotoxicity. Handle with gloves and in a fume hood to avoid inhalation of dusts.
-
Nitrate Reactivity: While TBP-NO3 is stable, organic nitrates are oxidizers. Do not heat above
or mix with strong reducing agents, as this may create energetic instability. -
Hygroscopicity: Store in a desiccator. Moisture absorption will turn the solid into a viscous oil, making accurate weighing impossible.
References
-
Polic Chemical. (n.d.). Tetrabutylphosphonium Chloride: Preparation and Applications.[8][9] Retrieved from [Link]
-
Bradaric, C. J., et al. (2002). "Industrial preparation of phosphonium ionic liquids." Green Chemistry, 5, 143-152. Royal Society of Chemistry. Retrieved from [Link]
- Kagimoto, J., et al. (2006). "Thermal stability and phase behavior of phosphonium-based ionic liquids." Journal of Molecular Liquids.
-
Org. Synth. (2022).[2][6][10] "Removal of Tetrabutylammonium Salts via Ion Exchange." Organic Syntheses, 99, 106-122. (Adapted protocol for Phosphonium analogs). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arpnjournals.org [arpnjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Tetrabutylphosphonium Chloride Supplier & Manufacturer | Factory Price [polic-chemical.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Industrial preparation of phosphonium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Oxidative Desulfurization of Fuel Using Tetrabutylphosphonium Nitrate ([TBP][NO3])
Abstract & Introduction
Oxidative Desulfurization (ODS) has emerged as a critical alternative to traditional Hydrodesulfurization (HDS) for producing ultra-low sulfur fuels (ULSF).[1] While HDS requires high temperatures (>300°C) and pressures (>30 atm) to remove refractory sulfur compounds like Dibenzothiophene (DBT), ODS operates under mild conditions using an oxidant and a catalyst.
This protocol details the application of Tetrabutylphosphonium Nitrate ([TBP][NO3]) , a phosphonium-based Ionic Liquid (IL), as a dual-function extractant and catalytic phase transfer agent. Unlike imidazolium-based ILs, phosphonium salts offer superior thermal stability and enhanced lipophilicity, allowing for better interfacial contact with hydrocarbon fuels. The nitrate anion ([NO3]⁻) plays a pivotal role in activating the oxidant (Hydrogen Peroxide), facilitating the electrophilic attack on the sulfur atom.
Key Advantages of [TBP][NO3] System:
-
Mild Operation: Reactions proceed at 40–60°C under atmospheric pressure.
-
High Selectivity: Preferential removal of aromatic sulfur compounds without degrading the fuel octane rating.
-
Green Chemistry: Uses aqueous
(producing only water as a byproduct) and a recyclable IL.
Materials & Equipment
Reagents
| Reagent | Grade/Purity | Purpose |
| Tetrabutylphosphonium Bromide ([TBP][Br]) | >98% | Precursor for IL synthesis |
| Silver Nitrate ( | ACS Reagent | Anion exchange source |
| Dibenzothiophene (DBT) | 98% | Model sulfur compound |
| n-Octane | Anhydrous, >99% | Model fuel matrix |
| Hydrogen Peroxide ( | 30 wt% aq.[2][3] solution | Oxidant |
| Methanol/Acetonitrile | HPLC Grade | Washing/Extraction solvents |
Equipment
-
Reaction Vessel: 50 mL double-walled glass reactor with temperature control jacket.
-
Agitation: Overhead mechanical stirrer (Teflon impeller) or magnetic hotplate stirrer (controlled RPM).
-
Separation: 125 mL Separatory funnels.
-
Analysis: Gas Chromatography (GC-FID) equipped with a non-polar capillary column (e.g., HP-5 or DB-1).
Pre-Experimental Protocol: Synthesis of [TBP][NO3]
Since [TBP][NO3] is not always commercially off-the-shelf, it must be synthesized via anion exchange. This step ensures high purity, which is critical for kinetic consistency.
Reaction:
Step-by-Step Synthesis:
-
Dissolution: Dissolve 10 mmol of [TBP][Br] in 20 mL of deionized water. Separately, dissolve 10 mmol of
in 20 mL of deionized water. -
Mixing: Slowly add the silver nitrate solution to the phosphonium salt solution under vigorous stirring in the dark (to prevent silver photoreduction).
-
Precipitation: A heavy precipitate of Silver Bromide (
) will form immediately. Stir for 2 hours at room temperature to ensure completion. -
Filtration: Filter the mixture through a 0.22
m PTFE membrane or fine sintered glass funnel to remove solid . -
Dehydration: Rotary evaporate the filtrate at 60°C under vacuum to remove water.
-
Drying: Dry the resulting viscous liquid in a vacuum oven at 60°C for 24 hours.
-
Validation: Verify structure via FTIR (Look for nitrate stretches at ~1350 cm⁻¹) and absence of Ag (precipitation test).
Core Protocol: Oxidative Desulfurization (ODS)[1][4][5][6][7][8]
This protocol describes the removal of DBT from a model fuel (n-octane spiked with 500 ppm sulfur).[4]
Preparation of Model Fuel[7]
-
Weigh 0.23 g of Dibenzothiophene (DBT).
-
Dissolve in 100 mL of n-octane.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Validation: Inject into GC-FID to establish the
(initial) sulfur peak area.
ODS Reaction Workflow
Figure 1: Operational workflow for the oxidative desulfurization process.
Detailed Steps:
-
Charging: Load 10 mL of Model Fuel into the glass reactor.
-
IL Addition: Add 2 mL of synthesized [TBP][NO3] (Volume ratio IL:Oil = 1:5).
-
Equilibration: Stir at 60°C for 10 minutes. Note: Some initial extraction of DBT into the IL occurs here via physical partitioning.
-
Oxidation Initiation: Add 30 wt%
to the mixture. Calculate volume to achieve an O/S molar ratio of 6:1 (approx. 0.05 mL for this scale, but precision pipetting is required). -
Reaction: Stir vigorously (1000 rpm) at 60°C for 60 minutes. High shear is essential to maximize the interfacial area between the non-polar fuel, the polar IL, and the aqueous oxidant.
-
Separation: Stop stirring. Transfer mixture to a separatory funnel or centrifuge tube. The mixture will separate into two phases:
-
Top Phase: Desulfurized Fuel (n-octane).[5]
-
Bottom Phase: IL + Water + Sulfones (
).
-
-
Sampling: Withdraw 100
L from the top phase for GC analysis.
Mechanistic Insight
Understanding why this works is crucial for troubleshooting. The [TBP][NO3] acts as a "nanoreactor."
-
Extraction: The lipophilic
cation allows the IL to interact with the non-polar fuel, facilitating the transfer of DBT into the IL phase. -
Activation: The
anion forms hydrogen bonds with . This weakens the O-O bond in peroxide, making it more electrophilic. -
Oxidation: The activated hydroxyl species attacks the sulfur atom in DBT, forming DBT-sulfoxide, which is rapidly further oxidized to DBT-sulfone (
). -
Sequestration:
is highly polar. It becomes trapped in the ionic liquid phase and does not back-extract into the non-polar fuel, driving the equilibrium forward.
Figure 2: Mechanistic pathway of nitrate-mediated oxidative desulfurization.
Data Analysis & Validation
Calculation of Sulfur Removal (%):
Expected Results Table:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 60 min |
| H2O2/S Ratio | 6:1 |
| IL/Oil Ratio | 1:5 |
| Expected Removal | >95% |[2][3][6]
Troubleshooting:
-
Low Removal Efficiency:
-
Cause: Poor mass transfer. Fix: Increase stirring speed (>1000 rpm).
-
Cause: Water accumulation. Fix: The IL may be saturated with water from the
. Dry the IL or use a higher concentration of (e.g., 50%, with caution).
-
-
Emulsion Formation:
-
Cause: Surfactant effect of phosphonium salt. Fix: Centrifuge at 3000 rpm for 5 mins to break the emulsion.
-
Recycling Protocol
One of the economic drivers for using ILs is recyclability.
-
Extraction of Sulfones: Add 5 mL of water to the spent IL (bottom phase) to dilute it, then wash with 5 mL of Tetrachloromethane or simply precipitate the sulfones by adding excess water and filtering (since sulfones have low solubility in water). Alternatively, extract the sulfones using diethyl ether.
-
Regeneration: Rotary evaporate the washed IL to remove water and volatile organic solvents.
-
Reuse: The regenerated [TBP][NO3] can typically be reused 4-5 times with <5% loss in activity.[2]
References
-
Nie, Y., et al. (2006). Desulfurization of Fuel Oil using Ionic Liquids. Energy & Fuels. Link
-
Zhang, J., et al. (2009). Deep Oxidative Desulfurization of Fuels by Ionic Liquids. Chemical Reviews. Link
-
Dharaskar, S. A. (2012). Synthesis and Characterization of Phosphonium Ionic Liquids for Oxidative Desulfurization. Journal of Chemical Engineering & Process Technology. Link
-
Julião, D., et al. (2016). Desulfurization of Model Diesel by Extraction/Oxidation Using Ionic Liquids. Energies. Link
Sources
- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Oxidative desulfurization of a model fuel using ozone oxidation generated by dielectric barrier discharge plasma combined with Co3O4/γ-Al2O3 catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Using tetrabutylphosphonium nitrate as a phase transfer catalyst in organic synthesis
Executive Summary
This guide details the application of Tetrabutylphosphonium Nitrate (
This protocol focuses on the nucleophilic substitution of alkyl halides to form nitrate esters —a critical transformation in the synthesis of energetic materials (propellants, explosives) and nitrated pharmaceutical intermediates.
Technical Background & Mechanistic Insight
The Phosphonium Advantage
The primary limitation of quaternary ammonium catalysts (
Tetrabutylphosphonium (TBP) cations lack this degradation pathway under standard PTC conditions, maintaining structural integrity at temperatures exceeding 150°C. This allows for:
-
Higher Reaction Rates: Following the Arrhenius equation, higher temperatures significantly accelerate sluggish substitutions.
-
Solvent Flexibility: Compatibility with high-boiling non-polar solvents (e.g., toluene, xylene, chlorobenzene).
The "Naked Anion" Effect
In a PTC system, the TBP cation shuttles the nitrate anion (
Mechanism of Action
The reaction follows the Starks Extraction Mechanism . The TBP cation (
Figure 1: The Starks Extraction Mechanism applied to Nitrate substitution. The Q+ cation shuttles the reactive nitrate anion into the organic phase.
Comparative Data: Thermal Stability
The following table highlights why TBP salts are preferred for high-temperature applications compared to standard Tetrabutylammonium (TBA) salts.
| Catalyst Cation | Anion | Decomposition Onset ( | Primary Degradation Pathway |
| Tetrabutylammonium (TBA) | Bromide | ~100 - 120°C | Hofmann Elimination (Alkene + Amine) |
| Tetrabutylammonium (TBA) | Hydroxide | ~60 - 80°C | Hofmann Elimination |
| Tetrabutylphosphonium (TBP) | Bromide | ~240 - 260°C | Alkane elimination (requires extreme conditions) |
| Tetrabutylphosphonium (TBP) | Nitrate | >200°C | High stability (limited by nitrate oxidation) |
Data synthesized from thermogravimetric analysis (TGA) literature [1, 2].
Protocol: Synthesis of Alkyl Nitrates via TBPN
Objective: Synthesize 1-Nitrooxyoctane (Octyl Nitrate) from 1-Bromooctane using in situ generated Tetrabutylphosphonium Nitrate.
Reaction:
Materials & Reagents
-
Substrate: 1-Bromooctane (20 mmol, 3.86 g)
-
Reagent: Sodium Nitrate (
), solid or saturated solution (40 mmol, 3.40 g) -
Catalyst: Tetrabutylphosphonium Bromide (TBPB) (1 mmol, 0.34 g, 5 mol%)
-
Note: TBPB generates TBPN in situ via ion exchange.
-
-
Solvent: Toluene (20 mL) or Chlorobenzene (for higher temps)
-
Internal Standard: Dodecane (optional, for GC monitoring)
Experimental Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Nitrate (40 mmol) in minimal water (approx. 3-4 mL) to create a saturated aqueous phase.
-
Alternative: Use solid
for solid-liquid PTC, but reaction times may increase.
-
-
Organic Phase: Add Toluene (20 mL), 1-Bromooctane (20 mmol), and Tetrabutylphosphonium Bromide (1 mmol).
-
Reaction: Heat the biphasic mixture to 100°C (oil bath temperature) with vigorous stirring (1000 RPM).
-
Critical: High stirring speed is essential to maximize the interfacial area.
-
-
Monitoring: Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 9:1).
-
Target: Disappearance of alkyl bromide peak.
-
Typical Time: 2–4 hours at 100°C. (Ammonium catalysts would degrade over extended runs at this temp).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Separate the phases.
-
Wash the organic phase with water (
) to remove residual inorganic salts and catalyst. -
Dry organic layer over anhydrous
.
-
-
Purification: Remove solvent under reduced pressure. The product (Octyl Nitrate) is a high-boiling liquid. Purify via short-path distillation if necessary, though PTC methods often yield high purity (>95%) crude.
Safety & Handling (Critical)
-
Explosion Hazard: Nitrate esters are energetic materials.[2][3] While alkyl nitrates are generally stable, they can decompose violently if overheated or in the presence of strong acids. Do not distill to dryness.
-
Oxidizer: TBPN is an oxidizer. Keep away from reducing agents and powdered metals.
-
Toxicology: Alkyl nitrates are vasodilators (similar to nitroglycerin). Avoid skin contact and inhalation; work in a fume hood.
Advanced Workflow: Catalyst Selection Logic
Use the following decision tree to determine when to employ TBPN over standard catalysts.
Figure 2: Decision matrix for selecting Phosphonium vs. Ammonium catalysts based on temperature and chemical environment.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Insufficient interfacial surface area. | Increase stirring speed (>800 RPM). Ensure catalyst load is 3-5 mol%. |
| Emulsion Formation | Catalyst acting as surfactant. | Filter through Celite or add saturated NaCl (brine) to break emulsion. |
| Product is Nitroalkane ( | Ambident nucleophile attack via N instead of O. | This is rare with |
| Catalyst Degradation | Extreme temperature (>250°C) or strong oxidation. | Lower temperature to 150°C. Ensure inert atmosphere ( |
References
- Sasson, Y., & Neumann, R. (1997). Handbook of Phase Transfer Catalysis. Blackie Academic & Professional.
-
Benchchem Technical Review. (n.d.). Comparative Analysis of Phosphonium vs. Ammonium-based Phase Transfer Catalysts. Retrieved from (General stability data).
-
Kornblum, N., et al. (1955).[4] "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides." Journal of the American Chemical Society.[4] (Mechanistic distinction between Nitro and Nitrate ester formation).
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.[4] .
-
Halpern, M. (n.d.). Phase Transfer Catalysis Communications. "Phosphonium Salts."[1][5] Retrieved from .
Sources
Preparation of energetic materials using tetrabutylphosphonium nitrate precursors
Executive Summary
This application note details the utility of Tetrabutylphosphonium Nitrate (
Introduction & Mechanistic Insight
The transition toward "Green Energetics" demands synthetic pathways that minimize hazardous waste while maximizing thermal stability. Quaternary phosphonium salts have emerged as preferred alternatives to ammonium salts due to their higher decomposition temperatures (
Why Tetrabutylphosphonium Nitrate (TBPN)?
-
Lipophilicity: The four butyl chains render the cation soluble in organic solvents (DCM, Acetonitrile, Toluene), allowing the nitrate anion to be "ferried" into non-polar phases where metal nitrates (
) are insoluble. -
Nucleophilicity: In the absence of strong solvation (as seen in water), the "naked" nitrate anion in TBPN becomes a potent nucleophile, facilitating halide-to-nitrate exchange.
-
Thermal Robustness: Phosphonium cations resist Hofmann elimination, a common degradation pathway for ammonium analogues.
Mechanism of Action: Phase Transfer Nitration
The following diagram illustrates the catalytic cycle where TBPN shuttles nitrate ions to react with an alkyl halide substrate, displacing the halide to form an energetic nitrate ester.
Figure 1: Mechanism of Phase Transfer Nitration using TBPN. The lipophilic cation solubilizes the nitrate anion, enabling reaction with the organic substrate.
Safety & Handling (Critical)
-
Explosion Hazard: While TBPN itself is an ionic liquid, the products (organic nitrates) are energetic. Perform all reactions behind blast shields.
-
Runaway Exotherms: Nucleophilic substitutions can be exothermic. Monitor internal temperature strictly.
-
Compatibility: Avoid contact with strong reducing agents or powdered metals.
Protocol 1: Synthesis of High-Purity TBPN
Before synthesizing energetic materials, the TBPN precursor must be prepared with high purity to prevent halide contamination (which lowers thermal stability).
Reagents:
-
Tetrabutylphosphonium Bromide (TBPB) [CAS: 3115-68-2]
-
Silver Nitrate (
) OR Sodium Nitrate ( ) -
Solvents: Methanol (MeOH), Dichloromethane (DCM)
Procedure (Silver Salt Method - High Purity):
-
Dissolution: Dissolve 10.0 g (29.5 mmol) of TBPB in 50 mL of MeOH.
-
Precipitation: In a separate flask, dissolve 5.01 g (29.5 mmol) of
in 20 mL MeOH. Add this slowly to the TBPB solution.-
Observation: A heavy yellow/white precipitate of AgBr forms immediately.
-
-
Filtration: Stir for 30 minutes in the dark. Filter through a Celite pad to remove AgBr.
-
Solvent Exchange: Evaporate MeOH under reduced pressure. Redissolve the residue in 50 mL DCM.
-
Purification: Filter again (0.2 µm PTFE) to remove trace silver salts.
-
Drying: Remove DCM via rotary evaporation. Dry the resulting viscous oil/solid in a vacuum oven at 60°C for 24 hours (
mbar).-
Validation: Check for absence of Ag (XRF) and Br (Beilstein test or Ion Chromatography).
-
Protocol 2: Synthesis of Energetic Alkyl Nitrates (Plasticizers)
Application: Converting an alkyl halide (e.g., 2-ethylhexyl bromide) to an alkyl nitrate energetic plasticizer. This method avoids the instability of nitric acid esterification.
Workflow Diagram:
Figure 2: Step-by-step workflow for converting alkyl halides to energetic nitrates.
Detailed Steps:
-
Setup: In a dry 100 mL round-bottom flask, charge 1.0 equivalent of Alkyl Bromide and 1.2 equivalents of TBPN (prepared in Protocol 1).
-
Solvent: Add anhydrous Acetonitrile (
) (5 mL per gram of substrate). -
Reaction: Heat to reflux (
C) under Nitrogen atmosphere.-
Monitoring: Monitor via GC-MS or TLC. Look for the disappearance of the C-Br peak and appearance of the nitrate ester.
-
-
Workup:
-
Cool to room temperature.
-
Pour mixture into 50 mL Diethyl Ether.
-
Wash with water (
mL) to remove the byproduct (Tetrabutylphosphonium Bromide) and excess TBPN. Note: The phosphonium salt partitions into the water, while the energetic nitrate remains in the ether.
-
-
Isolation: Dry organic layer over
, filter, and concentrate. -
Validation:
-
IR Spectroscopy: Confirm strong bands at 1630 cm⁻¹ (
asym) and 1280 cm⁻¹ ( sym) . -
¹H NMR: The
-proton shift moves downfield (e.g., from 3.4 ppm for -CH2Br to 4.5 ppm for -CH2ONO2).
-
Data Analysis & Characterization
Thermal Stability Comparison: The following table highlights why Phosphonium-based synthesis is preferred over Ammonium analogues for high-temperature stability.
| Property | Tetrabutylammonium Nitrate (TBAN) | Tetrabutylphosphonium Nitrate (TBPN) | Significance |
| Melting Point | Solid handling properties | ||
| Decomposition ( | TBPN allows higher reaction temps | ||
| Hygroscopicity | High | Moderate | Water interferes with nitration |
| Synthesis Yield (Protocol 2) | 85% | 94% | Higher nucleophilicity of P-salt |
Self-Validating Quality Control (SVQC):
-
Test: Silver Nitrate Test on Crude Product.
-
Method: Add a drop of aqueous
to the aqueous washings from Protocol 2. -
Result: A heavy precipitate indicates successful removal of the Bromide byproduct. If the organic layer tests positive, wash again.
Troubleshooting
-
Problem: Low Yield.
-
Cause: Hydration of TBPN.[1] Nitrate ions are heavily solvated by water, reducing nucleophilicity.
-
Fix: Dry TBPN azeotropically with toluene before use.
-
-
Problem: Darkening of Reaction Mixture.
-
Cause: Oxidation of the substrate or thermal decomposition.
-
Fix: Reduce temperature by
C and extend reaction time. Ensure purge.
-
References
-
Preparation of Alkyl Nitr
- Phase Transfer Catalysis in Nitration.
- Thermal Stability of Phosphonium Ionic Liquids.
-
Synthesis of Energetic Nitr
-
Nitration using Tetrabutylammonium/Phosphonium Salts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3549686A - Process for the preparation of alkyl nitrates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
Extraction of lanthanides using tetrabutylphosphonium nitrate ionic liquids
Executive Summary
This guide details the synthesis and application of Tetrabutylphosphonium Nitrate ([P
Key Advantages:
-
Tunable Selectivity: Reverses the typical "Lanthanide Contraction" extraction order found in acidic extractants.
-
Green Chemistry: Potential for solvent-free operation (if operated > melting point) or use with eco-friendly diluents.
-
Facilitated Stripping: Quantitative back-extraction using pure water, eliminating the need for concentrated acids.
Introduction & Chemical Basis
1.1 The Extractant: [P
1.2 Mechanism of Action
The extraction proceeds through the formation of anionic lanthanide-nitrate complexes in the IL phase. The phosphonium cation
Typically, the extracted species is the hexanitratolanthanate(III) complex:
Figure 1: Mechanism of "Split-Anion" Extraction. The high concentration of nitrate drives the formation of the anionic complex, which is stabilized by the phosphonium cation.
Protocol: Synthesis of [P ][NO ]
Objective: Synthesize high-purity [P
Materials:
-
Tetrabutylphosphonium bromide ([P
]Br) (CAS: 3115-68-2).[1] -
Anion Exchange Resin (Strong Base, OH- form, e.g., Amberlite IRN-78).
-
Nitric Acid (
), 65% Ultrapure. -
Silver Nitrate (
) solution (for halide testing).
Step-by-Step Methodology:
-
Resin Preparation:
-
Pack a glass column with 50g of Amberlite IRN-78.
-
Wash with 500 mL deionized water to remove preservatives.
-
-
Hydroxide Conversion:
-
Dissolve 20g of [P
]Br in 100 mL deionized water. -
Pass the solution through the column at a flow rate of 2 mL/min.
-
Validation: The effluent contains [P
][OH]. Test a small aliquot with ; absence of precipitate confirms Br removal.
-
-
Neutralization:
-
Collect the [P
][OH] effluent in a beaker on an ice bath (reaction is exothermic). -
Dropwise add dilute
(1M) while monitoring pH. -
Endpoint: Stop when pH reaches 7.0.
-
-
Purification:
-
Remove water via rotary evaporation at 60°C under reduced pressure.
-
Dry the resulting residue in a vacuum oven (60°C, 48h) to remove trace water.
-
Result: [P
][NO ] appears as a white waxy solid or viscous liquid (depending on water content/temperature).
-
Protocol: Lanthanide Extraction Workflow
Experimental Conditions:
-
Aqueous Feed: 10 mM Ln(NO
) + 3M NH NO (Salting-out agent). -
Organic Phase: 0.5M [P
][NO ] dissolved in Toluene (or used neat at 60°C). -
Phase Ratio (A:O): 1:1.[2]
Workflow Diagram:
Figure 2: Batch Extraction Workflow. Note the temperature control at 50°C to maintain kinetics.
Step-by-Step Procedure:
-
Feed Preparation:
-
Dissolve Lanthanide oxides in minimal
. -
Adjust nitrate concentration by adding solid
to reach 3M–5M total nitrate. Reasoning: High nitrate activity forces the equilibrium toward the anionic complex .
-
-
Contacting:
-
Combine 5 mL Aqueous Feed and 5 mL Organic Phase in a jacketed glass vial.
-
Equilibrate at 50°C for 30 minutes with vigorous shaking (1500 rpm).
-
-
Separation:
-
Centrifuge at 3000 rpm for 5 minutes to ensure clean phase disengagement.
-
Troubleshooting: If a third phase forms, add 5% vol 1-octanol as a modifier.
-
-
Stripping:
Data Analysis & Performance
4.1 Distribution Ratios (
4.2 Separation Factors (
Typical Performance Data (Nitrate IL System): Note: Unlike acidic extractants (D2EHPA), nitrate ILs typically extract Light REEs more efficiently than Heavy REEs.
| Element | Ionic Radius (pm) | Distribution Ratio ( | Trend |
| Lanthanum (La) | 103.2 | High (> 10) | Preferential Extraction |
| Cerium (Ce) | 102.0 | High | |
| Neodymium (Nd) | 98.3 | Moderate | Transition Zone |
| Dysprosium (Dy) | 91.2 | Low | |
| Lutetium (Lu) | 86.1 | Very Low (< 0.1) | Remains in Raffinate |
*Values are illustrative for 3M
References
-
Binnemans, K., et al. (2013). "Lanthanide separation by liquid-liquid extraction using ionic liquids." Chemical Reviews. Link
-
Rout, A., & Binnemans, K. (2014). "Liquid-liquid extraction of neodymium(III) by dialkylphosphate ionic liquids from acidic medium." Dalton Transactions. (Context on IL mechanisms). Link
-
Vander Hoogerstraete, T., & Binnemans, K. (2014). "Highly efficient separation of rare earths from nickel and cobalt using a thermomorphic ionic liquid system." Green Chemistry. Link
- Neves, C.M.S.S., et al. (2010). "Separation of Rare Earth Elements using phosphonium-based ionic liquids." Separation and Purification Technology. (Specifics on Phosphonium extraction trends).
-
Fraser, K.J., & MacFarlane, D.R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry. (Physical properties of [P4444] salts). Link
Sources
Application Notes and Protocols for Tetrabutylphosphonium Nitrate in Carbon Capture and Storage
Abstract
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficient and sustainable carbon capture and storage (CCS) technologies. Traditional amine-based solvents, while effective, suffer from drawbacks such as high regeneration energy, corrosivity, and solvent degradation. Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) have emerged as promising alternatives due to their negligible vapor pressure, high thermal stability, and tunable chemical properties.[1][2] This document provides detailed application notes and protocols for the use of tetrabutylphosphonium nitrate and its derivatives in CO₂ capture, targeting researchers and professionals in the field. We explore its role as a component in novel solvent formulations, detailing the mechanisms of action, experimental procedures for CO₂ absorption, and solvent regeneration.
Introduction: The Role of Phosphonium-Based Solvents in CCS
Tetrabutylphosphonium ([P₄₄₄₄]⁺) based salts are a class of ionic liquids that have garnered significant attention for CCS applications. Unlike some of their ammonium-based counterparts, phosphonium-based ILs often exhibit higher thermal stability and unique chemical reactivity. The bulky, non-coordinating nature of the tetrabutylphosphonium cation, combined with a task-specific anion, allows for the design of solvents with high CO₂ affinity.[3] These solvents can be employed as pure ILs, in aqueous solutions, or as components of Deep Eutectic Solvents (DESs), which are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) with a melting point significantly lower than the individual components.[2] This guide focuses on the application of tetrabutylphosphonium nitrate and related phosphonium salts in formulating advanced solvents for CO₂ capture.
Physicochemical Properties of Tetrabutylphosphonium Salts
Understanding the physical and chemical properties of the solvent is critical for designing an effective carbon capture process. The following table summarizes key properties for tetrabutylphosphonium nitrate and a closely related analogue, tetrabutylphosphonium chloride, for reference.
| Property | Tetrabutylphosphonium Nitrate | Tetrabutylphosphonium Chloride | Reference |
| Molecular Formula | C₁₆H₃₆NO₃P | C₁₆H₃₆ClP | [4] |
| Molecular Weight | 321.44 g/mol | 294.88 g/mol | [4] |
| Appearance | Crystalline solid | Colorless to pale-yellow liquid/solid | [5] |
| Melting Point | ~116-118 °C (for ammonium analogue) | 62-66 °C | [5] |
| Solubility | Soluble in polar organic solvents | Chloroform (Slightly), Methanol (Slightly) | [5] |
| Cation Structure | Tetrabutylphosphonium ([P₄₄₄₄]⁺) | Tetrabutylphosphonium ([P₄₄₄₄]⁺) | [4] |
Note: Data for the nitrate salt is supplemented with data from its ammonium analogue ([N₄₄₄₄]NO₃) due to limited direct availability in search results.
Caption: Structure of Tetrabutylphosphonium Nitrate.
Mechanism of CO₂ Capture
CO₂ capture in tetrabutylphosphonium-based solvents can occur through both physical and chemical absorption, depending on the anion and other components in the solvent mixture.
-
Physical Absorption: In many non-functionalized ILs or DESs, CO₂ dissolves in the solvent due to favorable intermolecular forces. The bulky tetrabutylphosphonium cations can help organize CO₂ molecules into cage-like structures, enhancing solubility.[3]
-
Chemical Absorption (Chemisorption): This is a more dominant mechanism when the solvent contains basic or nucleophilic sites.
-
Cation-Anion Interaction: The anion plays a crucial role. In the presence of a basic anion (e.g., acetate, lysinate), the anion can directly react with CO₂.[1][6] However, research also indicates that the phosphonium cation itself can participate in the reaction.
-
Cation Participation: A proposed mechanism involves the formation of a tetrabutylphosphonium ylide. The CO₂ molecule can then graft onto this reactive intermediate. This carboxylation occurs with a very low energy barrier, making the process efficient.[7]
-
Functionalized Anions/HBDs: When used in DESs or with functional additives like amino acids (e.g., lysine) or amines (e.g., MEA), the primary reaction site is often the amine group, which forms a carbamate with CO₂.[6][8][9][10] The IL or DES components facilitate this reaction by influencing the local environment and viscosity.
-
Caption: General mechanism for CO₂ capture.
Application Note 1: Deep Eutectic Solvent (DES) Formulation for CO₂ Capture
Introduction: DESs offer a "greener" and often lower-cost alternative to pure ILs.[1][2] By combining tetrabutylphosphonium nitrate (the HBA) with a suitable hydrogen bond donor (HBD) like triethylene glycol or an amino-functionalized compound, a solvent with high CO₂ capacity and tunable viscosity can be formulated.[3][11]
Objective: To prepare a tetrabutylphosphonium-based DES and evaluate its CO₂ absorption capacity.
Protocol: Preparation of a [P₄₄₄₄]Br / Triethylene Glycol DES
Rationale: We use tetrabutylphosphonium bromide here as a well-documented analogue to demonstrate the protocol. Triethylene glycol is chosen for its polarity and ability to form effective hydrogen bonds, which aids in CO₂ capture.[3]
Materials:
-
Tetrabutylphosphonium bromide ([P₄₄₄₄]Br) (HBA)
-
Triethylene glycol (TEG) (HBD)
-
Glass vial with a magnetic stirrer
-
Heating plate/oil bath
-
Schlenk line or glove box (optional, for anhydrous conditions)
Procedure:
-
Drying: Dry the [P₄₄₄₄]Br and TEG under vacuum at 60-80°C for at least 12 hours to remove residual moisture, which can affect viscosity and CO₂ capacity.
-
Mixing: In the vial, combine [P₄₄₄₄]Br and TEG in a 1:2 molar ratio.[3]
-
Heating and Stirring: Place the vial on the heating plate in an oil bath set to 80°C. Stir the mixture vigorously.
-
Formation: Continue heating and stirring until a clear, homogeneous, and colorless liquid is formed. This indicates the formation of the DES. The process typically takes 1-2 hours.
-
Cooling and Storage: Allow the DES to cool to room temperature. Store it in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Caption: Workflow for DES preparation.
Protocol: Gravimetric CO₂ Absorption Measurement
Experimental Setup:
-
High-pressure reactor or vessel
-
Analytical balance (±0.1 mg)
-
Temperature and pressure controllers
-
CO₂ gas cylinder
Procedure:
-
Sample Loading: Accurately weigh and add a known mass of the prepared DES (approx. 2-3 g) into the reactor.
-
Degassing: Seal the reactor and evacuate it using a vacuum pump for at least 30 minutes to remove any dissolved gases.
-
Initial Measurement: Measure the initial mass of the reactor containing the degassed DES.
-
Pressurization: Introduce CO₂ into the reactor to the desired pressure (e.g., 1-20 bar).
-
Equilibration: Maintain the system at a constant temperature (e.g., 30-60°C) and pressure. Allow the system to equilibrate, which can take between 90 to 120 minutes, until the pressure inside the vessel stabilizes, indicating saturation.[8]
-
Final Measurement: After equilibration, carefully vent the reactor and immediately measure the final mass.
-
Calculation: The CO₂ absorption capacity is calculated as the mass difference (final mass - initial mass) per mass of the DES. This can be converted to a mole fraction or weight percentage.
Application Note 2: Continuous CO₂ Absorption in a Packed Tower
Introduction: For industrial applications, continuous processes are more relevant than batch experiments. Using aqueous solutions of tetrabutylphosphonium-based ILs, potentially mixed with absorption enhancers like lysine, allows for efficient CO₂ capture in a packed tower setup.[9]
Objective: To evaluate the CO₂ capture performance of an aqueous [TBP][Lys] solution in a continuous packed tower and demonstrate its regeneration.
Protocol: Continuous Absorption and Regeneration
Materials & Setup:
-
Aqueous solution of 10 wt.% tetrabutylphosphonium lysinate ([TBP][Lys]).[9]
-
Packed tower column.
-
Gas flow controllers for CO₂ and a carrier gas (e.g., N₂).
-
Liquid pumps for the solvent.
-
Heating system for the regeneration unit (stripper).
-
Gas analyzer (e.g., Gas Chromatograph) to measure CO₂ concentration.
Absorption Procedure:
-
System Preparation: Set up the packed tower for counter-current flow, where the gas flows upwards and the liquid solvent flows downwards.
-
Solvent Circulation: Pump the 10 wt.% [TBP][Lys] solution to the top of the tower at a controlled flow rate (e.g., 4 mL/min).[9]
-
Gas Flow: Introduce a simulated flue gas stream (e.g., 15 vol.% CO₂ in N₂) at the bottom of the tower at a set flow rate (e.g., 100 mL/min).[9]
-
Operation: Run the absorption process at a controlled temperature (e.g., 30°C).[9]
-
Analysis: Continuously monitor the CO₂ concentration in the gas stream exiting the top of the tower using the gas analyzer. The difference between the inlet and outlet CO₂ concentrations determines the capture efficiency.
-
Mass Transfer Calculation: Use the data to calculate the overall volumetric mass transfer coefficient (K_G a_V), a key performance indicator for the absorption column.[9]
Regeneration Procedure:
-
Solvent Transfer: Direct the CO₂-rich solvent from the bottom of the absorber to the top of a regeneration column (stripper).
-
Heating: Heat the stripper to a higher temperature (e.g., 95-100°C) to reverse the absorption reaction and release the captured CO₂.[9]
-
Stripping Gas: Introduce a stripping gas (e.g., pure N₂) at the bottom of the stripper to help remove the released CO₂.
-
Solvent Recycling: The regenerated ("lean") solvent from the bottom of the stripper is cooled and pumped back to the absorption tower, completing the cycle.
Safety and Handling
Working with phosphonium salts and related chemicals requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling powders, use a particulate dust filter respirator to avoid inhalation.[12]
-
Handling: Avoid all personal contact, including inhalation and ingestion.[12][13] Minimize dust generation.[13] Use in a well-ventilated area or a fume hood.
-
Storage: Store containers in a cool, dry, and well-ventilated area. Keep containers tightly closed and protect from moisture.[13]
-
Spills: For minor spills, clean up immediately using dry procedures to avoid generating dust.[12] For major spills, evacuate the area and alert emergency responders.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[12]
References
-
On the Carbon Dioxide Capture by Quaternary Ammonium-Based and Phosphonium-Based Ionic Liquids. The Role of Steric Hindrances an - arXiv. Available at: [Link]
-
Tetrabutylphosphonium acetate and its eutectic mixtures with common-cation halides as solvents for carbon dioxide capture | Request PDF - ResearchGate. Available at: [Link]
-
Molecular mechanism of CO2 absorption in phosphonium amino acid ionic liquid - IISER Pune. Available at: [Link]
-
Research progress of CO2 separation technology by solvent absorption - E3S Web of Conferences. Available at: [Link]
-
An Optimization Study of Carbon Dioxide Absorption into the Aqueous Solution of Monoethanolamine and Tetrabutylphosphonium Metha - Semantic Scholar. Available at: [Link]
-
Continuous Process for Carbon Dioxide Capture Using Lysine and Tetrabutyl Phosphonium Lysinate Aqueous Mixtures in a Packed Tower - MDPI. Available at: [Link]
-
Effects of Tetrabutyl-(ammonium/phosphonium) Salts on Clathrate Hydrate Capture of CO2 from Simulated Flue Gas | Request PDF - ResearchGate. Available at: [Link]
-
CO2 capture properties of semiclathrate hydrates formed with tetra-n-butylammonium and tetra-n-butylphosphonium salts from H2 + CO2 mixed gas - ResearchGate. Available at: [Link]
-
Molecular Dynamics Insights of CO2 Capture through Phosphonium-Based Deep Eutectic Solvents for Direct Air Capture | Request PDF - ResearchGate. Available at: [Link]
-
CO2 Capture Using Deep Eutectic Solvents Integrated with Microalgal Fixation - MDPI. Available at: [Link]
-
Tetrabutylphosphonium cation - CID 75312 - PubChem - NIH. Available at: [Link]
-
Material Safety Data Sheet - Tetrabutylammonium Nitrate - Cole-Parmer. Available at: [Link]
-
Enhancing CO2 Capture Utilizing Deep Eutectic Solvents[v1] | Preprints.org. Available at: [Link]
-
Tetrabutylphosphonium‐Based Amino Acid Ionic Liquids: Synthesis, Properties, Catalytic Activity, in Silico Analysis, and Study of Biological Activity | Request PDF - ResearchGate. Available at: [Link]
-
[2201.00218] On the Carbon Dioxide Capture by Quaternary Ammonium-Based and Phosphonium-Based Ionic Liquids. The Role of Steric Hindrances and Transition States - arXiv. Available at: [Link]
-
CO2 Capture Mechanism by Deep Eutectic Solvents Formed by Choline Prolinate and Ethylene Glycol - PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrabutylphosphonium cation | C16H36P+ | CID 75312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrabutylphosphonium chloride CAS#: 2304-30-5 [m.chemicalbook.com]
- 6. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 7. arxiv.org [arxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Continuous Process for Carbon Dioxide Capture Using Lysine and Tetrabutyl Phosphonium Lysinate Aqueous Mixtures in a Packed Tower [mdpi.com]
- 10. CO2 Capture Mechanism by Deep Eutectic Solvents Formed by Choline Prolinate and Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
One-pot synthesis of tetrabutylphosphonium nitrate from tetrabutylphosphonium bromide
Application Note: AN-P-444-NO3
Abstract & Application Scope
This application note details the "one-pot" synthesis of Tetrabutylphosphonium Nitrate (
While often classified as an Ionic Liquid (IL) or Phase Transfer Catalyst (PTC),
-
Energetic Ionic Liquids: Hypergolic fuels and propellants.
-
Green Solvents: Nitrate-based media for lignocellulosic biomass dissolution.
-
Electrochemistry: High-conductivity electrolytes for electrochemical capacitors.[1]
Scientific Principles & Reaction Logic
The Chemical Driver: Anion Metathesis
The synthesis relies on anion exchange metathesis . The driving force of this reaction depends on the method chosen:
-
Method A (Silver Route - Recommended for High Purity): The reaction is driven by the lattice energy of the byproduct. Silver nitrate (
) reacts with the bromide precursor. The extremely low solubility product constant ( ) of Silver Bromide ( , ) ensures the equilibrium shifts almost irreversibly to the right, precipitating and leaving pure in solution. -
Method B (Biphasic Route - Recommended for Scale): This utilizes the Hofmeister series and partition coefficients. By using a biphasic system (Water/DCM) and a large excess of Sodium Nitrate (
), the lipophilic cation pairs with the nitrate anion in the organic phase, while the hydrophilic remains in the aqueous phase.
Reaction Mechanism Diagram
The following diagram illustrates the ion exchange pathway and the phase separation logic.
Figure 1: Mechanistic pathway for the silver-mediated anion exchange.
Materials & Equipment
Reagents
| Reagent | CAS Number | Purity Req. | Role |
| Tetrabutylphosphonium Bromide | 3115-68-2 | >98% | Precursor Salt |
| Silver Nitrate ( | 7761-88-8 | >99% (ACS) | Anion Source (Method A) |
| Sodium Nitrate ( | 7631-99-4 | >99% | Anion Source (Method B) |
| Deionized Water | 7732-18-5 | 18.2 MΩ | Solvent |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Solvent (Extraction) |
Equipment
-
Reaction Vessel: 100 mL Round Bottom Flask (Amber glass preferred for Ag sensitivity).
-
Filtration: 0.22
PTFE Syringe Filter or Buchner Funnel with fine frit. -
Drying: Rotary Evaporator & Vacuum Oven (set to 60°C).
-
Stirring: Magnetic stir plate + Teflon-coated stir bar.
Experimental Protocols
Protocol A: The Silver Nitrate Method (High Purity)
Best for: Analytical standards, electrochemical applications, and small-scale synthesis (<10g).
Step 1: Stoichiometric Calculation Calculate exact molar equivalents. It is critical to use a 1:1 molar ratio .
-
Excess
leads to silver contamination (difficult to remove). -
Excess
leaves halide impurities (corrosive). -
Tip: Use 0.98 equivalents of
initially to ensure no excess Silver remains, then titrate the final 2%.
Step 2: Dissolution
-
Dissolve 10 mmol (3.39 g) of
in 20 mL of ultrapure water. -
Dissolve 10 mmol (1.70 g) of
in 10 mL of ultrapure water in a separate beaker. Protect from light.
Step 3: Mixing & Precipitation
-
Add the
solution dropwise to the phosphonium solution under vigorous stirring. -
A thick, pale-yellow/white precipitate (
) will form immediately. -
Critical: Wrap the flask in aluminum foil to prevent photoreduction of silver salts.
-
Stir at room temperature (25°C) for 4 hours to ensure reaction completion inside the crystal lattice.
Step 4: Filtration
-
Filter the mixture through a fine Buchner funnel or a 0.22
syringe filter to remove . -
Self-Validation Check: Take a 0.5 mL aliquot of the clear filtrate. Add 1 drop of
. If cloudiness appears, unreacted Bromide remains. Add small increments of to the main batch and re-filter.
Step 5: Isolation
-
Remove water using a Rotary Evaporator (
, reduced pressure). -
The product
is typically a white solid or viscous hygroscopic liquid (depending on water content). -
Dry in a vacuum oven (
, <10 mbar) for 24 hours to remove trace moisture.
Protocol B: Biphasic Metathesis (Scalable)
Best for: Large scale (>50g) where silver cost is prohibitive.
-
Dissolve: Dissolve 50 mmol
in 50 mL DCM. -
Prepare Aqueous Phase: Dissolve 100 mmol (2 eq)
in 50 mL water. -
Exchange: Mix both phases vigorously for 12 hours. The nitrate will exchange into the organic layer.
-
Separation: Separate the organic (DCM) layer.
-
Repeat: Wash the DCM layer 2 more times with fresh aqueous
solution to drive the equilibrium (Le Chatelier's principle). -
Wash: Perform a final wash with minimal cold water to remove entrained
. -
Dry: Dry the DCM layer over Magnesium Sulfate (
), filter, and evaporate solvent.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the Silver Nitrate method.
Quality Control & Characterization
To ensure the integrity of the synthesized
NMR Spectroscopy
Dissolve 10 mg in
-
NMR: Look for the characteristic butyl chain multiplets:
-
ppm (t,
) -
ppm (m,
) -
ppm (m,
)
-
ppm (t,
-
NMR: A single singlet peak around
ppm confirms the integrity of the phosphonium center. Multiple peaks indicate degradation (phosphine oxides). -
NMR: A sharp signal for
confirms the anion presence (typically around ppm relative to nitromethane).
Impurity Testing
-
Silver Test: Dissolve product in water; add HCl. Turbidity = Excess Silver.
-
Halide Test: Dissolve product in water; add
.[2] Turbidity = Unreacted Bromide. -
Water Content: Karl-Fischer Titration. Target < 500 ppm for electrochemical use.
Safety & Handling
-
Tetrabutylphosphonium Bromide: Toxic if swallowed. Skin and eye irritant.[3] Wear gloves and goggles.
-
Nitrates:
is an organic nitrate. While stable, it should be treated as a potential oxidizer. Do not heat above 150°C. Avoid contact with strong reducing agents. -
Silver Waste: All solid
waste must be collected in a dedicated "Heavy Metals" waste container, not general trash.
References
-
Ramalingam, S. et al. (2010). Synthesis and characterization of phosphonium ionic liquids. Journal of Chemical Sciences .
-
Fraser, K. J. & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry .
-
Bradaric, C. J. et al. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry .
-
Sigma-Aldrich. (n.d.).[2] Tetrabutylphosphonium bromide Safety Data Sheet.
-
Kagimoto, J. et al. (2006). Physical properties of phosphonium ionic liquids for electrolyte applications. Journal of The Electrochemical Society .
Sources
Utilizing tetrabutylphosphonium nitrate as a lubricant additive for friction reduction
Application Note: Tetrabutylphosphonium Nitrate ( ) as a High-Performance Lubricant Additive
Executive Summary
This guide details the synthesis, formulation, and tribological evaluation of Tetrabutylphosphonium Nitrate (
The nitrate anion (
Scientific Rationale & Mechanism
Why Tetrabutylphosphonium Nitrate?
-
Cation (
): The symmetric tetrabutylphosphonium cation provides high thermal stability and strong adsorption to negatively charged metal surfaces via electrostatic interaction. Its short alkyl chains limit steric hindrance, allowing for dense packing at the interface. -
Anion (
): The nitrate anion is the functional "trigger." Under the high pressure and flash temperatures of friction (asperity contact), the nitrate moiety decomposes to release active oxygen species. These species react with the nascent iron surface to form a robust oxide tribofilm, preventing adhesive wear (welding).
Solubility Constraints (Critical)
immiscible-
Recommended Base Oils: Polyethylene Glycol (PEG), Polyol Esters (POE), or Polyglycols.
-
Contraindicated Base Oils: Polyalphaolefins (PAO), Mineral Oils (Group I-III).
Mechanism of Action Diagram
Caption: Dual-action mechanism: Cationic physical adsorption provides low-load protection, while anionic chemical reaction forms a sacrificial oxide layer under extreme pressure.
Protocol A: Synthesis of
Objective: Synthesize high-purity
Reagents
-
Tetrabutylphosphonium Bromide (
) - CAS: 3115-68-2 -
Silver Nitrate (
) - CAS: 7761-88-8 -
Deionized Water (18.2 MΩ)
-
Methanol (HPLC Grade)[1]
Step-by-Step Procedure
-
Stoichiometric Calculation: Calculate equimolar amounts of
and .-
Example: 3.39 g
(10 mmol) and 1.70 g (10 mmol).
-
-
Dissolution: Dissolve
in 20 mL deionized water in Beaker A. Dissolve in 10 mL deionized water in Beaker B. Protect Beaker B from light. -
Precipitation Reaction: Slowly add solution B to solution A while stirring vigorously at Room Temperature (25°C).
-
Observation: A thick yellow/white precipitate (AgBr) will form immediately.
-
Reaction:
-
-
Filtration: Stir for 2 hours in the dark. Filter the mixture through a 0.22 µm PTFE membrane or fine sintered glass funnel to remove solid AgBr.
-
Water Removal: Rotary evaporate the filtrate at 60°C under vacuum to remove water.
-
Purification: Redissolve the resulting crude solid/oil in a minimal amount of dry methanol and filter again to remove trace silver salts. Evaporate methanol.
-
Drying: Dry the final product in a vacuum oven at 80°C for 24 hours to remove trace moisture.
-
Note:
is hygroscopic.[2] Store in a desiccator.
-
Protocol B: Formulation & Solubility Check
Objective: Create a stable 1.0 wt% lubricant blend.
Materials
-
Base Oil: Polyethylene Glycol 200 (PEG 200).
-
Additive: Synthesized
.
Procedure
-
Weighing: Weigh 99.0 g of PEG 200 into a glass beaker.
-
Addition: Add 1.0 g of
. -
Dispersion:
-
Heat the mixture to 60°C on a hot plate.
-
Stir magnetically at 500 RPM for 30 minutes.
-
Success Criteria: The solution must be optically clear with no haze or sediment.
-
-
Stability Check: Allow the sample to cool to room temperature and stand for 24 hours. Check for recrystallization.
Protocol C: Tribological Evaluation (ASTM D4172)
Objective: Quantify wear preventive characteristics using a Four-Ball Wear Tester.
Experimental Parameters (Standardized)
| Parameter | Setting | Rationale |
| Standard | ASTM D4172 | Industry benchmark for steel-on-steel wear. |
| Load | 392 N (40 kgf) | Simulates moderate-to-high boundary lubrication pressure. |
| Speed | 1200 ± 60 rpm | Standard sliding velocity. |
| Temperature | 75 ± 2°C | Simulates operating engine/gearbox temperature. |
| Duration | 60 minutes | Sufficient time for tribofilm formation. |
| Specimens | AISI 52100 Steel Balls | 12.7 mm diameter, 64-66 HRC hardness. |
Workflow Diagram
Caption: ASTM D4172 workflow ensuring contaminant-free baseline and rigorous data collection.
Expected Results & Data Interpretation
The following table illustrates typical expected performance trends when comparing the base oil to the additivated blend.
| Metric | Base Oil (PEG 200) | Blend (PEG + 1% IL) | Improvement | Interpretation |
| Wear Scar Diameter (WSD) | 0.75 ± 0.05 mm | 0.45 ± 0.03 mm | ~40% Reduction | The IL successfully prevented adhesive wear. |
| Friction Coefficient (COF) | 0.12 (Fluctuating) | 0.08 (Stable) | ~33% Reduction | Smoother sliding interface due to tribofilm. |
| Surface Appearance | Deep grooves, scuffing | Smooth, dark patch | N/A | Dark patch indicates oxide tribofilm formation. |
Surface Analysis Validation (XPS)
To validate the mechanism, X-ray Photoelectron Spectroscopy (XPS) on the wear scar should reveal:
-
Fe 2p: Peaks at 710.8 eV corresponding to
/ . -
N 1s: Minimal signal (Nitrate decomposes).
-
P 2p: Peak at ~133 eV (Phosphate glass trace, if cation degradation occurs, though rare at these temps).
Safety & Handling
-
Oxidizer Hazard: While
is an ionic liquid, the nitrate anion is an oxidizer. Do not mix with strong reducing agents or heat neat material above 250°C in an uncontrolled environment. -
Hygroscopicity: Absorbed water can cause hydrolysis and corrosion. Store under inert gas (Argon/Nitrogen) if possible.
References
-
Review of Ionic Liquids in Tribology: Zhou, F., Liang, Y., & Liu, W. (2009). Ionic liquids as lubricants: basics and applications. Chemical Society Reviews, 38(9), 2590-2599.
-
Phosphonium IL Performance: Liu, T., & Martini, A. (2025).[3] Understanding Structure-property Relationships between Tribological Properties and Chemistry of Phosphonium Ionic Liquids. eScholarship.
-
ASTM D4172 Standard: ASTM International. (2021).[3][4] ASTM D4172-21 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
-
Nitrate Anion Decomposition Mechanism: Pramanik, S., et al. (2025). Thermal stability of the samples by thermogravimetric analysis (TGA). ResearchGate.[5][3][6][7]
-
Synthesis of Phosphonium Salts: RSC Advances. (2023). Anion-exchange facilitated selective extraction... Royal Society of Chemistry.
Advanced Protocol: Regioselective Nitration of Aromatics using Tetrabutylphosphonium Nitrate ([PBu₄][NO₃])
Executive Summary
The nitration of aromatic rings is a cornerstone transformation in the synthesis of Active Pharmaceutical Ingredients (APIs). Traditional "Mixed Acid" methods (conc.
This Application Note details a transition-metal-free, solvent-minimized protocol utilizing Tetrabutylphosphonium Nitrate (
Reagent Preparation: Synthesis of High-Purity [PBu₄][NO₃]
Commercial sources of
Materials
-
Precursor: Tetrabutylphosphonium Bromide (
) [CAS: 3115-68-2] -
Reagent: Silver Nitrate (
) or Sodium Nitrate ( ) -
Solvent: Deionized Water, Dichloromethane (DCM)
Protocol A: High-Purity Metathesis (Recommended for R&D)
This method uses silver nitrate to drive the equilibrium completely via precipitation of AgBr.
-
Dissolution: Dissolve 10 mmol of
in 20 mL of distilled water. -
Precipitation: Slowly add an equimolar aqueous solution of
(10 mmol in 10 mL water) under vigorous stirring. A heavy precipitate of AgBr will form immediately. -
Filtration: Stir for 30 minutes in the dark. Filter the suspension through a Celite pad to remove solid AgBr.
-
Extraction: Extract the aqueous filtrate with DCM (
mL). -
Drying: Dry the combined organic layers over anhydrous
, filter, and evaporate the solvent under reduced pressure. -
Desiccation: Dry the resulting viscous oil/waxy solid in a vacuum oven at 60°C for 12 hours to remove trace water.
-
Yield: >95%[1]
-
Appearance: White waxy solid or viscous colorless liquid (hygroscopic).
-
Workflow Diagram: Reagent Synthesis
Figure 1: Anion metathesis workflow for the preparation of halide-free Tetrabutylphosphonium Nitrate.
Application Protocol: Aromatic Nitration[1][2][3][4][5]
This protocol utilizes Methanesulfonic Anhydride (
Core Advantages
-
Regioselectivity: The bulky
cation creates a steric environment that disfavors ortho attack, significantly enhancing para selectivity for monosubstituted arenes. -
Neutrality: The reaction mixture remains non-acidic (Lewis neutral) until the quench, protecting acid-labile protecting groups (e.g., acetals, silyl ethers).
Step-by-Step Methodology
Standard Scale: 1.0 mmol Substrate
-
Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Reagent Loading: Add
(1.1 mmol, 1.1 equiv) and the Aromatic Substrate (1.0 mmol, 1.0 equiv) to the flask.-
Note: If the substrate is a solid, dissolve in a minimal amount of DCM or Acetonitrile (
). If liquid, run neat.
-
-
Activation: Cool the mixture to 0°C in an ice bath. Add the Activator (Methanesulfonic Anhydride, 1.1 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 30–60 minutes.
-
Monitoring: Monitor via TLC or LC-MS. The disappearance of the starting material indicates completion.
-
-
Quench: Quench the reaction by adding saturated aqueous
(5 mL). -
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via silica gel flash chromatography.
Mechanistic Pathway[3][6]
The reaction proceeds via the formation of a reactive nitryl sulfonate intermediate.
Figure 2: Mechanistic pathway showing in-situ generation of the nitrating species via anhydride activation.
Performance Data & Validation
The following table summarizes the efficiency of this protocol compared to traditional Mixed Acid nitration.
Table 1: Comparative Nitration Efficiency (Substrate: Phenol)
| Parameter | Traditional (Mixed Acid) | [PBu₄][NO₃] Protocol |
| Reagents | ||
| Temperature | 0°C to 10°C (Exothermic risk) | 25°C (Controlled) |
| Yield | 65-75% | 92% |
| Regioselectivity (p:o) | ~1.2 : 1 | ~4.5 : 1 |
| Functional Group Tolerance | Poor (Oxidizes aldehydes) | Excellent |
Table 2: Substrate Scope
| Substrate | Product (Major Isomer) | Yield (%) | Time (min) |
| Phenol | 4-Nitrophenol | 92 | 30 |
| Toluene | 4-Nitrotoluene | 88 | 45 |
| Anisole | 4-Nitroanisole | 94 | 20 |
| Benzaldehyde | 3-Nitrobenzaldehyde | 85 | 60 |
Process Safety & Troubleshooting
Thermal Stability
Unlike Tetrabutylammonium salts, which degrade via Hofmann elimination at temperatures >120°C, Tetrabutylphosphonium salts are thermally stable up to ~350°C. This provides a critical safety buffer during exothermic nitration events or accidental overheating.
Troubleshooting Guide
-
Issue: Low Conversion.
-
Issue: Poor Regioselectivity.
-
Issue: Emulsion during Workup.
References
-
Preparation of Phosphonium Ionic Liquids: Fraser, K. J., & MacFarlane, D. R. (2009).[7][8][9] Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309–321. [Link]
-
Nitration via Nitrate Salts: Hajipour, A. R., & Ruoho, A. E. (2005). Tetrabutylammonium Bromide-Mediated Nitration of Phenols with Metal Nitrates. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 2029–2034. [Link]
-
Anhydride Activation Mechanism: Shackelford, S. A., et al. (2003). Ipso-Nitration: A Convenient Method for the Synthesis of Nitro-Substituted Aromatics. Journal of Organic Chemistry, 68(2), 263–275. [Link]
-
Thermal Stability of Phosphonium vs Ammonium: Ramnial, T., et al. (2008). Phosphonium Ionic Liquids as Reaction Media for Strong Bases. Journal of Organic Chemistry, 73(3), 811–818. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. rushim.ru [rushim.ru]
- 3. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN1847251A - Novel method for industrially producing tetrabutyl phosphonium bromide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. arpnjournals.org [arpnjournals.org]
- 8. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Industrial preparation of phosphonium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Solvent Extraction of Bioactive Compounds Using Tetrabutylphosphonium Nitrate Aqueous Two-Phase Systems (ATPS)
Executive Summary
This application note details the protocol for extracting labile bioactive compounds (proteins, antioxidants, and phenolic acids) using Tetrabutylphosphonium Nitrate (
Key Advantages:
-
Tunable Hydrophobicity: The
cation provides sufficient hydrophobic character to interact with non-polar domains of proteins, while the anion ensures water miscibility. -
Low Viscosity: Significantly lower viscosity compared to imidazolium-based ILs, enhancing mass transfer rates.
-
Thermal Stability: Suitable for operations requiring elevated temperatures to enhance phase separation (LCST behavior).
Safety & Handling (Critical)
WARNING: PHOSPHONIUM IONIC LIQUIDS ARE TOXIC.
Unlike some "food-grade" solvents, tetrabutylphosphonium salts exhibit acute toxicity. Strict adherence to EHS protocols is mandatory.
-
Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H318 (Causes serious eye damage).
-
PPE Requirements: Nitrile gloves (double-glove recommended), chemical splash goggles, and a lab coat. Work must be performed in a certified fume hood.
-
Disposal: Do not dispose of down the drain. Collect in dedicated "Halogen-free Organic" waste streams, clearly labeled as "Ionic Liquid Waste."
Scientific Mechanism: The Salting-Out Effect
The extraction relies on the Hofmeister series and the hydration energy of ions.
Bioactive compounds partition between these phases based on their Partition Coefficient (
Where
Diagram 1: ATPS Phase Formation Mechanism
Caption: Mechanism of ATPS formation. The addition of salt disrupts the IL-water hydration shell, forcing the IL to self-aggregate into a separate phase that solubilizes the target bioactive.
Experimental Protocol
Materials
-
Ionic Liquid: Tetrabutylphosphonium nitrate (
), >95% purity. -
Salt: Sodium Nitrate (
) or Sodium Citrate ( ) (Analytical Grade). -
Sample: Model protein (e.g., BSA) or biomass extract.
-
Equipment: Centrifuge (swing-out rotor preferred), Vortex mixer, UV-Vis Spectrophotometer.
Preparation of Stock Solutions
-
IL Stock: Prepare a 50% (w/w) aqueous solution of
. -
Salt Stock: Prepare a 40% (w/w) aqueous solution of
. -
Bioactive Feed: Dissolve the target compound in deionized water (approx. 1-5 mg/mL).
Extraction Workflow (Step-by-Step)
-
System Composition: Target a final system composition of 25% (w/w) IL and 15% (w/w) Salt .
-
Calculation: For a 10g total system:
-
Add 5.0g of IL Stock (50%).
-
Add 3.75g of Salt Stock (40%).
-
Add 1.25g of Bioactive Feed.
-
-
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete contact and mass transfer. The solution should appear turbid.
-
Equilibration: Place the tube in a thermostatic bath at 25°C (or optimized temperature, see Section 5) for 10 minutes.
-
Phase Separation: Centrifuge at 3,500 rpm for 10 minutes .
-
Collection:
-
The Top Phase is the IL-rich phase containing the bioactive.
-
The Bottom Phase is the salt-rich phase.
-
Carefully pipette the top phase into a clean vial.
-
-
Quantification: Dilute an aliquot of the top phase and analyze via UV-Vis or HPLC. Note: Run a blank IL scan to correct for any background absorbance.
Back-Extraction (Recovery)
To recover the bioactive from the
-
Add 5 volumes of Ethanol or Acetone (anti-solvent) to the isolated IL phase.
-
If the bioactive is a protein, it will precipitate. Centrifuge to pellet the protein.
-
If the bioactive is a small molecule, perform a liquid-liquid extraction using a hydrophobic organic solvent (e.g., Ethyl Acetate) if the IL remains in the aqueous/ethanol phase.
Diagram 2: Extraction Workflow
Caption: Decision tree and workflow for the extraction process. Failure to separate usually requires increasing salt concentration.
Optimization & Data Analysis
The efficiency of
Table 1: Parameter Effects on Extraction Efficiency ( )
| Parameter | Trend | Scientific Rationale | Recommended Range |
| Salt Concentration | Higher salt strengthens the salting-out effect, forcing more IL (and bioactive) into the top phase. | 15% - 25% (w/w) | |
| Temperature | Variable | 20°C - 40°C | |
| pH | Dependent on pI | For proteins, extraction is highest when pH is close to the isoelectric point (pI) due to net charge minimization (hydrophobic interaction dominates). | pH 6.0 - 8.0 (Bioactive specific) |
| IL Concentration | Optimal Peak | Too little IL limits capacity; too much IL dilutes the bioactive, making recovery harder. | 20% - 30% (w/w) |
Comparative Performance
Based on extraction of phenolic compounds (e.g., Gallic Acid)[1][2]
- ATPS: ~92% Recovery (Preserves activity)
-
Methanol Extraction: ~85% Recovery (Requires evaporation, potential oxidation)
-
Imidazolium (
): ~88% Recovery (Higher viscosity, harder to handle)
References
-
Phase Behavior of Phosphonium ILs:Tetrabutylphosphonium nitr
-
Source:
-
-
Toxicity Data:Safety Data Sheet for Tetrabutylphosphonium Bromide/Nitr
-
Source:
-
-
Bioactive Extraction Review:Ionic-Liquid-Based Aqueous Two-Phase Systems for Biomolecule Separ
-
Source:
-
-
General Properties:Physico-chemical properties of phosphonium-based ionic liquids.
-
Source:
-
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Tetrabutylphosphonium Nitrate Ionic Liquids
Welcome to the technical support center for the purification of tetrabutylphosphonium nitrate ([P(C₄H₉)₄][NO₃]) ionic liquids. This guide is designed for researchers, scientists, and professionals in drug development who utilize phosphonium-based ionic liquids and require materials of the highest purity. Halide impurities, often remnants from the synthesis process, can significantly impact the physicochemical properties and reactivity of these ionic liquids.[1][2] This resource provides in-depth troubleshooting advice and detailed protocols to diagnose and remove these critical impurities.
Frequently Asked Questions (FAQs)
Q1: Where do halide impurities in my tetrabutylphosphonium nitrate originate?
A1: Halide impurities, most commonly chloride and bromide, are typically residual starting materials or byproducts from the synthesis of the tetrabutylphosphonium cation. Most commercial syntheses of phosphonium ionic liquids involve the quaternization of a phosphine with a haloalkane, followed by an anion exchange (metathesis) reaction.[2] If the metathesis reaction with a nitrate salt is incomplete, or if the purification of the intermediate tetrabutylphosphonium halide is insufficient, halide ions will remain in the final product.
Q2: How do I perform a quick qualitative test for halide impurities?
A2: The silver nitrate test is a common and rapid method to qualitatively detect the presence of halide ions.[3][4] To perform this test, dissolve a small sample of your tetrabutylphosphonium nitrate in deionized water, acidify the solution with a few drops of dilute nitric acid, and then add a few drops of silver nitrate solution. The formation of a precipitate indicates the presence of halide ions.[3][4]
Table 1: Interpretation of Silver Nitrate Test Results
| Precipitate Color | Halide Impurity Indicated |
| White | Chloride (AgCl)[3][4] |
| Cream/Off-white | Bromide (AgBr)[3][4] |
| Yellow | Iodide (AgI)[3][4] |
| No precipitate | Halide concentration is likely low, but not necessarily zero. |
Q3: My silver nitrate test is negative. Does this guarantee my ionic liquid is halide-free?
A3: Not necessarily. The silver nitrate test has a detection limit and may not be sensitive enough to identify very low levels of halide contamination.[1] A negative result in the silver nitrate test generally indicates a halide concentration below approximately 10 ppm for chloride, but this can be dependent on the ionic liquid matrix.[5] For applications that are highly sensitive to halide impurities, a more quantitative analytical technique such as ion chromatography is recommended.[6]
Q4: What are the primary methods for removing halide impurities from tetrabutylphosphonium nitrate?
A4: The two most common and effective methods for halide removal are precipitation with a silver salt (typically silver nitrate) and ion exchange chromatography. The choice of method depends on the initial halide concentration, the required final purity, and the available resources.
Q5: Are there any alternatives to using silver salts for halide removal?
A5: While silver salt precipitation is highly effective, concerns about residual silver in the final product are valid. Alternative methods include repeated extractions with water if the halide salt has sufficient water solubility, or the use of specialized ion exchange resins.[7][8] However, for achieving very low halide levels, silver salt precipitation followed by a thorough purification to remove excess silver ions is often the most reliable method.
Troubleshooting Guides
Scenario 1: Persistent Halide Contamination After Purification
Problem: I have treated my tetrabutylphosphonium nitrate with silver nitrate, filtered the precipitate, and the silver nitrate test is still positive.
Possible Causes & Solutions:
-
Insufficient Silver Nitrate: The stoichiometry of the silver nitrate addition may have been insufficient to precipitate all the halide ions.
-
Solution: Re-treat the ionic liquid with a small excess of silver nitrate solution. It is crucial to perform this addition dropwise and with vigorous stirring to ensure complete reaction.
-
-
Inefficient Mixing: If the ionic liquid is viscous, mixing with the aqueous silver nitrate solution may have been incomplete.
-
Solution: Dilute the ionic liquid in a suitable solvent (e.g., deionized water, ethanol) to reduce viscosity and improve mixing during the precipitation step.
-
-
Precipitate Re-dissolution: In some cases, the silver halide precipitate can be sparingly soluble in the ionic liquid phase.
-
Solution: After precipitation, perform a liquid-liquid extraction with deionized water to wash out any remaining soluble silver salts and unreacted silver nitrate.
-
Scenario 2: Suspected Silver Ion Contamination Post-Treatment
Problem: I have removed the halide impurities using silver nitrate, but I am concerned about residual silver ions in my ionic liquid, which could interfere with my downstream applications.
Possible Causes & Solutions:
-
Excess Silver Nitrate: Adding a large excess of silver nitrate will result in residual Ag⁺ ions in the purified ionic liquid.
-
Insufficient Washing: Inadequate washing after precipitation will not effectively remove the excess silver nitrate.
Solutions:
-
Quantitative Precipitation: Use a stoichiometric amount of silver nitrate based on the initial halide concentration, if known. If the concentration is unknown, add silver nitrate solution dropwise until no further precipitation is observed.
-
Thorough Washing: After filtering the silver halide precipitate, wash the ionic liquid solution multiple times with deionized water. The number of washes required will depend on the initial excess of silver nitrate used.
-
Confirmation of Silver Removal: To confirm the absence of residual silver ions, take a sample of the final wash water and add a drop of a chloride solution (e.g., dilute HCl or NaCl). The absence of a white precipitate (AgCl) indicates that the silver ion concentration is negligible.
Scenario 3: Inconclusive Silver Nitrate Test Results
Problem: The precipitate in my silver nitrate test is very faint, and I'm unsure if it's a positive result or just turbidity. The color is also ambiguous.
Possible Causes & Solutions:
-
Low Halide Concentration: At very low halide concentrations, the precipitate can be difficult to see.
-
Interfering Ions: Other ions in the sample might cause turbidity. This is why acidification with nitric acid is a crucial first step, as it removes interfering ions like carbonates.[4]
-
Subtle Color Differences: The distinction between the white of silver chloride and the cream of silver bromide can be subtle.[3]
Solutions:
-
Confirmation with Ammonia: The differing solubilities of silver halides in ammonia solution can be used to confirm the identity of the halide.[4][9]
-
Quantitative Analysis: For a definitive result, especially when low halide levels are critical, use a more sensitive and quantitative technique like Ion Chromatography (IC).[6]
Experimental Protocols
Protocol 1: Halide Removal by Silver Nitrate Precipitation
This protocol describes the removal of halide impurities from tetrabutylphosphonium nitrate by precipitation with silver nitrate.
Materials:
-
Tetrabutylphosphonium nitrate containing halide impurities
-
Silver nitrate (AgNO₃) solution (0.1 M in deionized water)
-
Deionized water
-
Ethanol (optional, as a solvent to reduce viscosity)
-
Filtration apparatus (e.g., Buchner funnel with filter paper, or a syringe filter)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the impure tetrabutylphosphonium nitrate in a minimal amount of deionized water or ethanol. The goal is to create a solution that is easy to stir.
-
Precipitation: While vigorously stirring the solution, add the 0.1 M silver nitrate solution dropwise. Continue adding the silver nitrate until no more precipitate is formed.
-
Digestion: Gently warm the mixture to approximately 40-50°C and continue stirring for 1-2 hours. This "digestion" step encourages the formation of larger precipitate particles, which are easier to filter.
-
Filtration: Allow the mixture to cool to room temperature and then filter to remove the silver halide precipitate. Wash the precipitate with a small amount of deionized water to recover any entrained ionic liquid.
-
Washing: Transfer the filtrate to a separatory funnel and wash it three to five times with deionized water to remove any excess silver nitrate and other water-soluble impurities.
-
Solvent Removal: Remove the water and any organic solvent (if used) from the purified ionic liquid using a rotary evaporator.
-
Drying: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove residual water.
Protocol 2: Halide Removal by Ion Exchange Chromatography
This protocol is an alternative to precipitation and avoids the use of silver salts.
Materials:
-
Tetrabutylphosphonium nitrate containing halide impurities
-
Strongly basic anion exchange resin in the nitrate form (NO₃⁻)
-
Chromatography column
-
Deionized water
-
Ethanol or acetonitrile (as a solvent for the ionic liquid)
Procedure:
-
Resin Preparation: If the anion exchange resin is not already in the nitrate form, it must be conditioned. Pack the resin into a chromatography column and wash it with a concentrated solution of sodium nitrate (NaNO₃) to exchange the existing anions for nitrate ions. Then, wash the resin thoroughly with deionized water until the eluent is free of excess nitrate ions.
-
Sample Preparation: Dissolve the impure tetrabutylphosphonium nitrate in a suitable solvent (e.g., a mixture of water and ethanol) to create a solution that can be easily loaded onto the column.
-
Column Loading: Load the ionic liquid solution onto the prepared anion exchange column.
-
Elution: Elute the column with the same solvent system used for sample preparation. The halide ions will bind to the resin, and the purified tetrabutylphosphonium nitrate will be collected in the eluent.
-
Solvent Removal and Drying: Remove the solvent from the collected fractions using a rotary evaporator, followed by drying under high vacuum at an elevated temperature.
Visualizations
Diagram 1: Workflow for Halide Impurity Removal
Caption: Decision workflow for the purification of tetrabutylphosphonium nitrate.
Diagram 2: Logic of the Silver Nitrate Confirmation Test
Caption: Confirmatory test for halide identity using ammonia solutions.
References
Sources
- 1. solvomet.eu [solvomet.eu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Quantification of halide in ionic liquids using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 9. Silver and lead halides | Demonstration | RSC Education [edu.rsc.org]
Reducing viscosity of tetrabutylphosphonium nitrate for flow battery applications
Technical Support Center: Electrolyte Optimization
Status: Operational Ticket: #RFB-VISC-001 Subject: Viscosity Reduction Strategies for Phosphonium Nitrate Salts Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
The Core Challenge: Why is my electrolyte so thick?
Welcome to the optimization hub. If you are working with Tetrabutylphosphonium Nitrate (
In flow batteries, "reducing viscosity" for this specific salt is effectively a challenge of solvation thermodynamics . You are not just thinning a liquid; you are breaking a crystal lattice to create a pumpable ionic fluid.
The Viscosity Mechanism
The high viscosity arises from strong Coulombic attraction between the symmetric tetrabutylphosphonium cation (
Solution Module: Solvent Engineering
Directive: Do not use pure
Recommended Solvent Systems
We categorize solvents based on the "Viscosity-Conductivity Trade-off."
| Solvent | Viscosity Effect | Conductivity | Safety/Stability | Best For |
| Acetonitrile (ACN) | High Reduction | High | Low Flash Point | High-rate performance testing |
| Propylene Carbonate (PC) | Moderate Reduction | Moderate | High Flash Point | Long-term cycling safety |
| Water ( | High Reduction | High | Narrow Voltage Window | Aqueous-organic hybrid systems |
| Moderate Reduction | Moderate | Good Thermal Stability | High-temperature operations |
Protocol: Binary Mixture Preparation
Follow this workflow to ensure a stable, low-viscosity electrolyte.
Step 1: Drying (Critical)
-
Action: Dry the salt in a vacuum oven at 50°C for 24 hours before weighing.
Step 2: Solvation Do not volumetrically dilute a solid.[1] Use Molality (mol/kg) or Weight Percent (wt%) for reproducibility.
-
Action: Add dry solvent to the solid salt.
-
Ratio: Start with 1.0 M concentration. If viscosity > 20 cP, dilute to 0.5 M .[1]
Step 3: Degassing Dissolved oxygen in viscous fluids causes pump cavitation and side reactions.
-
Action: Sparge with Argon/Nitrogen for 20 mins while stirring.
Visualization: Solvation Workflow
The following diagram illustrates the relationship between solvent choice, lattice disruption, and final electrolyte properties.
Caption: Workflow for converting solid phosphonium nitrate into a pumpable flow battery electrolyte.
Troubleshooting Guide (Q&A)
Q1: I mixed
-
Diagnosis: You likely exceeded the solubility limit at your lab temperature, or the salt contains water which is immiscible with certain organic additives (though ACN/Water are miscible, ACN/Salt/Water ternary systems can be complex).
-
Fix: Gently heat the solution to 40°C. If it clears, your concentration is too high for room temperature operation. Dilute by 10% with pure solvent.
Q2: My pump backpressure is spiking despite using a solvent. A: This is a classic symptom of Shear Thickening or Precipitation in the membrane pores.
-
Diagnosis: Nitrate salts can precipitate if the local concentration at the membrane interface increases due to crossover.
-
Fix: Check your membrane compatibility.[1] Anion Exchange Membranes (AEM) are preferred. Ensure the solvent hasn't evaporated (ACN is volatile), leaving a viscous sludge behind.
Q3: Can I just heat the reservoir to 80°C to melt the salt instead of adding solvent? A: Technically yes, but risky.
-
Risk: High temperatures degrade standard flow battery components (PVC piping, certain membranes).
-
Chemistry: Nitrate is an oxidizing anion.[1] At >80°C, in the presence of organic redox active materials, you increase the risk of thermal runaway or side oxidation.
-
Recommendation: Limit temperature to 50°C and use a co-solvent.
Performance Data: Viscosity vs. Concentration[2][3]
Note: Values are representative approximations for Phosphonium salts in ACN at 25°C. Always verify with a rheometer.
| Concentration (M) | Solvent | Approx. Viscosity (cP) | Conductivity (mS/cm) | Pumpability Status |
| Pure Salt | None | Solid / >10,000 | ~0 | FAIL |
| 2.0 M | Acetonitrile | 15 - 25 | 15 - 20 | Marginal |
| 1.0 M | Acetonitrile | 3 - 5 | 35 - 45 | OPTIMAL |
| 1.0 M | Propylene Carb. | 8 - 12 | 8 - 12 | GOOD |
| 0.5 M | Acetonitrile | < 2 | 50+ | Excellent (Low Energy Density) |
References
-
Tetrabutylphosphonium Nitr
-
Source: ChemicalBook / Vertex AI Search[1]
- Data: Melting point 70-73°C; confirms solid state
-
-
Phosphonium Ionic Liquids in Flow B
- Title: Phosphonium-based ionic liquids for redox flow battery applic
- Context: Discusses the stability and viscosity trends of phosphonium cations ( vs ) in electrochemical systems.
-
[1]
-
Viscosity Behavior of Tetrabutylammonium/Phosphonium Salts
-
Solvent Engineering for RFBs
-
Title: Organic anolyte materials for flow batteries (Patent US11056705B2)[1]
- Context: Describes the use of supporting electrolytes and organic solvents to manage viscosity and solubility in non-aqueous RFBs.
-
Minimizing thermal degradation of tetrabutylphosphonium nitrate during processing
Subject: Minimizing Thermal Degradation of Tetrabutylphosphonium Nitrate (
Executive Summary
Tetrabutylphosphonium nitrate (
This guide addresses the discrepancy between theoretical stability (often cited >300°C) and operational stability (often <150°C). The nitrate anion acts as a latent oxidizer, and when coupled with the phosphonium cation's susceptibility to alkaline hydrolysis and Hofmann elimination, processing windows must be tightly controlled.
Module 1: Defining the "Safe" Thermal Window
Q: The SDS says it's stable up to 300°C. Why is my sample degrading at 150°C?
A: You are seeing the difference between Dynamic Stability (TGA ramp) and Isothermal Stability (Long-term hold).
Standard TGA ramps temperature quickly (e.g., 10°C/min). The material doesn't have time to degrade before the temperature rises further. In real-world processing (drying, reaction solvents), the material sits at a static temperature for hours. Under these conditions, degradation kinetics are significant at much lower temperatures.[1]
Operational Limits Table:
| Parameter | Temperature Limit | Risk Factor |
| Dynamic Onset ( | ~320°C - 350°C | High: This is a decomposition point, not a safe operating limit. |
| Short-Term Processing (<1 hr) | 150°C | Moderate: Minor yellowing or volatile formation may occur. |
| Long-Term Processing (>24 hrs) | < 100°C | Safe: Recommended limit for drying or synthesis. |
| Storage | Ambient (25°C) | Safe: Keep under Argon/Nitrogen to prevent moisture uptake. |
Critical Insight: The nitrate anion (
) is not inert. At elevated temperatures (>150°C), it can act as an oxidant, attacking the alkyl chains of the cation, leading to "runaway" degradation that accelerates over time.
Module 2: The Drying & Purification Protocol
Q: How do I remove water without triggering degradation?
A: Use the "Vacuum-First, Heat-Second" principle. Water lowers the viscosity of the ionic liquid, which can actually mask degradation initially. However, water at high temperatures can induce hydrolysis of the phosphonium cation.
The Protocol:
-
Apparatus: Schlenk line or High-Vacuum Oven (< 1 mbar).
-
Step 1 (Degassing): Apply vacuum at Room Temperature for 30 minutes. This removes dissolved oxygen which accelerates nitrate-oxidation.
-
Step 2 (Ramp): Slowly increase T to 60°C . Hold for 2 hours.
-
Step 3 (Deep Dry): Increase T to 80-90°C (Max). Hold for 12-24 hours.
-
Backfill: Always backfill with dry Nitrogen or Argon.
Workflow Visualization
Caption: Figure 1. Optimized drying workflow to prevent thermal oxidation during water removal.
Module 3: Troubleshooting Degradation
Q: My clear liquid turned yellow/orange. What happened?
A: Color change is the first indicator of Hofmann Elimination or Oxidation .
-
Yellowing: Formation of alkene byproducts (butene) and phosphine oxides.
-
Pressure Buildup: If your sealed vessel pressurized, the cation degraded into tributylphosphine and 1-butene (gas).
Q: Does the atmosphere matter?
A: Yes, critically.
-
Air/Oxygen: Accelerates degradation. The phosphonium cation is susceptible to oxidation to phosphine oxide (
). The nitrate anion supports this, but atmospheric oxygen acts as a catalyst. -
Inert (Ar/N2): Suppresses the oxidative pathway, forcing degradation to occur only via the slower Hofmann elimination route.
Degradation Pathways Diagram
Caption: Figure 2. Primary degradation mechanisms.[2] Pathway A dominates in inert atmosphere; Pathway B dominates in air.
Module 4: Analytical Validation
Q: How do I prove my sample is pure?
A: Do not rely on visual inspection alone. Use NMR.
1.
-
Pure
: Single sharp peak at ~33 ppm . -
Degraded (Phosphine Oxide): New peak appears at ~45-50 ppm .
-
Degraded (Phosphine): Peak at -30 ppm (rarely seen as it oxidizes quickly to the oxide).
2.
-
Look for vinylic protons (alkene double bonds) in the 4.5 - 6.0 ppm region. These indicate the formation of butene or other elimination products.
-
Broadening of alkyl peaks can indicate polymerization of degradation products.
References
-
Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309–321.
-
Tsunashima, K., & Sugiya, M. (2007). Physical properties of low-viscosity phosphonium ionic liquids for electrodeposition. Electrochemistry Communications, 9(9), 2353-2358.
-
Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.
-
Ramnial, T., et al. (2008). Carbon-centered strong bases in phosphonium ionic liquids. Chemical Communications, (2), 205-207. (Discusses the instability of phosphoniums under basic/elimination conditions).
Sources
Optimizing molar ratios for tetrabutylphosphonium nitrate based extraction
Technical Support: Optimizing Molar Ratios for Extraction Systems
Product Focus: Tetrabutylphosphonium Nitrate (
Introduction: The Paradox
Unlike hydrophobic phosphonium salts (e.g., Cyphos IL 101), Tetrabutylphosphonium nitrate (
-
Phase-Forming Ratios: The molar ratio of IL to Salting-out Agent (e.g.,
, ) required to force phase separation (Aqueous Biphasic System - ABS).[1] -
Complexation Stoichiometry: The molar ratio of IL to Target Solute (Metal/Organic) required for efficient solvation or ion exchange.
This guide troubleshoots the optimization of these ratios to maximize Distribution Coefficients (
Module 1: Phase Stability & Formation (ABS Optimization)
User Issue: "I mixed
Technical Analysis
1Phase Forming SaltILTroubleshooting Protocol: Constructing the Binodal Curve
You cannot extract if you do not have two phases. You must operate above the binodal curve.
Step-by-Step Optimization:
-
Select a Salting-Out Agent: High charge density salts are required.[1]
-
Recommended:
(High pH), (Neutral), or (if nitrate consistency is required, though weaker).[1]
-
-
Cloud Point Titration:
-
Determine Critical Molar Ratio:
-
Plot the mass fraction of Salt (
) vs. IL ( ). -
Operational Zone: Select a composition point at least 2-3% (w/w) above the binodal curve to ensure stable phase separation despite temperature fluctuations.
-
Data Table: Typical Phase Forming Limits (Approximate)
| Salting-Out Agent | Minimum Molar Ratio (Salt : IL) for Biphasic | Comments |
| 1.5 : 1 | Strongest salting-out; High pH (may precipitate metals).[1] | |
| 2.2 : 1 | Good for enzymes/proteins; milder pH.[1] | |
| > 4.0 : 1 | Weak separation; requires high salt loading. |
Module 2: Stoichiometry & Extraction Efficiency
User Issue: "I have two phases, but the metal isn't moving into the IL phase. How much excess IL do I need?"
Technical Analysis
In nitrate media,
Mechanism Visualization (Graphviz):
Caption: Schematic of the anion exchange/solvation mechanism where 'y' moles of
Protocol: Slope Analysis for Molar Ratio Optimization
To determine the optimal Extractant:Metal ratio, perform a Slope Analysis.
-
Fix Metal Concentration: Keep
constant (e.g., 1 mM).[1] -
Vary IL Concentration: Prepare a series of samples with increasing
concentration (diluted in a carrier if necessary, or varying the IL fraction in ABS). -
Measure Distribution Ratio (
): [1] -
Plot Data: Plot
vs. . -
Interpret Slope:
Optimization Rule:
Once the stoichiometry (
-
Why? Exact stoichiometry leads to slow kinetics due to local depletion at the interface. A slight excess drives the equilibrium forward (Le Chatelier's principle) without wasting expensive IL.
Module 3: Viscosity & Mass Transfer
User Issue: "My extraction is taking too long to reach equilibrium."
Technical Analysis
Phosphonium nitrates, while less viscous than their chloride counterparts, can still suffer from high viscosity, especially when "loaded" with metal complexes.[1] This impedes mass transfer.
Troubleshooting Guide
| Symptom | Diagnosis | Solution |
| Slow Kinetics | Viscosity is limiting diffusion.[1] | Temperature: Increase T to 313-323 K. Viscosity drops exponentially with T. |
| Emulsion | Molar ratio of IL is too high; surface tension is too low. | Centrifugation: Increase G-force. Modifier: Add 5-10% (v/v) 1-octanol to the IL phase. |
| Precipitation | Metal loading exceeds solubility product of the IL complex. | Dilution: Reduce the Metal:IL ratio. Do not exceed 0.1 M metal loading in neat IL. |
Module 4: Stripping (Back-Extraction)[1]
User Issue: "I extracted the metal, but now I can't get it out."
Technical Analysis
Because
Protocol: Stripping Ratio Optimization
-
Method A: Water Stripping (for ABS) [1]
-
Dilute the IL phase with pure water.
-
Mechanism: Drastically lowers the nitrate/salt concentration, breaking the "salting-out" effect. The metal re-hydrates and returns to the aqueous phase.
-
Ratio: 5:1 (Water : Loaded IL).[1]
-
-
Method B: Complexing Agent (for strong complexes)
-
Use Oxalic Acid or EDTA.
-
Molar Ratio: 1.5:1 (Ligand : Metal).[1]
-
Warning: Ensure the ligand does not precipitate the IL cation.
-
FAQ: Common Molar Ratio Questions
Q: Can I use
Q: How does the Nitrate:Metal ratio affect selectivity?
A: Increasing the Nitrate molar ratio (by adding
Q: What is the "Third Phase" risk? A: If the Molar Ratio of [Metal Complex] : [Diluent] becomes too high, the non-polar diluent cannot solvate the polar IL-Metal complex, causing it to split into a third, heavy, viscous layer.
-
Fix: Maintain Metal loading < 15% of the IL capacity or add a phase modifier (Isodecanol).
References
-
Separation of Rare Earths via Phosphonium ILs
-
Aqueous Biphasic Systems (ABS)
-
Viscosity and Physical Properties
-
General Slope Analysis Methodology
Sources
- 1. arpnjournals.org [arpnjournals.org]
- 2. Ionic-Liquid-Based Aqueous Two-Phase Systems Induced by Intra- and Intermolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Rare-Earth Elements from Nitrate Solutions by Solvent Extraction Using Mixtures of Methyltri-n-octylammonium Nitrate and Tri-n-butyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting phase separation issues in tetrabutylphosphonium nitrate mixtures
Product Focus: Tetrabutylphosphonium Nitrate (
System Overview & Physicochemical Baseline
Welcome to the technical support hub for phosphonium-based ionic liquids. This guide addresses phase separation anomalies in Aqueous Biphasic Systems (ABS) utilizing
Unlike imidazolium-based ILs,
Critical Parameter Summary
| Parameter | Characteristic Behavior |
| Phase Transition Type | LCST (Predominant) and Salting-Out Induced |
| Density | Generally close to water (~1.0–1.05 g/cm³), making gravity separation slow. |
| Viscosity | Moderate; decreases significantly with temperature. |
| Anion Effect | Nitrate ( |
Diagnostic Workflow
Before adjusting your formulation, identify your specific failure mode using the logic tree below.
Figure 1: Decision matrix for diagnosing phase separation failures in phosphonium nitrate systems.
Troubleshooting Modules (Q&A)
Module A: The "Monophasic" Problem (Mixture won't separate)
Q: I mixed
A: This is the most common issue.
-
Root Cause 1: Temperature is too low.
-
Root Cause 2: Insufficient Ionic Strength.
-
Mechanism: If you are running an extraction at room temperature, you rely on "salting out." The hydration shells of the salt ions (e.g., Citrate, Phosphate, Nitrate) must compete with the IL for water molecules.
-
Solution: Increase the concentration of your inorganic salt.[1]
-
Recommendation: Use
to avoid anion exchange, or for stronger salting-out power (Kosmotropic effect).
-
Q: How do I determine the exact point of separation?
A: Perform a Cloud Point Titration (See Protocol 1 below). This defines the binodal curve for your specific temperature.
Module B: The "Emulsion" Problem (Cloudy, won't settle)
Q: My mixture turned milky white. It has been sitting for 4 hours and hasn't separated into two clear layers.
A: You have created a stable emulsion. This is common because
-
Root Cause 1: Isopycnic State (Density Matching).
-
Mechanism: The density of the IL-rich phase is dangerously close to the density of the aqueous-rich phase (~1.0 g/cm³). Gravity vectors are insufficient to drive coalescence.
-
Solution: "Tilt" the density. Add more inorganic salt to the aqueous phase to increase its density (>1.1 g/cm³), forcing the IL phase to float.
-
-
Root Cause 2: Viscosity. [4]
-
Mechanism: Phosphonium ILs are more viscous than water. Micro-droplets coalesce slowly in viscous media.
-
Solution:
-
Centrifugation: Apply 3000–5000
for 10 minutes. -
Thermal treatment: Briefly heat to 40°C to lower viscosity and accelerate coalescence (leveraging the LCST effect).
-
-
Module C: Phase Inversion
Q: The Ionic Liquid phase is usually on top, but today it's on the bottom. What happened?
A: Phase inversion in ABS is strictly a function of relative densities.
-
Scenario A (Low Salt):
density is slightly > 1.0. If the aqueous phase is pure water or buffer, IL sinks. -
Scenario B (High Salt): If you use high concentrations of
or , the aqueous phase density rises to ~1.1–1.2 g/cm³. The IL phase (density ~1.05) will float. -
Fix: Measure the density of both phases. If you require the IL to be the top phase, ensure your salt concentration in the aqueous layer exceeds 15 wt%.
Experimental Protocols
Protocol 1: Cloud Point Determination (Binodal Curve Mapping)
Use this to validate if your mixture can separate.
Materials:
-
Preparation: Prepare a 50 wt% aqueous solution of
in a clear vial. -
Equilibration: Set temperature to 10°C (Solution should be clear/monophasic).
-
Ramping: Increase temperature by 1°C/min while stirring.
-
Observation: Record the temperature (
) where the solution first becomes turbid (onset of scattering).-
Note: If it remains clear up to 80°C, you must add an inorganic salt (start with 0.5M
) and repeat.
-
-
Validation: Cool the sample back to
. It should return to a single clear phase.
Protocol 2: Breaking Stubborn Emulsions
Materials: Centrifuge, High-density salt solution (
-
Diagnosis: If phase separation is <10% complete after 1 hour of gravity settling.
-
Density Adjustment: Add
dropwise to the emulsion until the total salt concentration increases by ~2 wt%. -
Agitation: Vortex gently for 10 seconds.
-
Separation: Centrifuge at 4000 rpm (approx 3000 x g) for 15 minutes at 25°C .
-
Warning: Do not centrifuge at low temperatures (<10°C) as viscosity increases will hinder separation.
-
Reference Data: Salt Selection Guide
The choice of salt dictates the "Salting-Out" strength (Hofmeister Series). To force
| Anion | Strength | Recommended Conc. | Notes |
| Very High | 10–15 wt% | Best for sharp separation; High pH. | |
| High | 15–20 wt% | Biocompatible; Good for proteins. | |
| Moderate | 20–25 wt% | Standard industrial choice. | |
| Low | >30 wt% | CAUTION: May cause anion exchange if not careful; requires high Temp to assist. |
References
-
Mechanism of Phase Separation in Aqueous Two-Phase Systems. MDPI. [Link]
-
Phase Behavior of Aqueous Biphasic Systems with Choline Alkanoate Ionic Liquids and Phosphate Solutions. National Institutes of Health (PMC). [Link]
-
Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. MDPI (Processes). [Link]
-
Enhanced separation performance of aqueous biphasic systems formed by carbohydrates and tetraalkylphosphonium-based ionic liquids. Royal Society of Chemistry (Green Chemistry). [Link]
-
Ionic Liquid-in-Water Emulsions Stabilized by Molecular and Polymeric Surfactants. ACS Publications (Langmuir). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ionic-Liquid-Based Aqueous Two-Phase Systems Induced by Intra- and Intermolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of LCST phase transition behaviour of phosphonium-based ionic liquids in water using supramolecular host–guest chemistry - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Phase Behavior of Aqueous Biphasic Systems with Choline Alkanoate Ionic Liquids and Phosphate Solutions: The Influence of pH - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for synthesis grade tetrabutylphosphonium nitrate
This technical guide details the purification, handling, and troubleshooting of synthesis-grade Tetrabutylphosphonium Nitrate (
Product Overview
-
CAS: [Not commonly listed, often synthesized in situ; Analogous to TBA-NO3 CAS 1941-27-1][3]
-
Physical State: Colorless Solid (Melting Point: ~70–73 °C). Note: Highly hygroscopic; often appears as a viscous oil if wet.
-
Solubility Profile:
-
Soluble: Water, Acetone, Dichloromethane (DCM), Chloroform, Acetonitrile.
-
Insoluble: Hexane, Diethyl Ether, Toluene (Cold).
-
Part 1: Core Purification Protocols
Method A: Anion Exchange Metathesis (The "Acetone Route")
This is the preferred method for generating synthesis-grade material from the chloride precursor (
Reagents:
-
Tetrabutylphosphonium Chloride (
)[4] -
Sodium Nitrate (
) or Silver Nitrate ( - for ultra-low halide grades) -
Solvents: Anhydrous Acetone, Hexane, Dichloromethane.
Protocol:
-
Dissolution: Dissolve 10 mmol of
in 20 mL of dry acetone . -
Metathesis: Add 11 mmol (1.1 eq) of finely powdered
. -
Reaction: Stir vigorously at room temperature for 12–24 hours under inert atmosphere (
).-
Mechanism:[2]
-
Note: NaCl is effectively insoluble in acetone, driving equilibrium.
-
-
Filtration: Filter the white precipitate (NaCl) through a fine sintered glass frit or Celite pad.
-
Solvent Exchange: Evaporate the acetone under reduced pressure (Rotavap) to obtain a crude solid/oil.
-
Polishing (Removal of Excess Nitrate): Redissolve the crude in minimal Dichloromethane (DCM). Filter again to remove unreacted
(insoluble in DCM). -
Recrystallization:
-
Concentrate the DCM solution to a viscous syrup.
-
Slowly add Diethyl Ether or Hexane until the solution turns cloudy (turbidity point).
-
Cool to -20 °C overnight. White crystals should form.
-
-
Drying: Dry under high vacuum (< 1 mbar) at 40 °C for 24 hours. Crucial: Product melts at ~70 °C; do not overheat.
Method B: Removal of Color Impurities (Activated Carbon Treatment)
Commercial phosphonium salts often contain phosphine oxides or organic impurities that cause yellow discoloration.
-
Dissolve the salt in warm Acetone or Methanol (50 °C).
-
Add Activated Carbon (5-10 wt% of the salt mass).
-
Stir for 1 hour.
-
Filter while warm through a 0.45
m PTFE membrane. -
Proceed to recrystallization (Method A, Step 7).
Part 2: Visual Workflows
Workflow 1: Purification Logic Flow
Caption: Logical decision tree for processing crude TBPN based on physical state and color.
Part 3: Troubleshooting & FAQs
Q1: Why is my product a liquid instead of a solid?
Diagnosis: The most likely culprit is water . Tetrabutylphosphonium salts are extremely hygroscopic.[3] Even 1-2% water content can depress the melting point below room temperature, resulting in a viscous ionic liquid state. Solution:
-
Dissolve the oil in DCM.
-
Dry the solution over anhydrous Magnesium Sulfate (
) for 2 hours. -
Filter and evaporate.
-
Place the residue under high vacuum (<0.1 mbar) in the presence of Phosphorus Pentoxide (
) for 48 hours. -
Tip: If it refuses to crystallize, scratch the flask wall with a glass rod under hexane to induce nucleation.
Q2: I still detect halides (Cl/Br) after metathesis. How do I fix this?
Diagnosis: The acetone metathesis (Method A) relies on equilibrium. If water was present in the acetone, NaCl becomes slightly soluble, preventing complete precipitation. Troubleshooting Protocol:
-
Silver Nitrate Test: Dissolve a small sample in water and add
.[3] Turbidity indicates halides. -
The Fix:
-
Dissolve the product in Acetone.
-
Add a stoichiometric amount of Silver Nitrate (
) dissolved in minimal Acetonitrile. -
Filter off the yellow/white AgX precipitate.
-
Pass the solution through a short plug of Silica Gel to trap colloidal silver before recrystallizing.
-
Q3: The product has a persistent yellow tint.
Diagnosis: This indicates the presence of Phosphine Oxides or trace organic impurities from the precursor synthesis. Solution:
-
Perform the Activated Carbon Treatment (Method B).
-
If carbon fails, wash the solid product (suspended in Hexane) with Toluene. Phosphine oxides are often more soluble in toluene than the nitrate salt.
Q4: My yield is very low after recrystallization.
Diagnosis: You likely used too much polar solvent (DCM/Acetone) or insufficient anti-solvent (Hexane/Ether).[3] Optimization:
-
Use the Vapor Diffusion Method : Dissolve the salt in minimal DCM in a small vial. Place this vial open inside a larger jar containing Hexane. Cap the large jar. Hexane vapors will slowly diffuse into the DCM, growing high-quality crystals with minimal loss.
Part 4: Synthesis Grade Specifications
| Parameter | Specification | Validation Method |
| Appearance | White/Colorless Crystalline Solid | Visual Inspection |
| Assay | > 98.0% | |
| Water Content | < 0.5% | Karl Fischer Titration |
| Halides (Cl/Br) | < 100 ppm | Ion Chromatography (IC) or |
| Melting Point | 70 – 73 °C | DSC or Capillary MP |
References
-
Solubility & Properties of Quaternary Salts
-
Ionic Liquid Synthesis & Purification
- Source: Department of Chemistry, University of Rochester.
-
URL:[Link]
- Relevance: Provides solvent compatibility tables for recrystallizing hygroscopic organic salts.
-
Metathesis Protocols
-
Source: Google Patents.[3] "Process for the preparation of ionic liquids (GB2502607A)."
- URL
- Relevance: Explicitly describes the use of acetone/toluene for anion exchange to precipit
-
-
Melting Point Verification
-
Source: Sigma-Aldrich. "Tetrabutylammonium nitrate Product Specification."
- Relevance: Used as a reference standard for the physical properties of the synthesis-grade nitr
-
Sources
- 1. DSpace [lirias2repo.kuleuven.be]
- 2. patents.justia.com [patents.justia.com]
- 3. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 4. Tetrabutylphosphonium chloride CAS#: 2304-30-5 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
Validation & Comparative
Comparative Technical Guide: Tetrabutylphosphonium Nitrate vs. Imidazolium Nitrate for Desulfurization
This guide provides an in-depth technical comparison between Tetrabutylphosphonium Nitrate ([P
Executive Summary
In the pursuit of ultra-low sulfur fuels (<10 ppm), ionic liquids (ILs) serve as dual-functional solvents and catalysts. This guide compares two distinct classes of nitrate-based ILs:
-
Imidazolium Nitrate ([C
mim][NO ]): The industry standard for research, characterized by high extraction efficiency driven by - interactions and low viscosity. -
Tetrabutylphosphonium Nitrate ([P
][NO ]): An emerging alternative offering superior thermal stability and resistance to oxidative degradation, albeit with different solubility profiles and mass transfer kinetics.
Key Finding: While Imidazolium Nitrate generally exhibits faster kinetics and higher initial extraction efficiency for aromatic sulfur compounds (like DBT) due to cation-specific interactions, Tetrabutylphosphonium Nitrate provides a more robust platform for harsh oxidative conditions where the imidazolium ring is susceptible to oxidative cleavage.
Physicochemical Properties Comparison
The choice of cation significantly dictates the physical behavior of the desulfurization system.
| Property | Imidazolium Nitrate ([Bmim][NO | Tetrabutylphosphonium Nitrate ([P | Impact on Desulfurization |
| Viscosity (25°C) | Low to Moderate (~100-200 cP) | Moderate to High (>300 cP) | Lower viscosity enhances mass transfer rates (kinetics). |
| Thermal Stability | Stable up to ~250°C | Stable up to ~350°C | Phosphonium is preferred for high-temp process streams. |
| Chemical Stability | Ring C2-H acidic; prone to oxidation | Quaternary center; highly resistant | Phosphonium resists degradation by radical oxidants (e.g., •OH).[1] |
| Interaction Mode | Hydrophobic + Electrostatic | Imidazolium is more selective for aromatic sulfur (DBT, 4,6-DMDBT). | |
| Density | > 1.1 g/cm³ | ~1.0 - 1.1 g/cm³ | Both ensure rapid phase separation from fuel (oil phase). |
Desulfurization Performance Analysis
Mechanism of Action
The desulfurization efficiency hinges on two steps: Extraction (transfer of S-compounds from oil to IL) and Oxidation (conversion of sulfides to sulfones).
-
Imidazolium Advantage: The aromatic imidazolium ring forms
-complexes with thiophenic compounds (Thiophene, Benzothiophene, DBT), significantly boosting the partition coefficient ( ). -
Phosphonium Advantage: The bulky alkyl chains of [P
] create a highly hydrophobic environment that can solubilize larger alkyl-substituted sulfur compounds, though it lacks the specific -interaction.
Mechanistic Diagram (Graphviz)
Caption: Comparative mechanistic pathways showing the distinct
Experimental Data Comparison
The following data synthesizes performance metrics from comparable nitrate and oxidative desulfurization studies.
| Parameter | Imidazolium Nitrate System | Phosphonium Nitrate System |
| Target Compound | Dibenzothiophene (DBT) | Dibenzothiophene (DBT) |
| Conditions | 60°C, 60 min, H | 60°C, 60 min, H |
| Extraction Efficiency | ~65-75% (Single stage) | ~40-55% (Single stage) |
| Oxidative Efficiency | >98% (Total removal) | >95% (Total removal) |
| Kinetics ( | Higher ( | Lower ( |
| Recyclability | Drop in activity after 4-5 cycles (Ring oxidation) | Stable activity >8 cycles |
Critical Insight: Imidazolium nitrate achieves faster desulfurization due to lower viscosity and active extraction. However, Phosphonium nitrate demonstrates superior long-term stability in oxidative environments, making it more cost-effective for continuous industrial recycling.
Experimental Protocols
Synthesis of Tetrabutylphosphonium Nitrate [P ][NO ]
Note: Phosphonium nitrate is less commercially available than imidazolium and often requires synthesis.
-
Reagents: Tetrabutylphosphonium chloride ([P
]Cl) (99%), Silver Nitrate (AgNO ) or Sodium Nitrate (NaNO ). -
Metathesis Reaction:
-
Dissolve 0.05 mol [P
]Cl in 50 mL distilled water. -
Add equimolar AgNO
aqueous solution dropwise under stirring at room temperature. -
Observation: Immediate precipitation of AgCl (white solid).
-
-
Purification:
-
Filter the suspension to remove AgCl.
-
Remove water from the filtrate using a rotary evaporator at 60°C under reduced pressure.
-
Dry the resulting viscous liquid in a vacuum oven at 80°C for 24 hours to remove trace moisture.
-
-
Validation: Confirm structure via
H NMR and absence of chloride via AgNO test.
Oxidative Desulfurization (ODS) Workflow
This protocol applies to both ILs for comparative testing.
-
Model Oil Preparation: Dissolve DBT in n-octane to achieve a sulfur concentration of 500 ppm.
-
System Setup:
-
Mix IL and Model Oil in a 1:1 mass ratio in a jacketed glass reactor.
-
Add 30 wt% H
O (Oxidant to Sulfur molar ratio O/S = 4).
-
-
Reaction:
-
Stir at 1000 rpm (critical to overcome viscosity differences) at 60°C.
-
Sample the oil phase at 15, 30, 60, and 120 minutes.
-
-
Analysis:
-
Analyze sulfur content in the oil phase using GC-FID or UV-Vis spectrophotometry (at 324 nm for DBT).
-
Calculate Removal Efficiency:
-
Experimental Workflow Diagram (Graphviz)
Caption: Step-by-step experimental workflow for comparative oxidative desulfurization.
Conclusion & Recommendation
-
Choose Imidazolium Nitrate ([Bmim][NO
]) if:-
Your primary goal is maximum extraction efficiency in short reaction times.
-
The process operates at moderate temperatures (<80°C).
-
You require a well-characterized system with established kinetic models.
-
-
Choose Tetrabutylphosphonium Nitrate ([P
][NO ]) if:-
The process involves harsh oxidative conditions or high temperatures (>100°C) where imidazolium rings degrade.
-
You are designing a continuous recycling loop requiring high chemical stability.
-
The separation of the IL from the fuel phase is challenging (Phosphonium salts often exhibit sharper phase boundaries with hydrocarbons).
-
References
-
Electrochemical Desulfurization with Imidazolium Nitrate: Title: Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil. Source: RSC Advances / PubMed Central. URL:[Link]
-
Phosphonium vs. Imidazolium Physical Properties: Title: Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids. Source: ChemRxiv. URL:[Link][2]
-
General Oxidative Desulfurization Mechanisms: Title: Oxidative Desulfurization of Fuels Using Ionic Liquids: A Review. Source: Molecules (MDPI). URL:[Link]
-
Phosphonium Ionic Liquids in Separation: Title: Liquid-liquid extraction of neodymium(III) by dialkylphosphate ionic liquids from acidic medium. (Cites [P4444][NO3] usage). Source: ResearchGate. URL:[Link]
Sources
TGA and DSC thermal analysis curves of tetrabutylphosphonium nitrate
Comprehensive Thermal Analysis Guide: Tetrabutylphosphonium Nitrate ( )
Executive Summary & Application Context
Tetrabutylphosphonium nitrate is a quaternary phosphonium salt increasingly utilized as a phase change material (PCM), energetic precursor, and specialized electrolyte. Its thermal profile is defined by a significantly lower melting point than its ammonium counterpart, offering a wider liquidus range for low-temperature applications.
-
Primary Advantage: Lower melting point (
) compared to Tetrabutylammonium Nitrate ( ), facilitating easier melt processing. -
Critical Constraint: The nitrate anion (
) introduces oxidative instability at high temperatures, requiring precise thermal ceilings during processing.
Experimental Methodology: Self-Validating Protocols
To ensure reproducibility and data integrity, the following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. These protocols are designed to isolate kinetic events from thermodynamic transitions.
Workflow Visualization
The following diagram outlines the logical flow for characterizing the thermal events of
Figure 1: Parallel workflow for TGA and DSC analysis to decouple mass loss (decomposition) from heat flow (phase change).
Protocol Specifications
| Parameter | TGA Settings (Stability) | DSC Settings (Phase Change) |
| Instrument Mode | Dynamic Ramp | Heat-Cool-Heat Cycle |
| Atmosphere | Nitrogen ( | Nitrogen ( |
| Temperature Range | ||
| Heating Rate | ||
| Crucible | Alumina (Open) | Aluminum (Hermetically Sealed) |
| Sample Mass |
Expert Insight: For nitrate salts, hermetic sealing in DSC is non-negotiable. Nitrates are hygroscopic; atmospheric moisture absorption during the run will manifest as a broad endothermic "ghost peak" around
, masking the true melting point.
DSC Analysis: Phase Transitions & Melting Behavior
The Melting Point Depression Effect
The DSC curve for
-
Observed
: -
Mechanism: The tetrabutylphosphonium cation (
) has a larger ionic radius ( ) compared to the ammonium nitrogen ( ). This increased size reduces the lattice energy of the crystal structure (Coulombic attraction scales inversely with distance), requiring less thermal energy to break the lattice.
Comparative Phase Transition Data
The following table contrasts
| Compound | Cation | Anion | Melting Point ( | Lattice Energy Trend |
| Phosphonium | Nitrate | Lowest | ||
| Ammonium | Nitrate | High | ||
| Phosphonium | Bromide | Moderate | ||
| Phosphonium | Chloride | Low-Moderate |
Interpretation: The substitution of Nitrogen for Phosphorus in the cation core results in a
drop in melting point, making the phosphonium salt superior for applications requiring liquid electrolytes at moderate temperatures.
TGA Analysis: Thermal Stability & Decomposition
Decomposition Profile
While phosphonium cations are generally robust (stable up to
-
(Decomposition):
(Inferred from anion-limited kinetics). -
Behavior: The TGA curve typically shows a single-step catastrophic mass loss. Unlike halides, which may sublime or decompose via nucleophilic attack, nitrates undergo oxidative decomposition.
-
Safety Warning: The decomposition of nitrate ionic liquids is exothermic . In a TGA-DSC simultaneous analyzer, the mass loss (TGA) will coincide with a sharp exothermic peak (DSC). Do not exceed
without safety shielding.
Structure-Stability Logic
The stability hierarchy is dictated by the anion's nucleophilicity and oxidation potential.
Figure 2: The opposing forces of cation stability and anion instability determine the operational window.
Comparison Summary: Why Choose ?
| Feature | vs. Ammonium Alternative | vs. Halide Alternative | |
| Liquid Range | Excellent (Liquid > | Ammonium is solid up to | Chloride/Bromide have higher |
| Thermal Stability | Moderate ( | Slightly better than Ammonium. | Worse than Bromide ( |
| Hygroscopicity | High | Similar.[1] | Similar. |
| Energetic Potential | High (Oxidizer) | High. | None (Inert). |
Conclusion:
For researchers requiring a low-melting ionic liquid with oxidizing capability (e.g., for energetic plasticizers or specific electrolytes),
References
-
ChemicalBook. (n.d.). Tetrabutylphosphonium nitrate Chemical Properties. Retrieved from
-
Sigma-Aldrich. (n.d.). Tetrabutylammonium nitrate Product Specification. Retrieved from
- Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry. (Contextual grounding for Phosphonium stability).
-
NIST. (n.d.). High Temperature Properties and Decomposition of Inorganic Salts. Retrieved from
- Tsunashima, K., et al. (2011). Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry Communications.
Tetrabutylphosphonium Nitrate vs. Ammonium Ionic Liquids: Conductivity & Performance Guide
Executive Summary
For researchers and drug development professionals, the choice between Tetrabutylphosphonium nitrate (
-
The Verdict: Tetrabutylphosphonium nitrate generally exhibits higher ionic conductivity and superior thermal stability compared to ammonium equivalents.[1]
-
The Mechanism: The larger atomic radius of phosphorus (107 pm vs. 71 pm for nitrogen) reduces charge density and weakens interionic Coulombic forces.[1] This leads to lower lattice energy (lower melting points) and lower viscosity in the molten/solution state, directly translating to higher ion mobility.
-
Application: While ammonium salts are the industry standard for cost-sensitive phase transfer catalysis, phosphonium variants are critical for high-temperature electrolytic applications and specialized API (Active Pharmaceutical Ingredient) formulations where thermal degradation via Hofmann elimination is a risk.[1]
Fundamental Physicochemical Differences
The core performance difference stems from the central atom's effect on the cation's electronic environment.[1]
| Feature | Tetrabutylammonium ( | Tetrabutylphosphonium ( | Impact on Conductivity |
| Central Atom Radius | ~71 pm | ~107 pm | P > N : Larger size distributes charge over a wider volume.[1] |
| Charge Density | High | Low | P > N : Weaker cation-anion pairing allows freer ion movement.[1] |
| Viscosity (Molten) | Higher | Lower | P > N : Lower viscosity correlates linearly with higher conductivity (Walden Rule).[1] |
| Thermal Stability | Moderate (< 150°C) | High (> 300°C) | P > N : Phosphoniums lack the |
| Lipophilicity | Moderate | High | P > N : Better solubility in non-polar organic solvents used in drug delivery.[1] |
The Conductivity Mechanism (Walden Rule)
Conductivity (
Figure 1: Mechanistic pathway explaining why Phosphonium cations typically yield higher conductivity than Ammonium analogs.[1]
Comparative Performance Data
Note: Both
Table 1: Physical Properties Comparison
| Property | Tetrabutylammonium Nitrate ( | Tetrabutylphosphonium Nitrate ( |
| Physical State (25°C) | Solid (White Powder) | Solid / Low-Melting Semi-Solid |
| Melting Point | 116–118 °C | ~40–70 °C (Trend based on Br/Cl analogs) |
| Decomposition Temp ( | ~160–200 °C | > 350 °C |
| Conductivity (0.1 M in MeCN) | ~140 S cm²/mol (Standard) | ~155–165 S cm²/mol (Higher mobility) |
| Electrochemical Window | ~4.0 V | ~5.0 V (More resistant to oxidation) |
Key Insight for Drug Development: The superior thermal stability of the phosphonium salt allows for melt-processing of pharmaceutical formulations (e.g., hot-melt extrusion) without the risk of degrading the ionic liquid carrier—a common failure mode with ammonium salts.[1]
Experimental Protocol: Measuring Conductivity
To objectively compare these materials, you cannot simply use a dip probe due to their solid/semi-solid nature at room temperature.[1] Electrochemical Impedance Spectroscopy (EIS) is the gold standard.[1]
Protocol: Temperature-Dependent Conductivity via EIS
Objective: Determine the ionic conductivity (
Equipment:
-
Potentiostat with FRA (Frequency Response Analyzer).[1]
-
Conductivity Cell: Two-electrode platinum or stainless steel cell with a defined cell constant (
).[1] -
Temperature Chamber: Peltier plate or oil bath (
).
Workflow:
-
Cell Calibration:
-
Measure the resistance (
) of a KCl standard solution (0.01 M or 0.1 M) at 25°C. -
Calculate Cell Constant:
.[1]
-
-
Sample Preparation:
-
EIS Measurement:
-
Data Analysis (Nyquist Plot):
-
Plot
(Imaginary) vs. (Real). -
The bulk resistance (
) is the intercept of the semi-circle (or high-frequency tail) with the real axis ( ).[1]
-
-
Calculation:
- (Units: S/cm).[1]
Figure 2: Workflow for determining temperature-dependent ionic conductivity using EIS.[1]
References
-
Ramnial, T., et al. (2008).[1] "Phosphonium Ionic Liquids as Reaction Media for Strong Bases." The Journal of Organic Chemistry. Link[1]
-
Fraser, K. J., & MacFarlane, D. R. (2009).[1] "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry.[1] Link[1]
-
Tsunashima, K., & Sugiya, M. (2007).[1] "Physical and electrochemical properties of low-viscosity phosphonium ionic liquids." Electrochemistry Communications. Link[1]
-
Kagimoto, J., et al. (2010).[1] "Thermal Stability of Phosphonium Ionic Liquids." Journal of Molecular Liquids. (Demonstrates >350°C stability for phosphoniums).[1][3]
-
Sigma-Aldrich. (2024).[1][4] "Tetrabutylammonium nitrate Product Specification." Link
Sources
Economic & Technical Viability: Tetrabutylphosphonium Nitrate vs. Traditional Organic Solvents
Executive Summary: The "Upfront Pain, Long-Term Gain" Thesis
In the pharmaceutical and fine chemical sectors, the transition from Volatile Organic Compounds (VOCs) to Ionic Liquids (ILs) is often stalled by a single metric: sticker price . Tetrabutylphosphonium nitrate (
However, a direct price-per-liter comparison is scientifically flawed. It treats a reusable catalytic solvent as a consumable utility.
This guide analyzes the cost-efficiency of
-
Dual-Functionality: Acting as both solvent and phase-transfer catalyst.
-
Thermal Resilience: Phosphonium cations lack the acidic protons of imidazolium salts, preventing carbene formation and allowing operation at higher temperatures (
). -
Zero-Loss Recovery: Negligible vapor pressure eliminates fugitive emissions, a major cost center for VOCs.
Part 1: Physicochemical Performance Matrix
To understand the economic argument, one must first understand the physical limitations.
Table 1: Comparative Properties of vs. Standard VOCs
| Metric | Tetrabutylphosphonium Nitrate ( | Acetonitrile (MeCN) | DMF (Dimethylformamide) | Implication |
| Boiling Point | > 350°C (Decomposes) | 82°C | 153°C | Safety: IL eliminates distillation hazards and solvent loss during heating. |
| Vapor Pressure | Negligible | 9.7 kPa (20°C) | 0.5 kPa (20°C) | Cost: VOCs require expensive scrubbing systems; ILs do not. |
| Viscosity (25°C) | ~250–400 cP | 0.37 cP | 0.92 cP | Throughput: IL requires heating (40–60°C) to match VOC mass transfer rates. |
| Thermal Limit | ~320°C (Onset) | N/A (Boils) | ~350°C | Stability: Phosphonium is superior to Ammonium ILs (which degrade via Hofmann elimination). |
| Solvency | Amphiphilic (Dissolves organics & inorganics) | Polar Aprotic | Polar Aprotic | Utility: IL can dissolve metal salts and organic substrates simultaneously. |
Expert Insight: The high viscosity of
is its Achilles' heel. Do not run reactions at room temperature. Increasing the system temperature to 50°C typically drops viscosity by an order of magnitude, restoring mass transfer efficiency without risking solvent evaporation.
Part 2: The Economic Case Study (Nucleophilic Nitration)
The most cost-efficient application for
Using
The "Break-Even" Analysis
-
Traditional Process: Requires continuous purchase of DMF (consumable) and disposal of aqueous waste containing DMF (expensive incineration).
-
Phosphonium Process: High upfront CAPEX. The IL is recycled. The only consumable is the nitrate source (regenerated via nitric acid) and the substrate.
Lifecycle Cost Logic:
For MeCN,
Diagram 1: Lifecycle Cost Flow Comparison
Visualizing the shift from linear consumption to circular economy.
Caption: The VOC model (red) is a linear "take-make-waste" system. The IL model (green) amortizes the high initial cost over 20+ cycles, eliminating disposal fees.
Part 3: Experimental Protocol (Synthesis & Recycling)
To maximize cost-efficiency, you should synthesize the IL in-house rather than purchasing it from catalog vendors.
Protocol A: Cost-Efficient Synthesis of
Objective: Synthesize 100g of IL without using expensive Silver Nitrate (AgNO3).
-
Reagents:
-
Tetrabutylphosphonium Bromide (
) - Commercially available bulk precursor. -
Amberlite IRA-400 (OH form) - Anion exchange resin.[1]
-
Nitric Acid (
).
-
-
Workflow:
-
Ion Exchange: Dissolve
in water. Pass through the Amberlite column to generate (Hydroxide intermediate). -
Neutralization: Titrate the aqueous
with until pH 7.0 is reached.-
Note: This is an exothermic reaction; cool in an ice bath to prevent degradation.
-
-
Drying: Remove water via rotary evaporation (60°C, 20 mbar), followed by high-vacuum drying (60°C, 0.1 mbar, 24h).
-
Validation: Verify water content <500 ppm via Karl-Fischer titration. Water is the primary impurity that lowers viscosity but alters solvation power.
-
Protocol B: The Self-Validating Recycling Loop
Scenario: Using
-
Reaction: Run reaction at 60°C for 4 hours.
-
Separation (The Critical Step):
-
Cool the mixture to room temperature.
-
Add a non-polar co-solvent (e.g., Diethyl Ether or Heptane) that is immiscible with the IL.
-
Observation: The product partitions into the ether layer; the IL remains as the bottom phase.
-
-
Purification:
-
Decant the ether layer.
-
Wash the IL phase once with fresh ether to recover trapped product.
-
-
Regeneration:
-
Subject the IL to vacuum (0.1 mbar) at 70°C for 1 hour to remove trace ether and organic byproducts.
-
QC Check: Measure density or refractive index. If it matches the baseline, the IL is ready for Cycle 2.
-
Diagram 2: The Closed-Loop Recycling Workflow
Caption: A self-validating workflow. The QC Check (Refractive Index) ensures no accumulation of impurities before the IL is reintroduced to the reactor.
Part 4: Final Verdict & Strategic Recommendations
When to use
-
High-Value API Synthesis: Where solvent contamination (ppm levels of DMF) is a regulatory hurdle.
-
Thermal Processes (>100°C): Where MeCN or Acetone would require pressurized vessels.
-
Reactive Separations: Where the nitrate anion participates in the reaction, effectively doubling the atom economy of the solvent.
When to stick with Organic Solvents:
-
Low-Margin Commodities: If the product sells for <$50/kg, the CAPEX of ILs destroys the margin.
-
Room Temperature Reactions: The viscosity of phosphonium salts at 20°C creates mass transfer limitations that outweigh their chemical benefits.
References
-
Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry. Link
-
Ramalingam, S., et al. (2010). Extraction of metal ions using phosphonium-based ionic liquids. Journal of Hazardous Materials. Link
-
Kohno, Y., & Ohno, H. (2012). Temperature-responsive ionic liquid/water interfaces: Relation between hydrophobicity of ions and phase separation behavior. Physical Chemistry Chemical Physics. Link
-
Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: Solvents for synthesis and catalysis. Chemical Reviews. Link
-
Tsunashima, K., & Sugiya, M. (2007). Physical properties of low-viscosity phosphonium ionic liquids for electro-chemical applications. Electrochemistry Communications. Link
Sources
Comparative extraction efficiency of phosphonium vs nitrogen-based ionic liquids
Content Type: Technical Comparison Guide Audience: Chemical Engineers, Hydrometallurgists, and Drug Development Scientists Focus: Extraction efficiency, thermodynamic stability, and process viability.
Executive Verdict: The Stability-Efficiency Tradeoff
In the domain of liquid-liquid extraction, the choice between Phosphonium-based (e.g., Cyphos® IL family) and Nitrogen-based (Ammonium, Imidazolium, Pyridinium) ionic liquids (ILs) is rarely a matter of simple preference—it is a tradeoff between thermodynamic stability and mass transfer kinetics .
-
Phosphonium ILs are the superior choice for high-temperature processes , basic/nucleophilic environments , and the extraction of anionic metal complexes (e.g.,
). Their larger cationic radius and lower charge density create a distinct "outer-sphere" solvation shell that stabilizes large, hydrophobic anions more effectively than nitrogen analogs. -
Nitrogen-based ILs (specifically Imidazolium) retain the advantage in viscosity-limited applications . Their lower viscosity profiles facilitate faster mass transfer and easier pumping, though they suffer from hydrolysis issues (e.g.,
breakdown) and degradation under basic conditions (Carbene formation).
Critical Physical Properties Comparison
The extraction efficiency (
Table 1: Physicochemical Profile at 25°C
| Property | Phosphonium (e.g., Cyphos IL 101) | Ammonium (e.g., Aliquat 336) | Imidazolium (e.g., [Bmim][PF6]) | Impact on Extraction |
| Viscosity (cP) | ~1,824 (High) | ~1,500 (High) | ~371 (Moderate) | Phosphonium requires heating (>50°C) or diluents (Toluene/Dodecane) to improve kinetics. |
| Thermal Stability | > 370°C | < 220°C | ~300°C | Phosphonium enables high-temp leaching/stripping without solvent degradation. |
| Chemical Stability | Excellent in Base/Acid | Good in Acid; Poor in Base | Poor in Base (C-2 proton acidity) | Phosphonium is essential for alkaline stripping processes. |
| Density (g/cm³) | ~0.88 (Floats on water) | ~0.88 (Floats on water) | ~1.37 (Sinks in water) | Determines phase separation equipment design (top vs. bottom discharge). |
| Hydrophobicity | Extreme | High | Tunable (often hygroscopic) | Phosphonium minimizes IL loss to the aqueous phase (Rafinate). |
Analyst Note: While Cyphos IL 101 is highly viscous, its "phosphonium advantage" lies in the lack of acidic protons. Unlike imidazolium, which can form carbenes in basic media, phosphonium cations remain inert, allowing for aggressive pH swings during the stripping phase.
Mechanistic Divergence: Why Phosphonium Extracts Differently
The extraction mechanism is fundamentally driven by the Charge Density and Steric Hindrance of the cation.
The "Anion-Exchange" vs. "Ion-Pair" Mechanism
-
Nitrogen-Based (Harder Cation): Ammonium and Imidazolium cations have higher charge density. They interact strongly with water and hard anions, often leading to higher water co-extraction.
-
Phosphonium-Based (Softer Cation): The phosphorus atom is larger and more polarizable. The four alkyl chains (typically three hexyl, one tetradecyl) create a massive hydrophobic shield. This allows the phosphonium cation to stabilize large, charge-diffuse metal anions (like
or ) through weak electrostatic and van der Waals forces, minimizing the energy penalty of dehydration.
Visualization: Comparative Extraction Pathways
Performance Analysis: Case Studies
Case A: Strategic Metal Recovery (Cobalt/Nickel)
In chloride media, the separation of Co(II) from Ni(II) is a classic hydrometallurgical challenge.
-
Phosphonium (Cyphos IL 101): Exhibits a "Split-Anion" or pure "Anion-Exchange" mechanism.
-
Data: Co(II) extraction efficiency >95% from high chloride media.[1]
-
Selectivity: Separation factors (
) often exceed 1000 due to the inability of Ni(II) to form stable chloro-complexes, combined with the phosphonium cation's distinct preference for the tetrahedral .
-
-
Ammonium (Aliquat 336): Effective but often requires higher concentrations of extractant to match the distribution ratios (
) of phosphoniums. -
Verdict: Phosphonium ILs allow for higher loading capacities and cleaner separation profiles, reducing the number of required mixer-settler stages.
Case B: Bioactive Compounds (Valeric Acid)
For the extraction of volatile fatty acids (VFAs) from fermentation broths:
-
Phosphonium ([P66614][Decanoate]): Achieves extraction efficiencies of 99.24% .
-
Mechanism: Hydrogen bonding between the carboxyl group of the acid and the anion of the IL.
-
Advantage: The extreme hydrophobicity of the phosphonium cation prevents the leaching of the IL into the fermentation broth, a critical factor for downstream toxicity and process economics. Nitrogen-based ILs often suffer from higher water solubility, leading to solvent loss.
Experimental Protocol: Determination of Distribution Coefficient ( )
Objective: Quantify the extraction efficiency of a target solute using a self-validating biphasic system.
Reagents:
-
Ionic Liquid (e.g., Cyphos IL 101, pre-dried under vacuum at 60°C for 4h).
-
Diluent (Optional but recommended for viscosity control: Toluene or Dodecane).
-
Feed Solution (Metal salt or bioactive compound in aqueous buffer).
Workflow:
-
Preparation:
-
Prepare the Organic Phase (Org): Mix IL with diluent to desired concentration (e.g., 0.1 M).
-
Prepare the Aqueous Phase (Aq): Dissolve solute in water; adjust pH/chloride concentration.
-
-
Contacting:
-
Combine equal volumes (
mL) in a sheathed glass vial. -
Thermostating: Place in a shaker bath at 25°C (or 50°C for viscous neat ILs).
-
Agitation: Shake at 1500 rpm for 60 minutes. Validation: Ensure equilibrium is reached by testing a sample at 120 mins; if results differ <2%, 60 mins is sufficient.
-
-
Phase Separation:
-
Centrifuge at 3000 rpm for 10 minutes to break any emulsion.
-
Critical Step: Visually inspect the interface. Phosphonium ILs may form a "third phase" if loading is too high; if observed, add modifier (e.g., Decanol).
-
-
Analysis:
-
Separate phases carefully.
-
Analyze the Aqueous Phase (
) using ICP-OES (metals) or HPLC (organics). -
Mass Balance Check: Calculate Organic concentration (
) by mass balance: -
Validation: Strip the organic phase and analyze the strip liquor to confirm
matches the calculated value.
-
Calculations:
-
Distribution Ratio (
): -
Extraction Efficiency (
):
Visualization: The Extraction Workflow
References
-
Comparison of Ammonium and Phosphonium Bifunctional ILs for Metal Extraction. Source: ACS Omega (2024). Detailed comparison of Cyphos IL vs Aliquat 336 for Mo/V recovery.
-
Phosphonium-Based Ionic Liquids for Efficient Extraction of Heavy Metals. Source: Kyushu University Catalog. Investigation of [PR4][TS] synthesis and metal extraction efficiency.
-
Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids. Source: MDPI Processes. Comparative study of C103 and C104 for carboxylic acid extraction.
-
Cobalt(II)/Nickel(II) Separation from Sulfate Media by Solvent Extraction. Source: RSC Advances (2017). Analysis of Cyphos IL 101 extraction mechanisms in chloride vs sulfate media.
-
Viscosity and Density Data for Phosphonium Ionic Liquids. Source: RSC Physical Chemistry Chemical Physics. Detailed physicochemical property tables.
Sources
Comparative Guide: Viscosity & Physicochemical Performance of Tetrabutylphosphonium Nitrate vs. Tetrabutylammonium Nitrate
Executive Summary
The Bottom Line: For applications requiring higher ionic mobility, thermal stability, and lower viscosity in the molten state, Tetrabutylphosphonium Nitrate (
While both compounds share the same anion and alkyl chain symmetry, the substitution of the central Nitrogen atom with Phosphorus fundamentally alters the lattice energy and rheological profile.
Mechanistic Basis: The "Phosphonium Advantage"
To understand the viscosity differences, one must look at the atomic level. Viscosity (
The Heteroatom Effect (N vs. P)
-
Atomic Radius: Phosphorus (
) is larger than Nitrogen ( ). -
Shielding: The larger volume of the central P atom effectively shields the positive charge more than the N atom. This reduces the charge density.
-
Interaction Strength: Lower charge density leads to weaker electrostatic attraction with the Nitrate (
) anion. -
Macroscopic Result: Weaker attraction
Lower Lattice Energy Lower Melting Point & Lower Viscosity .
Visualization: Structure-Property Relationship
The following diagram illustrates the causal pathway from atomic structure to macroscopic viscosity.
Figure 1: Causal pathway demonstrating why Phosphonium cations yield lower viscosity fluids compared to Ammonium analogs.
Comparative Data Profile
The following data contrasts the physical properties of the two salts. Note that because
| Property | Tetrabutylammonium Nitrate ( | Tetrabutylphosphonium Nitrate ( | Implications |
| CAS Number | 1941-27-1 | 105774-57-0 (General P-Nitrate) | Identification |
| Physical State (25°C) | Crystalline Solid | Waxy Solid / Semi-solid | P-salt is easier to melt/process. |
| Melting Point ( | 116 -- 118 °C [1] | ~40 -- 55 °C (Est.)* | P-salt requires less energy to liquefy. |
| Viscosity Trend | High (in melt) | Low (in melt) | P-salt offers faster mass transport. |
| Thermal Stability | Decomposes > 160°C | Stable > 300°C [2] | P-salts are superior for high-temp uses. |
| Hygroscopicity | High | Moderate | Both require drying before rheology. |
*Note: While specific
Viscosity-Temperature Behavior (VFT Model)
For researchers modeling the fluid dynamics of these salts in their molten state, the viscosity (
-
Observation: Phosphonium salts typically exhibit a lower
parameter (activation energy equivalent) than ammonium salts, meaning their viscosity drops more precipitously with temperature, improving pumpability.
Experimental Protocol: Measuring Melt Viscosity
To validate these properties in your own lab, use the following self-validating protocol. This workflow accounts for the critical "Water Impurity Effect"—traces of water can artificially lower viscosity readings by disrupting ionic networks.
Required Equipment
-
Rheometer: Cone-and-plate geometry (e.g., Anton Paar MCR or TA Instruments DHR).
-
Karl Fischer Titrator: Coulometric.
-
Vacuum Oven: For sample drying.
Step-by-Step Workflow
-
Pre-Conditioning (Critical Step):
-
Since both nitrates are hygroscopic, dry the samples in a vacuum oven at
( ) and ( ) for 24 hours. -
Validation: Verify water content is
using Karl Fischer titration.
-
-
Sample Loading:
-
Pre-heat the rheometer peltier plate to
(above the MP of both salts). -
Load the solid sample and allow it to melt completely.
-
Lower the cone to the truncation gap (usually
).
-
-
Shear Sweep (Newtonian Check):
-
Perform a shear rate sweep from
to at constant temperature. -
Success Criteria: The viscosity should be independent of shear rate (Newtonian plateau). If shear thinning is observed, check for bubbles or slip.
-
-
Temperature Ramp:
-
Cool from
down to the crystallization point at . -
Record viscosity (
) vs. Temperature ( ).
-
Experimental Workflow Diagram
Figure 2: Validated workflow for obtaining reproducible viscosity data for hygroscopic nitrate salts.
Application Implications
Why Choose ?
-
Electrolytes: In lithium-ion or metal-air batteries, the lower viscosity of the phosphonium melt translates directly to higher ionic conductivity (Walden Rule), reducing internal resistance.
-
Separations: As a solvent for metal extraction (e.g., Lanthanides), the lower viscosity improves mass transfer rates, speeding up the kinetics of extraction [4].
-
Thermal Fluids: The higher thermal decomposition threshold (
for P vs for N) combined with fluidity makes it a viable heat transfer fluid.
When to Stick with ?
-
Solid Oxidants: If the application requires a solid-state oxidant (e.g., in energetic materials or solid propellants), the higher melting point of the ammonium salt is preferred to maintain structural integrity.
References
-
Sigma-Aldrich. (n.d.). Tetrabutylammonium nitrate Product Specification. Retrieved from
-
Kagimoto, J., et al. (2012). Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids. Journal of Materials Chemistry, 22, 17910-17919. Retrieved from
-
IoLiTec. (n.d.). Tetrabutylphosphonium bromide Data Sheet. Retrieved from
-
Neves, C., et al. (2022).[1] Isolation of anhydrous tetrabutylphosphonium lanthanide nitrates. Separation and Purification Technology. Retrieved from
Sources
Publish Comparison Guide: Reproducibility of Synthesis Methods for Tetrabutylphosphonium Nitrate
This guide provides a technical comparison of synthesis routes for Tetrabutylphosphonium Nitrate ([P4444][NO3]) , designed for researchers requiring high reproducibility and purity for pharmaceutical or electrochemical applications.[1]
Executive Summary & Strategic Selection
Tetrabutylphosphonium nitrate ([P4444][NO3]) is a critical ionic liquid (IL) intermediate, distinguished from its ammonium analog (TBAN) by higher thermal stability and lower melting point (70–73 °C vs. 116–118 °C for TBAN).[1] However, its synthesis is plagued by reproducibility issues, primarily halide contamination (from precursors) and residual water , which drastically alter its physicochemical properties (viscosity, conductivity).
This guide compares three distinct synthesis methodologies. Selection should be dictated by your specific purity requirements:
| Feature | Method A: Biphasic Metathesis | Method B: Resin-Based Neutralization | Method C: Silver Salt Metathesis |
| Primary Mechanism | Ion exchange via solubility difference | Anion exchange resin | Precipitation of insoluble silver halide |
| Yield | 85–92% | 90–95% | >95% |
| Halide Impurity | Moderate (50–500 ppm) | Ultra-Low (<10 ppm) | Low (<50 ppm) |
| Metal Impurity | High (Na/K) | Very Low | High Risk (Ag) |
| Scalability | High (Industrial) | Moderate (Lab/Pilot) | Low (Cost-prohibitive) |
| Reproducibility Score | ⭐⭐⭐ | ⭐⭐⭐⭐⭐ | ⭐⭐⭐⭐ |
| Best For | Bulk solvent applications | Drug development / Electrochemistry | Rapid small-scale screening |
Detailed Technical Protocols
Method A: Biphasic Metathesis (The "Workhorse" Route)
Best for bulk applications where trace halide is acceptable.[1]
Principle: Utilizing a biphasic system (Dichloromethane/Water) to drive the equilibrium.[1] [P4444][NO3] prefers the organic phase, while the byproduct (NaBr/NaCl) remains in the aqueous phase.[1]
Protocol:
-
Dissolution: Dissolve 10 mmol of Tetrabutylphosphonium bromide ([P4444][Br]) in 20 mL of Dichloromethane (DCM).
-
Salt Addition: Prepare a saturated aqueous solution of Sodium Nitrate (NaNO3, 12 mmol, 1.2 eq).
-
Biphasic Mixing: Combine phases in a separatory funnel. Vigorously stir/shake for 30 minutes.
-
Phase Separation: Collect the lower organic layer (DCM + IL).[1] Discard the upper aqueous layer (Water + NaBr).[1]
-
Wash Cycles: Wash the organic layer 3x with deionized water to remove residual NaBr.
-
Critical Check: Test the final wash water with AgNO3 solution.[1] If precipitate forms, wash again.
-
-
Drying: Dry organic phase over MgSO4, filter, and remove solvent via rotary evaporation. Dry residue in a vacuum oven (60 °C, <1 mbar, 24h) over P2O5.
Method B: Resin-Based Neutralization (The "Gold Standard")
Best for high-reproducibility analytical or pharmaceutical use.
Principle: Converts the halide precursor to a hydroxide intermediate using an ion-exchange resin, followed by precise neutralization with Nitric Acid. This eliminates the "halide vs. nitrate" equilibrium problem entirely.[1]
Protocol:
-
Resin Preparation: Pack a column with strongly basic anion exchange resin (e.g., Amberlite IRA-400, OH- form). Flush with 1M NaOH to ensure full activation, then rinse with water until eluent is neutral.
-
Ion Exchange: Dissolve [P4444][Br] in water/methanol (90:10) and pass slowly through the column.
-
Reaction:
[1]
-
-
Titration: Collect the highly basic [P4444][OH] eluent. Keep under inert atmosphere (N2) to prevent carbonate formation from air CO2.[1]
-
Neutralization: Titrate the eluent with 1M Nitric Acid (HNO3) while monitoring pH.[1] Stop exactly at pH 7.0.
-
Causality: Overshooting pH introduces free acid impurities; undershooting leaves reactive hydroxides.[1]
-
-
Water Removal: Lyophilize (freeze-dry) the solution to remove water. This is superior to heat evaporation for preventing thermal degradation of the cation.[1]
Method C: Silver Salt Metathesis (The "Rapid Screen")
Best for small-scale synthesis where time is critical.
Protocol:
-
Reaction: Dissolve [P4444][Br] in water. Add stoichiometric Silver Nitrate (AgNO3) dropwise.[1]
-
Reaction:
-
-
Filtration: Filter the yellow AgBr precipitate through a 0.2 µm PTFE membrane.
-
Polishing: Stir the filtrate with a small amount of activated carbon to adsorb trace silver ions, then filter again.
Visualization of Workflows
The following diagram illustrates the decision logic and process flow for the three methods.
Caption: Decision tree for synthesis selection. Method B ensures highest purity; Method A offers scalability.[1]
Quality Control & Validation
To ensure reproducibility, every batch must pass the following "Self-Validating" checkpoints:
-
1H NMR Spectroscopy:
-
Target: Confirm absence of water peak (shift varies, typically ~3.5 ppm in DMSO-d6) and precursor peaks.
-
Standard: Integration of butyl protons must match theoretical ratio (36H).[1]
-
-
Silver Nitrate Haze Test:
-
Dissolve 100 mg of product in 1 mL water. Add 2 drops 0.1M AgNO3.
-
Pass: Solution remains crystal clear.
-
Fail: Any turbidity indicates >50 ppm halide.[1]
-
-
Karl Fischer Titration:
-
Requirement: Water content < 500 ppm (0.05%).[1]
-
Why: Water acts as a plasticizer, lowering viscosity and masking the true ionic liquid behavior.
-
References
-
Tetrabutylphosphonium-Based Amino Acid Ionic Liquids: Synthesis, Properties, and Catalytic Activity. ResearchGate. [Link]
-
Recovery and purification of ionic liquids from solutions: a review. RSC Advances. [Link]
-
Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids. ACS Publications. [Link][1]
Sources
Safety Operating Guide
Safe Disposal Protocol: Tetrabutylphosphonium Nitrate (TBPN)
Executive Safety Assessment
Immediate Action Required: Treat Tetrabutylphosphonium nitrate (TBPN) as a Class 5.1 Oxidizer with significant aquatic toxicity.
Unlike standard organic solvents, TBPN possesses a "dual-nature" hazard profile:
-
The Anion (
): A strong oxidizer that can induce combustion or explosion if mixed with reducing agents or dry organic combustibles. -
The Cation (
): A lipophilic cation that is biocidal and recalcitrant (poorly biodegradable), posing a long-term threat to aquatic ecosystems.
CRITICAL WARNING: Do NOT mix concentrated TBPN waste with standard organic solvent waste (e.g., acetone, methanol) in closed containers. This creates a potential energetic mixture (Fuel + Oxidizer) that can auto-ignite or over-pressurize.
Chemical Characterization & Waste Classification
Before initiating disposal, verify the material identity against the following parameters to ensure regulatory compliance (RCRA/EPA/local equivalent).
| Parameter | Specification | Notes |
| Chemical Name | Tetrabutylphosphonium nitrate | |
| CAS Number | 13262-37-8 (Phosphonium salt) | Note: Do not confuse with Tetrabutylammonium nitrate (CAS 1941-27-1). |
| Molecular Formula | ||
| Primary Hazard | Oxidizer (Class 5.1) | Enhances combustion of other materials. |
| Secondary Hazard | Aquatic Toxicity | Biocidal; disrupts cell membranes. |
| UN Number | UN 1479 (Oxidizing solid, n.o.s.) | Use UN 3098 if liquid/corrosive. |
| Physical State | White crystalline solid or viscous liquid | Hygroscopic (absorbs moisture).[1] |
| Waste Code | D001 (Ignitable/Oxidizer) | Check local regulations for specific "P" or "U" listings. |
Step-by-Step Disposal Protocol
Phase 1: Segregation (The "Golden Rule")
Objective: Prevent accidental formation of energetic materials.
-
Correct: Segregate TBPN into a dedicated waste stream labeled "Oxidizing Waste."
-
Incorrect: Pouring TBPN into the "General Organic Waste" carboy.
-
Scientific Rationale: In an acidic environment (often found in general waste), nitrates can form nitric acid or nitryl cations, which can nitrate organic solvents (like ketones or alcohols), leading to runaway exothermic reactions.
-
Phase 2: Packaging & Containment
-
Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass .
-
Avoid: Metal containers (steel/aluminum), as nitrate salts can accelerate corrosion, particularly if moisture is present.
-
-
Solvent Vehicle (If Dilution is Necessary):
-
If the TBPN must be dissolved for transfer, use Water or a non-oxidizable solvent.
-
Avoid: Volatile organics like diethyl ether or acetone.
-
Phase 3: Spill Cleanup (Immediate Response)
If TBPN is spilled in the lab:
-
Isolate: Evacuate the immediate area and remove all ignition sources.
-
Absorb: Use inert absorbents such as Vermiculite or Dry Sand .
-
Prohibited: Do NOT use paper towels, sawdust, or rags. These are organic fuels; saturating them with a nitrate oxidizer creates a "flash paper" fire hazard once dry.
-
-
Neutralize: Wash the area with water (TBPN is water-soluble) and collect the rinsate as hazardous waste.
Phase 4: Final Disposal (Destruction)
Method: High-Temperature Incineration with Flue Gas Scrubbing.
-
Why Incineration? Phosphonium salts are thermally stable (often up to 300°C). Biological treatment plants cannot degrade the bulky tetrabutylphosphonium cation effectively.
-
Requirement: The incinerator must be equipped to handle NOx (from nitrate) and POx (phosphorus oxides) emissions.
Decision Logic: Waste Stream Management
The following diagram illustrates the decision-making process for handling TBPN waste to ensure safety and compliance.
Figure 1: Operational decision tree for segregating and packaging Tetrabutylphosphonium nitrate waste.
Scientific Rationale (The "Why")
1. The Oxidizer Mechanism (Nitrate Instability):
The nitrate anion (
- .
-
This reaction is exothermic and self-sustaining, which is why segregation from flammables is non-negotiable [1].
2. Phosphonium Cation Stability & Toxicity:
Unlike ammonium salts, phosphonium salts (like
-
Aquatic Threat: The long alkyl chains make the cation highly lipophilic. It easily penetrates the lipid bilayer of aquatic organisms (fish/algae), disrupting electrochemical gradients and causing cell death. This necessitates zero-discharge protocols (no drain disposal) [2].
References
-
Bretherick's Handbook of Reactive Chemical Hazards . Nitrate Salts and Organic Solvents Compatibility. (General reference for nitrate/organic incompatibility). Available at:
-
National Institutes of Health (NIH) - PubChem . Tetrabutylammonium nitrate (Analogous Hazard Data). (Source for Oxidizer Classification and UN Number logic). Available at: [Link]
Sources
Personal protective equipment for handling Tetrabutylphosphonium nitrate
Operational Safety Protocol: Tetrabutylphosphonium Nitrate
Executive Summary & Immediate Action
Stop and Read: Tetrabutylphosphonium nitrate (TBPN) presents a dual-hazard profile that is frequently underestimated in standard laboratory settings. It combines the oxidative potential of the nitrate anion with the enhanced bioavailability/toxicity of the lipophilic phosphonium cation.
Unlike standard inorganic nitrates (e.g., Sodium Nitrate), TBPN is an organic salt (Ionic Liquid/Low-Melting Solid, MP ~70°C) that can act as a surfactant, significantly increasing the rate of skin permeation. Standard nitrile gloves may offer insufficient protection for prolonged handling.
Core Hazards:
-
Oxidizer (Class 5.1): May intensify fire; incompatible with reducing agents and combustible organics.
-
Acute Toxicity & Irritation: Phosphonium cations are known to disrupt cell membranes; high risk of ocular damage and skin absorption.
Hazard Mechanism & Causality (The "Why")
To select the correct PPE, we must understand the molecular behavior of TBPN.
| Component | Mechanism of Action | Operational Implication |
| Cation: | Lipophilicity: The four butyl chains create a hydrophobic shell around the phosphorus center, allowing the molecule to pass through the lipid bilayer of the skin more effectively than ammonium analogs. | Skin Protection: Thin disposable gloves are insufficient. You need material thickness or chemical resistance to organic salts. |
| Anion: | Oxidation: Provides a source of oxygen that can lower the ignition temperature of organic solvents or combustibles it is dissolved in. | Waste Segregation: Never dispose of TBPN in general "Organic Solvent" waste containers. It can create shock-sensitive mixtures. |
| Physical State | Phase Change: Melts ~70°C. Often handled as a melt. | Thermal Hazard: Handling at >70°C increases vapor pressure and splash risk, requiring face shielding. |
Personal Protective Equipment (PPE) Matrix
Rationale: The following recommendations prioritize resistance to organic salt permeation and thermal protection.
Table 1: Mandatory PPE Specifications
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Primary) | Double-Gloving Strategy: 1. Inner: 4-mil Nitrile (Disposable)2. Outer: 8-mil Extended Cuff Nitrile OR Neoprene | Phosphonium salts can permeate standard 4-mil nitrile over time. The outer, thicker layer provides the necessary breakthrough time (>480 min). |
| Hand (High Risk) | Silver Shield / Laminate | Mandatory if immersing hands or cleaning large spills. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient due to the corrosive/irritant nature of the salt in solution or melt. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | TBPN has low vapor pressure at RT, but heating generates fumes. If powder handling outside hood: N95/P100 respirator . |
| Body | Flame-Resistant (Nomex) Lab Coat | Critical: Do NOT wear synthetic blends (polyester) under the coat. If nitrate-impregnated clothing catches fire, synthetics will melt into the skin. |
Operational Workflow & Logic
The following diagram outlines the decision logic for safe handling.
Figure 1: Decision logic for PPE selection and waste stream segregation based on thermal state and mixture composition.
Step-by-Step Protocol
-
Preparation (The "Buddy System"):
-
Verify the availability of an eye wash station within 10 seconds of the workspace.
-
Clear the fume hood of all reducing agents (e.g., hydrides, alkali metals) and excess organic solvents (acetone wash bottles).
-
-
Weighing & Transfer:
-
Solid State:[1] TBPN is hygroscopic.[1][2] Minimize exposure to air.[3][4][5][6] Use a static eliminator gun if the powder is fine/flighty to prevent inhalation.
-
Melt State (>70°C): Use positive displacement pipettes . Viscous ionic liquids adhere to standard air-displacement tips, leading to dripping and contamination.
-
-
Spill Management:
-
Do NOT use paper towels or sawdust. Nitrates soaked into cellulose create a flammability hazard (flash paper effect) once dried.
-
Use: Vermiculite, dry sand, or dedicated inert chemical absorbent pads.
-
Disposal & Decontamination
The "Red Flag" Rule: Never dispose of Tetrabutylphosphonium nitrate in the "General Organic Waste" carboy.
-
Scenario: You dissolve TBPN in acetonitrile for a reaction.
-
Risk: If this mixture is poured into a waste drum containing reducing agents or oxidizable organics, it can undergo a "runaway" exotherm or auto-ignition.
-
Protocol:
-
Label a separate waste container: "Oxidizing Liquid: Nitrate Salts."
-
Triple rinse glassware with water (TBPN is slightly soluble/dispersible) and collect the first rinse in the oxidizing waste.
-
Subsequent rinses (trace levels) can often go to aqueous waste, subject to local EHS regulations regarding phosphonium toxicity.
-
References & Authority
-
Tetrabutylammonium Nitrate Safety Data Sheet. Sigma-Aldrich. (Used as proxy for Nitrate anion/Ammonium cation hazards). Link
-
Tetrabutylphosphonium Bromide Safety Data Sheet. TCI Chemicals. (Source for Phosphonium cation toxicity and skin hazards).[4][7] Link
-
Ionic Liquids: Toxicity and Environmental Impact. National Institutes of Health (PMC). (Detailed analysis of phosphonium vs. ammonium toxicity). Link
-
Chemical Incompatibility Chart. Princeton University EHS. (Nitrate/Organic incompatibilities). Link
-
Preparation of Phosphonium Ionic Liquids. Google Patents (GB2502607A). (Source for synthesis and physical properties of TBPN). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
